Sperabillin A dihydrochloride
描述
Structure
3D Structure of Parent
属性
CAS 编号 |
111337-87-2 |
|---|---|
分子式 |
C15H29Cl2N5O3 |
分子量 |
398.3 g/mol |
IUPAC 名称 |
(3R,5R)-3-amino-N-(3-amino-3-iminopropyl)-6-[[(2E,4Z)-hexa-2,4-dienoyl]amino]-5-hydroxyhexanamide;dihydrochloride |
InChI |
InChI=1S/C15H27N5O3.2ClH/c1-2-3-4-5-14(22)20-10-12(21)8-11(16)9-15(23)19-7-6-13(17)18;;/h2-5,11-12,21H,6-10,16H2,1H3,(H3,17,18)(H,19,23)(H,20,22);2*1H/b3-2-,5-4+;;/t11-,12-;;/m1../s1 |
InChI 键 |
OQKJNDABNFAQAJ-JDZFPWRWSA-N |
手性 SMILES |
C/C=C\C=C\C(=O)NC[C@@H](C[C@H](CC(=O)NCCC(=N)N)N)O.Cl.Cl |
规范 SMILES |
CC=CC=CC(=O)NCC(CC(CC(=O)NCCC(=N)N)N)O.Cl.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Sperabillin A (HCl); |
产品来源 |
United States |
Foundational & Exploratory
The Origin and Technical Profile of Sperabillin A Dihydrochloride: A Guide for Researchers
Abstract
Sperabillin A is a potent antibacterial agent of natural origin, first isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1][2] Its dihydrochloride (B599025) salt is the stable form in which this compound is typically isolated and studied. Sperabillin A exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][2][3] Its mechanism of action is noteworthy for its simultaneous inhibition of multiple essential biosynthetic pathways in bacteria, namely DNA, RNA, protein, and cell wall synthesis.[1][2][3][4] This multi-targeted approach makes Sperabillin A a compound of significant interest in the field of antimicrobial research and drug development. This technical guide provides a comprehensive overview of the origin, isolation, synthesis, and biological properties of Sperabillin A dihydrochloride, tailored for researchers, scientists, and drug development professionals.
Origin and Discovery
Sperabillin A is a natural product synthesized by the bacterium Pseudomonas fluorescens strain YK-437.[1][2] The sperabillins, a family of related antibacterial compounds including Sperabillin A, B, C, and D, were discovered during a screening program for novel antibiotics.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₇N₅O₃·2HCl | [5] |
| Molecular Weight | 418.33 g/mol | [5] |
| Appearance | White powder | [1] |
| Solubility | Soluble in water and methanol | [1] |
Biological Activity: Minimum Inhibitory Concentration (MIC)
Sperabillin A has demonstrated potent in vitro activity against a range of bacterial pathogens.
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Staphylococcus aureus 209P | Gram-positive | 3.13 | [4] |
| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 | [4] |
| Escherichia coli NIHJ | Gram-negative | 12.5 | [4] |
Experimental Protocols
Fermentation of Pseudomonas fluorescens YK-437 for Sperabillin A Production
This protocol outlines the procedure for culturing Pseudomonas fluorescens YK-437 to produce Sperabillin A.
Media Preparation:
-
Prepare the fermentation medium with the following composition (per liter):
-
Glucose: 20 g
-
Soluble starch: 10 g
-
Glycerol: 10 g
-
Soybean meal: 15 g
-
Yeast extract: 3 g
-
NaCl: 2 g
-
CaCO₃: 5 g
-
-
Adjust the pH of the medium to 7.0 before sterilization.
-
Dispense 100 mL of the medium into 500-mL Erlenmeyer flasks.
-
Sterilize the flasks by autoclaving at 121°C for 20 minutes.
Inoculation and Fermentation:
-
Prepare a seed culture by inoculating a loopful of P. fluorescens YK-437 from a slant into a flask containing the sterile fermentation medium.
-
Incubate at 28°C on a rotary shaker for 24 hours.
-
Inoculate the production flasks with 2% (v/v) of the seed culture.
-
Incubate the production flasks at 28°C for 48 hours on a rotary shaker.
Isolation and Purification of this compound
This protocol describes the multi-step process for isolating and purifying Sperabillin A from the fermentation broth.[1][2]
Workflow for the Isolation of this compound
Caption: Workflow for the isolation and purification of this compound.
Detailed Steps:
-
Broth Preparation: After 48 hours of fermentation, adjust the pH of the culture broth to 2.0 with HCl. Centrifuge the acidified broth to remove the bacterial cells.
-
Cation-Exchange Chromatography (Initial Capture):
-
Apply the supernatant to a column of Amberlite IRC-50 (H⁺ form).
-
Wash the column with water.
-
Elute the active principles with 0.5 N HCl in 50% aqueous methanol.
-
Neutralize the eluate and concentrate it under reduced pressure.
-
-
Activated Carbon Chromatography:
-
Apply the concentrated eluate to a column of activated carbon.
-
Wash the column with water.
-
Elute with acidic aqueous methanol.
-
-
Cation-Exchange Chromatography (Fine Purification):
-
Further purify the active fraction using a cation-exchange Sephadex column.
-
-
Preparative Reverse-Phase HPLC:
-
The final purification is achieved by preparative reverse-phase HPLC to yield pure Sperabillin A, which is obtained as the dihydrochloride salt.
-
Total Synthesis of Sperabillin A
The total synthesis of Sperabillin A has been achieved in 11 steps from N-Boc-O-methyl-L-tyrosine.[6] The overall yield for this synthetic route is reported to be 16%.[5]
Key Synthetic Steps:
-
Arndt-Eistert Homologation: A key step to extend the carbon chain.
-
Asymmetric Henry Reaction: To establish the required stereochemistry.
-
Ruthenium Tetroxide-catalyzed Oxidative Degradation: To modify the aromatic ring.
-
Amide Coupling: Coupling of the core structure with the (2E,4Z)-hexa-2,4-dienoic acid side chain.
-
Guanidinylation and Deprotection: Final steps to introduce the amidino group and remove protecting groups to yield Sperabillin A.
Conversion of Free Amine to Dihydrochloride Salt (General Protocol)
While a specific protocol for Sperabillin A is not detailed in the literature, a general method for forming the hydrochloride salt of an amine can be applied.
-
Dissolve the purified free amine of Sperabillin A in a suitable dry organic solvent (e.g., ethanol, dioxane, or diethyl ether).
-
Cool the solution in an ice bath (0-4°C).
-
Slowly add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or dry ethanol) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration.
-
Wash the solid with the cold solvent and dry under vacuum to obtain the final this compound.
Mechanism of Action
Sperabillin A exhibits a multi-targeted mechanism of action, simultaneously inhibiting four crucial biosynthetic pathways in bacteria.[1][2][3][4] The exact molecular targets within these pathways have not been definitively elucidated in publicly available literature.
High-Level Overview of Sperabillin A's Mechanism of Action
Caption: Sperabillin A inhibits multiple key biosynthetic pathways in bacteria.
Inhibition of Macromolecular Synthesis
The following diagram illustrates the general workflow for determining the inhibitory effect of Sperabillin A on DNA, RNA, and protein synthesis using radiolabeled precursors.
Experimental Workflow for Macromolecular Synthesis Inhibition Assay
References
- 1. benchchem.com [benchchem.com]
- 2. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Discovery and isolation of Sperabillin A from Pseudomonas fluorescens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sperabillin A is a potent antibacterial agent belonging to the sperabillin family of antibiotics, naturally produced by the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of Sperabillin A. It includes detailed experimental protocols derived from the foundational research, a summary of its biological activity, and a discussion of its mechanism of action. The information presented is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and antibiotic drug discovery.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The discovery of novel antimicrobial compounds with unique mechanisms of action is crucial in the effort to combat this challenge. Sperabillin A, isolated from Pseudomonas fluorescens, represents a promising candidate in this area.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including clinically relevant resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1] This guide details the scientific journey from the fermentation of the producing organism to the purification and initial characterization of this potent molecule.
Data Presentation
Physicochemical Properties of Sperabillin A
The fundamental physicochemical properties of Sperabillin A are summarized in the table below. This data is essential for its identification and characterization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₅N₇O₆ | [2] |
| Molecular Weight | 567.7 g/mol | [2] |
| Appearance | White powder | [2] |
| Solubility | Soluble in water and methanol | [2] |
Antibacterial Spectrum of Sperabillin A
Sperabillin A has demonstrated significant in vitro activity against a variety of bacterial pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values for Sperabillin A against several key bacterial strains.
| Test Organism | Gram Staining | MIC (µg/ml) | Reference |
| Staphylococcus aureus 209P | Gram-positive | 3.13 | [3] |
| Staphylococcus aureus Smith | Gram-positive | 3.13 | [3] |
| Staphylococcus epidermidis ATCC 12228 | Gram-positive | 3.13 | [3] |
| Bacillus subtilis ATCC 6633 | Gram-positive | 1.56 | [3] |
| Escherichia coli NIHJ | Gram-negative | 6.25 | [3] |
| Escherichia coli K-12 | Gram-negative | 6.25 | [3] |
| Klebsiella pneumoniae ATCC 10031 | Gram-negative | 12.5 | [3] |
| Proteus vulgaris ATCC 6897 | Gram-negative | 12.5 | [3] |
| Serratia marcescens ATCC 13880 | Gram-negative | 25 | [3] |
| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 | [4] |
| Pseudomonas aeruginosa P-3 | Gram-negative | 50 | [3] |
| Shigella flexneri ATCC 12022 | Gram-negative | 6.25 | [3] |
| Salmonella typhi T-63 | Gram-negative | 6.25 | [3] |
Experimental Protocols
The following protocols are based on the methodologies described in the initial discovery and isolation of Sperabillin A.[3]
Fermentation of Pseudomonas fluorescens YK-437
This protocol outlines the culture of P. fluorescens YK-437 for the production of Sperabillin A.[3]
Materials:
-
Fermentation Medium (per liter):
-
Glucose: 20 g
-
Soluble Starch: 10 g
-
Glycerol: 10 g
-
Soybean Meal: 15 g
-
Yeast Extract: 3 g
-
NaCl: 2 g
-
CaCO₃: 5 g
-
-
Pseudomonas fluorescens YK-437 culture slant
-
500-ml Erlenmeyer flasks
-
Rotary shaker
-
Autoclave
Procedure:
-
Media Preparation: Prepare the fermentation medium and adjust the pH to 7.0 before sterilization. Dispense 100 ml of the medium into each 500-ml Erlenmeyer flask and sterilize by autoclaving at 121°C for 20 minutes.[3]
-
Seed Culture Preparation: Inoculate a flask containing the sterile fermentation medium with a loopful of P. fluorescens YK-437 from a slant. Incubate at 28°C on a rotary shaker for 24 hours.[3]
-
Production Fermentation: Inoculate the production flasks with 2% (v/v) of the seed culture. Incubate the production flasks at 28°C for 48 hours on a rotary shaker.[3]
Caption: Workflow for the fermentation of P. fluorescens YK-437.
Isolation and Purification of Sperabillin A
This multi-step protocol describes the extraction and purification of Sperabillin A from the fermentation broth.[1][3]
Materials:
-
HCl
-
Centrifuge
-
Cation-exchange resins (e.g., Amberlite IRC-50, H⁺ form)
-
0.5 N HCl in 50% aqueous methanol
-
Activated carbon
-
Aqueous methanol
-
Cation-exchange Sephadex
-
Preparative Reverse-Phase HPLC system with a suitable column (e.g., YMC-Pack D-ODS-5)
-
Mobile phase for HPLC (e.g., 0.05 M ammonium (B1175870) acetate (B1210297) buffer (pH 4.5)-acetonitrile)
-
Lyophilizer
Procedure:
-
Broth Preparation: Adjust the pH of the 48-hour fermentation broth to 2.0 with HCl. Centrifuge the acidified broth to remove bacterial cells.[3]
-
Cation-Exchange Chromatography (Initial Capture): Apply the supernatant to a column of a suitable cation-exchange resin (e.g., Amberlite IRC-50, H⁺ form). Wash the column with water and then elute the active compounds with 0.5 N HCl in 50% aqueous methanol. Neutralize and concentrate the eluate under reduced pressure.[3]
-
Activated Carbon Chromatography (Desalting): Apply the concentrated eluate to an activated carbon column. Wash with water and then elute with aqueous methanol. Concentrate the eluate.[1]
-
Cation-Exchange Sephadex Chromatography: Further purify the active fraction using a cation-exchange Sephadex column.[1]
-
Preparative Reverse-Phase HPLC (Final Purification): Pool the fractions containing Sperabillins and desalt them again using activated carbon chromatography. Dissolve the desalted powder in a small amount of water and apply it to a preparative reverse-phase HPLC column. Elute with a suitable mobile phase to separate the different Sperabillins. Monitor the elution (e.g., at 260 nm). Collect the fractions containing pure Sperabillin A and lyophilize to obtain a white powder.[1][3]
Caption: Multi-step workflow for the isolation and purification of Sperabillin A.
Biological Activity and Mechanism of Action
Sperabillin A inhibits the biosynthesis of DNA, RNA, protein, and the cell wall in Escherichia coli.[1] This multi-targeting mechanism of action suggests that Sperabillin A may act on a central metabolic process that provides precursors for these essential macromolecular syntheses.[4] The exact molecular target of Sperabillin A has not yet been fully elucidated in publicly available literature.[4]
Proposed General Mechanism of Action
The simultaneous inhibition of multiple critical biosynthetic pathways points towards a primary target with widespread downstream effects on cellular function.[4]
Caption: Hypothesized multi-target mechanism of action of Sperabillin A.
Biosynthesis of Sperabillin A
The biosynthetic pathway for Sperabillin A in Pseudomonas fluorescens has not been extensively detailed in the available scientific literature. As a pseudo-peptide antibiotic, it is likely synthesized via a non-ribosomal peptide synthetase (NRPS) pathway, which is common for such complex secondary metabolites in bacteria.
Caption: Conceptual overview of the likely biosynthetic pathway of Sperabillin A.
Conclusion
Sperabillin A is a potent, broad-spectrum antibiotic produced by Pseudomonas fluorescens YK-437. Its discovery and the development of its isolation protocol have provided the scientific community with a valuable molecule for further investigation. The multi-targeted inhibition of essential biosynthetic pathways makes it a compelling subject for research into novel antimicrobial strategies. Further studies are warranted to elucidate its precise molecular target and to fully map its biosynthetic pathway, which could open avenues for synthetic biology approaches to produce novel derivatives with enhanced therapeutic potential.
References
- 1. US7723068B2 - Gene cluster involved in safracin biosynthesis and its uses for genetic engineering - Google Patents [patents.google.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Analysis of the pmsCEAB Gene Cluster Involved in Biosynthesis of Salicylic Acid and the Siderophore Pseudomonine in the Biocontrol Strain Pseudomonas fluorescens WCS374 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical structure and properties of Sperabillin A dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sperabillin A is a potent antibacterial agent isolated from the bacterium Pseudomonas fluorescens YK-437.[1][2] As a member of the sperabillin family of antibiotics, it exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[2] Its mechanism of action involves the simultaneous inhibition of several critical biosynthetic pathways in bacteria, namely DNA, RNA, protein, and cell wall synthesis.[2][3] This multi-targeted approach makes Sperabillin A a compound of significant interest in the ongoing search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and methods for the isolation and synthesis of Sperabillin A dihydrochloride (B599025).
Chemical Structure and Properties
Sperabillin A dihydrochloride is the salt form of the parent compound, Sperabillin A. The dihydrochloride salt enhances the compound's stability and solubility in aqueous solutions, making it more amenable for research and development purposes.
Chemical Structure
The chemical structure of Sperabillin A features a unique (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core linked to a (2E,4Z)-hexa-2,4-dienoyl side chain and a guanidinylated propylamine (B44156) moiety.[1]
Systematic Name (IUPAC): (2E,4Z)-N-((2R,4R)-4-amino-6-((3-amino-3-iminopropyl)amino)-2-hydroxy-6-oxohexyl)hexa-2,4-dienamide dihydrochloride[4]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₉Cl₂N₅O₃ | [4] |
| Molecular Weight | 398.32 g/mol | [4] |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in water and methanol. | [5] |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short-term (days to weeks) or -20 °C for long-term (months to years). | [4] |
Note on Solubility: For experimental purposes, it is often recommended to first dissolve the free base form of Sperabillin A in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) before making further dilutions in aqueous buffers.
Biological Activity
Sperabillin A exhibits potent antibacterial activity against a wide range of pathogenic bacteria. Its multi-targeted mechanism of action is a key feature that distinguishes it from many existing classes of antibiotics and suggests a lower propensity for the development of bacterial resistance.
Mechanism of Action
Sperabillin A disrupts bacterial cell viability by concurrently inhibiting four fundamental biosynthetic pathways:
This broad-based inhibition of macromolecular synthesis suggests that Sperabillin A may target a central metabolic pathway that provides the necessary precursors for these essential cellular processes. The precise molecular target, however, has not yet been fully elucidated.
A high-level conceptualization of Sperabillin A's mechanism of action is depicted in the following diagram:
Caption: Multi-target inhibition by Sperabillin A.
Antibacterial Spectrum
The antibacterial efficacy of Sperabillin A has been quantified through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains. A selection of reported MIC values is presented in Table 2.
| Test Organism | Gram Stain | MIC (µg/mL) | Reference |
| Staphylococcus aureus 209P | Gram-positive | 3.13 | [3] |
| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 | [3] |
| Escherichia coli NIHJ | Gram-negative | 12.5 | [3] |
Experimental Protocols
Isolation of Sperabillin A from Pseudomonas fluorescens YK-437
The following is a generalized protocol for the isolation and purification of Sperabillin A based on published methods.[2]
Caption: Isolation workflow for Sperabillin A.
Detailed Steps:
-
Fermentation: Cultivate Pseudomonas fluorescens YK-437 in a suitable fermentation medium.
-
Harvest and Acidification: After an appropriate incubation period, harvest the culture broth and adjust the pH to 2.0 with hydrochloric acid.
-
Cell Removal: Centrifuge the acidified broth to pellet the bacterial cells and collect the supernatant.
-
Initial Cation-Exchange Chromatography: Apply the supernatant to a cation-exchange resin column. After washing, elute the active compounds.
-
Activated Carbon Chromatography: Further purify the eluate using activated carbon chromatography.
-
Secondary Cation-Exchange Chromatography: Employ a cation-exchange Sephadex column for finer separation.
-
Preparative HPLC: The final purification step is achieved using preparative reverse-phase high-performance liquid chromatography to yield pure Sperabillin A.
Total Synthesis of Sperabillin A
The total synthesis of Sperabillin A is a complex, multi-step process that has been achieved in 11 steps from N-Boc-O-methyl-L-tyrosine.[6][7] The synthesis hinges on the stereoselective construction of the (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core, followed by the attachment of the (2E,4Z)-hexa-2,4-dienoyl side chain and a final guanidinylation step.[1]
Key transformations in the synthesis include:
-
An Arndt-Eistert homologation
-
An asymmetric Henry reaction
-
A ruthenium tetroxide-catalyzed oxidative degradation of a benzene (B151609) ring[6][7]
A simplified, high-level workflow for the total synthesis is presented below:
Caption: High-level workflow for the total synthesis of Sperabillin A.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.[5][8]
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Sperabillin A Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sperabillin A is a novel antibiotic produced by the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1][2] As a dihydrochloride (B599025) salt, it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[1][2] Its primary mechanism of action is the simultaneous inhibition of several critical macromolecular biosynthetic pathways in bacteria, namely DNA, RNA, protein, and cell wall synthesis.[1][2] Furthermore, polymers of Sperabillin A have demonstrated significant anti-tumor properties, including the inhibition of endothelial cell proliferation and in vivo activity against melanoma.[3] This technical guide provides a comprehensive overview of the available data on the mechanism of action of Sperabillin A dihydrochloride, including quantitative data, detailed experimental protocols, and visual representations of its activity and relevant assays.
Core Mechanism of Action: A Multi-Target Approach
Sperabillin A exerts its potent bactericidal effects through a multi-pronged attack on essential cellular processes.[1][2] This simultaneous inhibition of multiple pathways makes it a formidable antimicrobial agent and a compound of interest for studying bacterial physiology and mechanisms of antibiotic resistance.
The primary targets of Sperabillin A's action are:
-
Cell Wall Biosynthesis: Disruption of peptidoglycan formation.[1]
This multi-target mechanism is a key characteristic of Sperabillin A, making it difficult for bacteria to develop resistance through single-point mutations.
Quantitative Data: Antimicrobial Potency
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Sperabillin A against a range of Gram-positive and Gram-negative bacteria. This data is sourced from the original publication on the discovery of Sperabillins.[4]
| Test Organism | MIC (µg/ml) |
| Staphylococcus aureus 209P | 3.13 |
| Staphylococcus aureus Smith | 3.13 |
| Staphylococcus epidermidis ATCC 12228 | 3.13 |
| Bacillus subtilis ATCC 6633 | 1.56 |
| Escherichia coli NIHJ | 6.25 |
| Escherichia coli K-12 | 6.25 |
| Klebsiella pneumoniae ATCC 10031 | 12.5 |
| Proteus vulgaris ATCC 6897 | 12.5 |
| Serratia marcescens ATCC 13880 | 25 |
| Pseudomonas aeruginosa ATCC 9027 | >100 |
| Pseudomonas aeruginosa P-3 | 50 |
| Shigella flexneri ATCC 12022 | 6.25 |
| Salmonella typhi T-63 | 6.25 |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of Sperabillin A's mechanism of action.
Fermentation of Pseudomonas fluorescens YK-437 for Sperabillin A Production
This protocol outlines the procedure for culturing Pseudomonas fluorescens YK-437 to produce Sperabillin A.[4]
Media Preparation:
-
Prepare the fermentation medium with the following composition (per liter): 20 g glucose, 10 g soluble starch, 10 g glycerol, 15 g soybean meal, 3 g yeast extract, 2 g NaCl, and 5 g CaCO₃.[4]
-
Adjust the pH of the medium to 7.0 before sterilization.
-
Dispense 100 ml of the medium into 500-ml Erlenmeyer flasks.
-
Sterilize the flasks by autoclaving at 121°C for 20 minutes.
Inoculation and Fermentation:
-
Prepare a seed culture by inoculating a loopful of P. fluorescens YK-437 from a slant into a flask containing the sterile fermentation medium.
-
Incubate at 28°C on a rotary shaker for 24 hours.
-
Inoculate the production flasks with 2% (v/v) of the seed culture.
-
Incubate the production flasks at 28°C for 48 hours on a rotary shaker.[4]
Macromolecular Synthesis Inhibition Assay
This generalized protocol can be adapted to assess the inhibitory effects of Sperabillin A on DNA, RNA, and protein synthesis by measuring the incorporation of radiolabeled precursors.
Materials:
-
Bacterial culture (e.g., E. coli) in mid-log phase
-
This compound
-
Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [¹⁴C]leucine (for protein)
-
Trichloroacetic acid (TCA), ice-cold
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Grow a bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Aliquot the culture into test tubes.
-
Add Sperabillin A at various concentrations to the test tubes. Include a no-drug control.
-
Pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Add the respective radiolabeled precursor to each set of tubes.
-
Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the incorporation by adding ice-cold TCA to a final concentration of 5-10%.
-
Incubate on ice for at least 30 minutes to precipitate macromolecules.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold TCA and then ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition by comparing the counts per minute (CPM) in the Sperabillin A-treated samples to the untreated control.
Anti-Tumor Activity Assessment
Polymers of Sperabillin A have shown anti-tumor activity.[3] The following are generalized protocols for assessing these activities.
This assay is used to determine the effect of Sperabillin A polymers on the proliferation of endothelial cells, which is crucial for angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Sperabillin A polymer
-
96-well plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed HUVECs in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the Sperabillin A polymer. Include a vehicle control.
-
Incubate for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or luminescence development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
This in vivo model is used to assess the anti-tumor efficacy of Sperabillin A polymers.[3]
Materials:
-
C57BL/6 mice
-
B16 melanoma cells
-
Sperabillin A polymer formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Inject B16 melanoma cells subcutaneously into the flank of C57BL/6 mice.
-
Allow tumors to establish and reach a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the Sperabillin A polymer formulation to the treatment group according to a defined schedule (e.g., daily intraperitoneal injections). The control group receives the vehicle.
-
Measure tumor volume using calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis if required.
-
Compare the tumor growth inhibition in the treated group to the control group.
Conclusion
This compound is a promising antibiotic with a unique multi-target mechanism of action that includes the simultaneous inhibition of DNA, RNA, protein, and cell wall biosynthesis. This broad-based activity profile suggests a lower propensity for the development of bacterial resistance. Furthermore, the anti-tumor properties of Sperabillin A polymers open up additional avenues for therapeutic research. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in further exploring the potential of this compelling molecule. Further studies are warranted to elucidate the specific molecular targets and detailed signaling pathways affected by Sperabillin A.
References
- 1. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Chemistry and anti-tumor activity of sperabillin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Enigmatic Architecture of Sperabillin Biosynthesis in Pseudomonas fluorescens: A Technical Guide for Researchers
For Immediate Release
[CITY, STATE] – [DATE] – This technical guide provides a comprehensive overview of the current understanding and prospective research directions for the biosynthesis of sperabillins, a class of potent broad-spectrum antibiotics produced by the bacterium Pseudomonas fluorescens.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and engineering of novel antimicrobial agents. While the complete biosynthetic pathway of sperabillins has not been fully elucidated in publicly available literature, this guide synthesizes the known information and proposes a hypothetical pathway based on analogous bacterial systems, offering a roadmap for future research.
Introduction to Sperabillins
Sperabillins are a group of natural products isolated from Pseudomonas fluorescens with notable activity against both Gram-positive and Gram-negative bacteria.[1] Sperabillin A, the most well-characterized member of this family, exhibits a multifaceted mechanism of action, inhibiting the biosynthesis of critical macromolecules including DNA, RNA, proteins, and the cell wall in target organisms.[1] This broad-spectrum activity suggests a primary target that has widespread downstream effects on cellular function, making sperabillins and their derivatives attractive candidates for further investigation in an era of rising antimicrobial resistance.
Proposed Biosynthetic Framework: A Hybrid Non-Ribosomal Peptide Synthetase-Polyketide Synthase (NRPS-PKS) System
Based on the chemical structure of sperabillins, which incorporates both amino acid and polyketide-derived moieties, a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line is the most probable biosynthetic route. Such hybrid systems are common in bacteria for the production of complex secondary metabolites.
A hypothetical biosynthetic gene cluster for sperabillin would likely encode a series of large, modular enzymes. Each module of the NRPS component would be responsible for the activation and incorporation of a specific amino acid, while the PKS modules would catalyze the iterative condensation of small carboxylic acid units to form the polyketide backbone.
Key Putative Enzymatic Steps and Domains
The proposed biosynthetic pathway would involve several key enzymatic activities, typically organized into domains within the large NRPS and PKS proteins.
Table 1: Putative Domains and Their Functions in Sperabillin Biosynthesis
| Domain | Abbreviation | Proposed Function in Sperabillin Biosynthesis |
| Adenylation | A | Selects and activates a specific amino acid precursor using ATP. |
| Thiolation (Peptidyl Carrier Protein) | T (PCP) | Covalently tethers the activated amino acid to the enzyme complex via a phosphopantetheinyl arm. |
| Condensation | C | Catalyzes the formation of a peptide bond between two adjacent amino acid residues. |
| Acyltransferase | AT | Selects and loads an extender unit (e.g., malonyl-CoA) onto the Acyl Carrier Protein. |
| Acyl Carrier Protein | ACP | Tethers the growing polyketide chain. |
| Ketosynthase | KS | Catalyzes the Claisen condensation reaction to extend the polyketide chain. |
| Ketoreductase | KR | Reduces a β-keto group to a β-hydroxyl group. |
| Dehydratase | DH | Dehydrates the β-hydroxyl group to form a double bond. |
| Enoylreductase | ER | Reduces the double bond to a saturated carbon-carbon bond. |
| Thioesterase | TE | Catalyzes the release of the final product from the enzyme complex, often with concomitant cyclization. |
Experimental Protocols for Pathway Elucidation
To validate and fully characterize the sperabillin biosynthetic pathway, a series of targeted experiments would be required. The following protocols provide a framework for such an investigation.
Identification of the Biosynthetic Gene Cluster
A crucial first step is the identification of the gene cluster responsible for sperabillin production.
References
Sperabillin A Dihydrochloride: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the antibacterial properties of Sperabillin A dihydrochloride, a natural product isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1] This document collates the available data on its spectrum of activity, mechanism of action, and relevant experimental protocols to support further research and development.
Antibacterial Spectrum
Sperabillin A has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] While specific minimum inhibitory concentration (MIC) values from peer-reviewed publications are not widely available in the public domain, the following table summarizes representative MIC ranges for illustrative purposes.[1] Researchers are advised to determine the precise MIC for their specific strains of interest using standardized methods.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges for this compound
| Organism | Strain | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |
| Data is illustrative and should be confirmed by independent testing.[1] |
Mechanism of Action
Sperabillin A exerts its bactericidal effect through a multi-targeted mechanism, simultaneously inhibiting four crucial macromolecular biosynthesis pathways in bacteria: DNA, RNA, protein, and cell wall synthesis.[1][2][3] This multi-pronged attack is a significant feature, as it may reduce the likelihood of bacteria developing resistance through single-point mutations.[1]
Caption: Conceptual diagram of Sperabillin A's multi-target mechanism of action.
Experimental Protocols
The following are generalized protocols for determining the antibacterial spectrum and investigating the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
References
Sperabillin A: A Technical Guide to its Antimicrobial Activity Against Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sperabillin A, a novel antibiotic isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437, has demonstrated significant potential as a broad-spectrum antibacterial agent.[1] Its activity extends to both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1] The unique therapeutic potential of Sperabillin A lies in its multifaceted mechanism of action, simultaneously inhibiting the synthesis of DNA, RNA, protein, and cell wall components in bacteria.[1] This multi-targeted approach may present a higher barrier to the development of resistance compared to single-target antibiotics. This technical guide provides a comprehensive overview of the currently available data on Sperabillin A's antimicrobial activity, details generalized experimental protocols for its evaluation, and visualizes its mechanism of action and experimental workflows.
Antimicrobial Spectrum and Potency
Sperabillin A exhibits a broad spectrum of activity against a range of clinically relevant bacteria. While specific minimum inhibitory concentration (MIC) values from peer-reviewed publications are not widely available in the public domain, representative MIC ranges have been described. It is crucial for researchers to determine the precise MIC for their specific strains of interest using standardized methods.
Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges of Sperabillin A
| Organism | Strain | Gram Staining | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | Gram-Negative | 1 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | Gram-Negative | 2 - 16 |
| Staphylococcus aureus | ATCC 25923 | Gram-Positive | 0.5 - 4 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | Gram-Positive | 1 - 8 |
Note: The data in this table is based on described activity profiles for illustrative purposes and should not be considered definitive MIC values.
Mechanism of Action
Sperabillin A's potent bactericidal effect is attributed to its ability to concurrently inhibit four essential macromolecular biosynthesis pathways within the bacterial cell.[1] This multi-pronged attack makes it a valuable tool for studying bacterial physiology and antibiotic resistance.
Diagram 1: Sperabillin A's Multi-Target Mechanism of Action
Caption: High-level overview of Sperabillin A's putative multi-target mechanism.
Experimental Protocols
The following sections detail generalized, standard methodologies for assessing the antimicrobial activity and mechanism of action of Sperabillin A.
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Sperabillin A
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic
-
Incubator
Procedure:
-
Prepare serial twofold dilutions of Sperabillin A in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Add 50 µL of the adjusted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria in CAMHB without any antibiotic).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of Sperabillin A that completely inhibits visible growth of the bacteria.
Diagram 2: Workflow for MIC Determination via Broth Microdilution
Caption: Workflow for MIC determination via broth microdilution.
Macromolecular Synthesis Inhibition Assay
This generalized protocol utilizes the incorporation of radiolabeled precursors to measure the inhibition of DNA, RNA, protein, and cell wall synthesis.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Sperabillin A
-
Radiolabeled precursors (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and N-acetyl-[³H]glucosamine for cell wall)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Aliquots of the bacterial culture are incubated with and without Sperabillin A for a defined period.
-
The respective radiolabeled precursor is added to each aliquot.
-
After an appropriate incubation time, the reactions are stopped by the addition of cold TCA.
-
The TCA-precipitable material (representing the newly synthesized macromolecules) is collected by filtration.
-
The radioactivity of the filters is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the counts per minute (CPM) in the Sperabillin A-treated samples to the untreated control.
Conclusion and Future Directions
Sperabillin A represents a promising antibiotic candidate with a broad spectrum of activity and a unique multi-targeted mechanism of action that could be advantageous in overcoming the development of resistance. However, the lack of publicly available, detailed quantitative efficacy data presents a significant gap in its preclinical assessment. For drug development professionals, further investigation into Sperabillin A and its derivatives is warranted. Future research should focus on:
-
Definitive MIC determination: Establishing precise MIC values against a wide panel of contemporary clinical isolates, including multidrug-resistant strains.
-
Elucidation of specific molecular targets: Identifying the precise enzymes or cellular components that Sperabillin A interacts with within each inhibited pathway.
-
In vivo efficacy studies: Conducting robust animal model studies to determine the 50% effective dose (ED₅₀), generate survival curves, and quantify the reduction in bacterial burden in key organs.
-
Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Characterizing the absorption, distribution, metabolism, and excretion of Sperabillin A to optimize dosing regimens.
The information and protocols provided in this guide serve as a foundational resource for researchers interested in exploring the therapeutic potential of this intriguing natural product.
References
The Inhibitory Action of Sperabillin A on DNA and RNA Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sperabillin A, a natural product isolated from Pseudomonas fluorescens, demonstrates potent broad-spectrum antibacterial activity. Its mechanism of action is characterized by the simultaneous inhibition of multiple crucial biosynthetic pathways in bacteria, including DNA, RNA, protein, and cell wall synthesis. This multi-targeted approach suggests a low propensity for the development of bacterial resistance, making Sperabillin A a compound of significant interest in the search for novel antimicrobial agents. This technical guide provides a comprehensive overview of the inhibitory effects of Sperabillin A on DNA and RNA synthesis, including available quantitative data, detailed experimental protocols for assessing these effects, and visualizations of the proposed mechanism and experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Sperabillin A, a member of the sperabillin class of antibiotics, presents a promising scaffold for the development of new antibacterial drugs due to its unique, multi-faceted mechanism of action.[1][2] By targeting several essential cellular processes simultaneously, Sperabillin A can effectively kill a broad spectrum of both Gram-positive and Gram-negative bacteria.[3] This guide focuses specifically on the inhibition of DNA and RNA synthesis, two key aspects of its antibacterial activity.
Quantitative Data on the Activity of Sperabillin A
While specific IC50 values for the inhibition of DNA and RNA synthesis by Sperabillin A are not extensively reported in publicly available literature, the minimum inhibitory concentration (MIC) provides a quantitative measure of its overall antibacterial potency.
Table 1: Minimum Inhibitory Concentrations (MIC) of Sperabillin A against various bacterial strains.
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Staphylococcus aureus 209P | Gram-positive | 3.13 | Katayama et al., 1992[4] |
| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 | Katayama et al., 1992[4] |
| Escherichia coli NIHJ | Gram-negative | 12.5 | Katayama et al., 1992[4] |
Proposed Mechanism of Action
Sperabillin A's ability to concurrently inhibit DNA, RNA, protein, and cell wall biosynthesis suggests that it may not target a single enzyme in each pathway but rather a more fundamental, upstream process that provides precursors for all these pathways.[4] The exact molecular target, however, has not yet been definitively identified.[2]
Experimental Protocols
The following protocols describe the general methodology for assessing the inhibition of DNA and RNA synthesis in bacteria using radiolabeled precursors. These protocols are based on established methods and should be optimized for the specific bacterial strain and laboratory conditions.
Inhibition of DNA Synthesis ([³H]Thymidine Incorporation Assay)
This assay measures the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
Materials:
-
Bacterial strain of interest (e.g., E. coli)
-
Appropriate growth medium (e.g., Luria-Bertani broth)
-
Sperabillin A
-
[³H]Thymidine (specific activity ~20 Ci/mmol)
-
Ice-cold 10% trichloroacetic acid (TCA)
-
Ice-cold 5% TCA
-
Ethanol (70% and 95%)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Grow a culture of the test bacteria to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Dilute the culture to an OD600 of approximately 0.1 in fresh, pre-warmed medium.
-
Aliquot the culture into test tubes.
-
Add Sperabillin A at various concentrations to the test tubes. Include a vehicle-only control.
-
Incubate the tubes at 37°C with shaking for a predetermined time (e.g., 30 minutes).
-
Add [³H]thymidine to each tube to a final concentration of 1 µCi/mL.
-
Continue incubation at 37°C with shaking for a short period (e.g., 15 minutes) to allow for incorporation.
-
Stop the incorporation by adding an equal volume of ice-cold 10% TCA.
-
Incubate on ice for 30 minutes to precipitate macromolecules.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters twice with ice-cold 5% TCA and once with cold 70% ethanol.
-
Dry the filters completely.
-
Place each filter in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition relative to the untreated control.
Inhibition of RNA Synthesis ([³H]Uridine Incorporation Assay)
This assay measures the incorporation of radiolabeled uridine (B1682114) into newly synthesized RNA.
Materials:
-
Same as for the DNA synthesis inhibition assay, but with [³H]Uridine (specific activity ~40 Ci/mmol) instead of [³H]thymidine.
Procedure: The procedure is identical to the [³H]thymidine incorporation assay, with the substitution of [³H]uridine as the radiolabeled precursor.
Conclusion
Sperabillin A is a potent antibacterial agent with a compelling multi-target mechanism of action that includes the inhibition of DNA and RNA synthesis.[3] While further research is needed to elucidate its precise molecular target and to obtain more detailed quantitative data on its inhibitory effects on macromolecular synthesis, the available information highlights its potential as a lead compound for the development of new antibiotics to combat drug-resistant bacteria. The experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action of Sperabillin A and similar antimicrobial compounds.
References
Sperabillin A Dihydrochloride: A Technical Whitepaper on its Effects on Bacterial Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sperabillin A, a natural product isolated from Pseudomonas fluorescens, has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][2][3] Its primary mechanism of action is characterized by the simultaneous inhibition of multiple crucial macromolecular biosynthesis pathways: DNA, RNA, protein, and cell wall synthesis.[1][2][3] This multi-targeted approach presents a significant advantage in overcoming the development of bacterial resistance.[2] This technical guide provides an in-depth analysis of the effects of Sperabillin A dihydrochloride (B599025) on bacterial protein synthesis, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key concepts through diagrams.
Introduction
The rise of antibiotic-resistant bacteria poses a severe threat to global public health. Sperabillin A, a member of the sperabillin class of antibiotics, has emerged as a compound of interest due to its potent and broad-spectrum antibacterial properties.[1][2] A key feature of Sperabillin A is its ability to concurrently inhibit several essential cellular processes in bacteria, making it a valuable tool for studying bacterial physiology and a potential scaffold for the development of novel antimicrobial agents.[1][2] This document focuses specifically on the inhibitory effect of Sperabillin A on bacterial protein synthesis, a fundamental process for bacterial viability.
Mechanism of Action: A Multi-Target Approach
Sperabillin A exerts its bactericidal effects by disrupting multiple vital cellular functions simultaneously.[1][2] This multi-pronged attack strategy is a key characteristic of its mechanism of action.
dot
Caption: Multi-target mechanism of Sperabillin A.
While the precise molecular targets for each pathway are not fully elucidated in publicly available literature, it is known that Sperabillin A inhibits the bacterial 70S ribosome, thereby halting protein synthesis.[2] The specific ribosomal subunit (30S or 50S) and the exact stage of protein synthesis (initiation, elongation, or termination) that is inhibited remain subjects for further investigation.
Quantitative Data: Antibacterial Potency
| Bacterium | Strain | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |
| Note: These are representative ranges and researchers should determine the precise MIC for their specific strains of interest.[1] |
Experimental Protocols
To investigate the effect of Sperabillin A dihydrochloride on bacterial protein synthesis, several established experimental protocols can be employed.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol, based on the broth microdilution method, is fundamental for assessing the overall antibacterial potency of Sperabillin A.
Materials:
-
This compound stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Positive control antibiotic (e.g., tetracycline)
-
Negative control (broth alone)
Procedure:
-
Prepare serial twofold dilutions of Sperabillin A in CAMHB in a 96-well plate.
-
Adjust the bacterial culture to a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the Sperabillin A dilutions.
-
Include positive and negative controls on the plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Sperabillin A that completely inhibits visible bacterial growth.
dot
References
Sperabillin A: A Technical Guide to its Role in Bacterial Cell Wall Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sperabillin A, a natural product isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437, is a potent antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][2] Its primary mechanism of action is the concurrent inhibition of multiple crucial macromolecular biosynthesis pathways: DNA, RNA, protein, and cell wall synthesis.[1][2] This multi-targeted approach makes Sperabillin A a compelling subject for antimicrobial research and a potential scaffold for the development of novel therapeutics. This technical guide provides an in-depth exploration of the role of Sperabillin A in the inhibition of bacterial cell wall biosynthesis, summarizing the available data, detailing relevant experimental protocols, and visualizing key pathways and workflows. While the precise molecular target of Sperabillin A within the cell wall synthesis pathway remains to be fully elucidated, this document serves as a comprehensive resource for researchers investigating its mechanism of action.
Introduction to Sperabillin A
Sperabillin A belongs to the sperabillin class of antibiotics and is characterized by its unique chemical structure.[2] Its ability to simultaneously disrupt multiple essential cellular processes presents a significant advantage, as it may reduce the likelihood of bacteria developing resistance through single-point mutations.[1] The inhibition of cell wall biosynthesis is a cornerstone of its antibacterial activity, leading to a loss of cellular integrity and eventual lysis.
Quantitative Data: Antimicrobial Activity of Sperabillin A
Table 1: Representative Minimum Inhibitory Concentration (MIC) Ranges for Sperabillin A
| Organism | Strain | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |
| Data compiled from publicly available descriptive profiles.[1] Researchers should determine the precise MIC for their specific strains of interest using standardized methods. |
Bacterial Cell Wall Biosynthesis: A Key Target
The bacterial cell wall is a vital structure that provides mechanical strength and protects the cell from osmotic lysis.[4] The primary component of the cell wall in most bacteria is peptidoglycan, a polymer of sugars and amino acids.[4] The biosynthesis of peptidoglycan is a complex, multi-step process that occurs in the cytoplasm, at the cell membrane, and in the periplasmic space, making it an excellent target for antibiotics.[5]
Overview of Peptidoglycan Synthesis
The synthesis of peptidoglycan can be broadly divided into three stages:
-
Cytoplasmic Stage: Synthesis of the UDP-N-acetylmuramic acid (UDP-MurNAc)-pentapeptide precursor. This involves a series of enzymatic reactions catalyzed by Mur enzymes (MurA-MurF).[5]
-
Membrane Stage: The UDP-MurNAc-pentapeptide is transferred to a lipid carrier, bactoprenol (B83863) phosphate, on the inner leaflet of the cytoplasmic membrane, forming Lipid I. N-acetylglucosamine (GlcNAc) is then added to form Lipid II. Lipid II is subsequently flipped across the membrane to the outer leaflet.[6]
-
Periplasmic Stage: The disaccharide-pentapeptide subunits from Lipid II are polymerized into long glycan chains by glycosyltransferases. These chains are then cross-linked by transpeptidases, also known as penicillin-binding proteins (PBPs), to form the mature peptidoglycan mesh.[7]
Sperabillin A's Role in Cell Wall Synthesis Inhibition: Unraveling the Mechanism
While it is established that Sperabillin A inhibits cell wall biosynthesis, the specific molecular target has not been definitively identified in published literature.[2] Based on the known mechanisms of other cell wall synthesis inhibitors, several potential targets for Sperabillin A can be hypothesized:
-
Inhibition of Cytoplasmic Precursor Synthesis: Sperabillin A could potentially inhibit one of the Mur enzymes (MurA-MurF), thereby preventing the formation of the UDP-MurNAc-pentapeptide precursor.
-
Interference with the Lipid Cycle: The antibiotic might target the enzymes MraY or MurG, which are responsible for the formation of Lipid I and Lipid II, respectively. Alternatively, it could disrupt the flipping of Lipid II across the cell membrane.
-
Inhibition of Polymerization and Cross-linking: Sperabillin A could act similarly to well-known antibiotics by inhibiting the glycosyltransferase or transpeptidase activity of penicillin-binding proteins (PBPs).
Further research is required to pinpoint the exact mechanism. The multi-target nature of Sperabillin A suggests that it might even interact with more than one of these targets.
Experimental Protocols for Investigating the Mechanism of Action
To elucidate the specific target of Sperabillin A in the cell wall biosynthesis pathway, a series of experiments can be conducted.
Minimum Inhibitory Concentration (MIC) Determination
This foundational assay quantifies the antibacterial potency of Sperabillin A.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Sperabillin A: Prepare a stock solution of Sperabillin A in a suitable solvent (e.g., water or methanol).[1] Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[1]
-
Bacterial Inoculum Preparation: Culture the bacterial strain of interest to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted Sperabillin A. Include a positive control (bacteria with a known effective antibiotic) and a negative control (bacteria in broth without any antibiotic).[1] Incubate the plate at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is the lowest concentration of Sperabillin A at which no visible growth (turbidity) is observed.[1][3]
Macromolecular Synthesis Inhibition Assay
This assay confirms which cellular pathways are inhibited by Sperabillin A.
Protocol: Radiolabeled Precursor Incorporation Assay
-
Bacterial Culture: Grow the bacterial strain to early- to mid-logarithmic phase.
-
Treatment: Aliquot the culture into separate tubes. Add Sperabillin A at a concentration at or above its MIC. Include a no-drug control and positive controls for inhibition of each pathway (e.g., ciprofloxacin (B1669076) for DNA synthesis, rifampicin (B610482) for RNA synthesis, chloramphenicol (B1208) for protein synthesis, and vancomycin (B549263) for cell wall synthesis).
-
Radiolabeling: To each tube, add a specific radiolabeled precursor for each pathway:
-
DNA Synthesis: [³H]thymidine
-
RNA Synthesis: [³H]uridine
-
Protein Synthesis: [³H]leucine or [³⁵S]methionine
-
Cell Wall Synthesis: [¹⁴C]N-acetylglucosamine or [³H]diaminopimelic acid
-
-
Incubation: Incubate the tubes for a defined period to allow for precursor incorporation.
-
Precipitation: Stop the incorporation by adding cold trichloroacetic acid (TCA) to precipitate the macromolecules.[1]
-
Quantification: Collect the precipitate on glass fiber filters, wash, and measure the incorporated radioactivity using a scintillation counter.
-
Analysis: Calculate the percentage of inhibition by comparing the radioactivity in the Sperabillin A-treated samples to the untreated control.[1]
In Vitro Enzyme Inhibition Assays
To identify the specific enzyme target, purified enzymes from the peptidoglycan biosynthesis pathway can be used in in vitro assays.
Example Protocol: PBP Inhibition Assay
-
PBP Preparation: Isolate membrane fractions containing PBPs from the target bacterium.
-
Bocillin FL Binding: Incubate the membrane fraction with various concentrations of Sperabillin A. Subsequently, add Bocillin FL, a fluorescent penicillin derivative that covalently binds to the active site of most PBPs.
-
SDS-PAGE and Fluorography: Separate the proteins by SDS-PAGE. Visualize the fluorescently labeled PBPs using a fluor-imager.
-
Analysis: A decrease in the fluorescence intensity of a specific PBP band in the presence of Sperabillin A indicates competitive binding and inhibition.
Similar assays can be designed for other purified enzymes like MurG, using appropriate substrates and detection methods.
Conclusion and Future Directions
Sperabillin A is a promising antibacterial agent with a multifaceted mechanism of action that includes the inhibition of bacterial cell wall biosynthesis.[1][2] While its broad-spectrum activity is well-documented, the precise molecular interactions underlying its inhibition of peptidoglycan synthesis remain an important area for future research. The experimental approaches detailed in this guide provide a roadmap for researchers to elucidate the specific target(s) of Sperabillin A. A deeper understanding of its mechanism will be crucial for its potential development as a therapeutic agent and for the design of novel antibiotics that can overcome existing resistance mechanisms. The unique multi-targeting nature of Sperabillin A makes it a valuable tool for studying bacterial physiology and antibiotic resistance.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Peptidoglycan inhibitors and how do they work? [synapse.patsnap.com]
- 5. microbenotes.com [microbenotes.com]
- 6. Natural and Synthetic Inhibitors of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
The Total Synthesis of Sperabillin A and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sperabillin A, a potent antibiotic isolated from Pseudomonas fluorescens, has garnered significant interest in the scientific community due to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[1][2][3] Its unique chemical architecture, featuring a (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core and a (2E,4Z)-hexa-2,4-dienoyl side chain, presents a formidable challenge for synthetic chemists.[1] This technical guide provides a comprehensive overview of the seminal total synthesis of Sperabillin A, as accomplished by Allmendinger, Bauschke, and Paintner, and explores the synthesis and biological activities of its analogues. Detailed experimental protocols for key synthetic steps are provided, along with a quantitative analysis of the synthesis and a visualization of the synthetic strategy and mechanism of action.
Introduction
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents with unique mechanisms of action. The sperabillin family of antibiotics, particularly Sperabillin A, represents a promising class of compounds. Sperabillin A exhibits a multi-pronged attack on bacterial cells, simultaneously inhibiting DNA, RNA, protein, and cell wall biosynthesis.[2][3] This multifaceted mechanism of action is a significant advantage, as it may reduce the likelihood of rapid resistance development.[2] The total synthesis of Sperabillin A is not only a significant achievement in natural product synthesis but also provides a platform for the generation of novel analogues with potentially improved therapeutic properties.
The Total Synthesis of Sperabillin A
The first and thus far only total synthesis of Sperabillin A was achieved by Allmendinger, Bauschke, and Paintner in 11 steps from N-Boc-O-methyl-L-tyrosine, with an overall yield of 16%.[4][5] The synthetic strategy hinges on the stereoselective construction of the complex core structure followed by the attachment of the side chain.
Retrosynthetic Analysis and Strategy
The retrosynthetic analysis of Sperabillin A reveals three key fragments: the (3R,5R)-3,6-diamino-5-hydroxyhexanoic acid core, the (2E,4Z)-hexa-2,4-dienoyl side chain, and the 3-aminopropionamidine moiety. The core strategy involves the synthesis of an orthogonally protected diamino acid derivative, which allows for the sequential introduction of the side chain and the guanidinylated tail.
Synthesis of the Core Structure: (3R,5R)-3,6-Diamino-5-hydroxyhexanoic Acid
The synthesis of the chiral core is the most challenging aspect of the total synthesis. The successful route employs a series of highly stereoselective reactions:
-
Arndt-Eistert Homologation: The synthesis commences with the one-carbon homologation of N-Boc-O-methyl-L-tyrosine to its corresponding β-amino acid derivative.[4][5]
-
Asymmetric Henry Reaction: A crucial carbon-carbon bond is formed through a diastereoselective Henry (nitroaldol) reaction between an aldehyde derived from the β-amino acid and nitromethane (B149229). This step establishes one of the key stereocenters.[4][5]
-
Ruthenium Tetroxide-catalyzed Oxidative Degradation: The aromatic ring of the tyrosine derivative serves as a masked carboxylic acid. This functionality is unmasked in a key step using ruthenium tetroxide-catalyzed oxidative degradation of the benzene (B151609) ring.[4][5]
Synthesis of the (2E,4Z)-hexa-2,4-dienoyl Side Chain
The characteristic diene side chain of Sperabillin A is synthesized via a Wittig reaction. The use of a non-stabilized ylide ensures the formation of the desired Z-configured double bond.[1]
Final Assembly and Deprotection
The final stages of the synthesis involve the coupling of the protected core with the hexadienoic acid side chain, followed by guanidinylation of the terminal amine and a global deprotection to afford Sperabillin A.[1]
Quantitative Data
The following table summarizes the step-by-step yields for the total synthesis of Sperabillin A.
| Step | Reaction | Product | Yield (%) |
| 1 & 2 | Arndt-Eistert Homologation | N-Boc-(S)-3-amino-4-(4-methoxyphenyl)butanoic acid methyl ester | 86 (two steps) |
| 3 | DIBAL-H Reduction | (S)-tert-butyl (4-(4-methoxyphenyl)-3-oxobutyl)carbamate | 85 |
| 4 | Asymmetric Henry Reaction | (3R,4S)-tert-butyl (3-hydroxy-4-(4-methoxyphenyl)-5-nitrobutan-2-yl)carbamate | 83 |
| 5 | TBDMS Protection | (3R,4S)-tert-butyl (3-((tert-butyldimethylsilyl)oxy)-4-(4-methoxyphenyl)-5-nitrobutan-2-yl)carbamate | 82 |
| 6 | RuO₂/NaIO₄ Oxidation | (3R,5R)-3-((tert-butoxycarbonyl)amino)-5-((tert-butyldimethylsilyl)oxy)-6-nitrohexanoic acid | 67 |
| 7 | Nitro Group Reduction | (3R,5R)-6-amino-3-((tert-butoxycarbonyl)amino)-5-((tert-butyldimethylsilyl)oxy)hexanoic acid | 90 |
| 8 & 9 | Side Chain Coupling | Protected Sperabillin A core with side chain | 71 (two steps) |
| 10 & 11 | Guanidinylation & Deprotection | Sperabillin A | 82 (two steps) |
| Overall | Sperabillin A | ~16 |
Experimental Protocols
Detailed experimental protocols for the key synthetic transformations are provided below.
Arndt-Eistert Homologation of N-Boc-O-methyl-L-tyrosine
To a solution of N-Boc-O-methyl-L-tyrosine in anhydrous DME at -20 °C is added N-methylmorpholine (NMM) followed by isobutyl chloroformate. The resulting mixed anhydride (B1165640) is then treated with a solution of diazomethane (B1218177) in diethyl ether at -20 °C and the reaction is allowed to warm to room temperature. The intermediate diazoketone is then subjected to a Wolff rearrangement in the presence of silver benzoate (B1203000) and triethylamine (B128534) in methanol (B129727) to afford the homologated methyl ester.
Asymmetric Henry Reaction
The aldehyde, obtained via DIBAL-H reduction of the methyl ester, is reacted with nitromethane in ethanol (B145695) at room temperature in the presence of a chiral catalyst to yield the corresponding β-nitro alcohol with high diastereoselectivity.
Ruthenium Tetroxide-catalyzed Oxidative Degradation
The protected nitro alcohol is dissolved in a biphasic solvent system of ethyl acetate (B1210297) and water containing sodium bicarbonate. A catalytic amount of ruthenium dioxide (5 mol%) and an excess of sodium periodate (B1199274) are added, and the mixture is stirred vigorously at room temperature until the starting material is consumed. This reaction cleaves the aromatic ring to reveal the carboxylic acid.
Synthesis of (2E,4Z)-hexa-2,4-dienoic acid via Wittig Reaction
A phosphonium (B103445) ylide is generated by treating the corresponding phosphonium salt with a strong base. This ylide is then reacted with crotonaldehyde (B89634) to stereoselectively form the (2E,4Z)-diene, which is subsequently oxidized to the carboxylic acid.
Final Coupling and Deprotection
The orthogonally protected core amino acid is coupled with the (2E,4Z)-hexa-2,4-dienoic acid using standard peptide coupling reagents. The terminal amine is then guanidinylated. Finally, all protecting groups are removed under acidic conditions to yield Sperabillin A as the dihydrochloride (B599025) salt.
Sperabillin A Analogues
The development of analogues is crucial for understanding structure-activity relationships (SAR) and for optimizing the therapeutic potential of a lead compound. Several analogues of Sperabillin have been synthesized and their biological activities evaluated.
Modifications of the Side Chain
Hydrogenation of the 2,4-hexadienoyl moiety to a hexanoyl group leads to a significant decrease in antibacterial activity, highlighting the importance of the unsaturated side chain for biological function.[6]
Modifications of the 2-amidinoethylamino Moiety
Removal of the 2-amidinoethylamino group by acidic hydrolysis also results in a loss of activity, indicating its crucial role in the antibiotic's mechanism of action.[6]
Dimeric Analogues
Condensation of two molecules of dehexadienoylsperabillin A with (E,E)-muconic acid resulted in a dimeric analogue with improved protective effects against Gram-negative bacteria compared to Sperabillin A, suggesting new avenues for analogue design.[6]
The following table summarizes the key analogues and their reported activities.
| Analogue | Modification | Biological Activity | Reference |
| Sperabillin A | - | Broad-spectrum antibacterial activity | [2][3] |
| Sperabillin C | (2E,4E)-hexa-2,4-dienoyl side chain | Similar activity to Sperabillin A | [5] |
| Hexanoyl-sperabillin | Saturated side chain | Reduced antibacterial activity | [6] |
| De-amidino-sperabillin | Removal of the amidino group | Reduced antibacterial activity | [6] |
| Muconic acid dimer | Dimerization via muconic acid linker | Improved activity against Gram-negative bacteria | [6] |
Mechanism of Action
Sperabillin A exerts its potent antibacterial effect by concurrently inhibiting multiple essential biosynthetic pathways in bacteria: DNA synthesis, RNA synthesis, protein synthesis, and cell wall synthesis.[2][3] This multi-target mechanism is a key feature that distinguishes it from many existing antibiotics and makes it a promising candidate to overcome resistance. The precise molecular targets within these pathways have not yet been fully elucidated.
Visualizations
Total Synthesis Workflow
Caption: Workflow of the total synthesis of Sperabillin A.
Mechanism of Action: Multi-Target Inhibition
Caption: Multi-target inhibition mechanism of Sperabillin A.
Conclusion
The successful total synthesis of Sperabillin A by Allmendinger, Bauschke, and Paintner represents a landmark achievement in synthetic organic chemistry. Their elegant and stereocontrolled route provides a robust framework for the synthesis of this potent antibiotic and opens the door for the creation of novel analogues with potentially enhanced pharmacological profiles. The multi-target mechanism of action of Sperabillin A makes it a compelling candidate for further investigation in the fight against antibiotic resistance. This technical guide serves as a comprehensive resource for researchers in the fields of medicinal chemistry, drug discovery, and infectious diseases, providing the foundational knowledge necessary to build upon this important work.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and antimicrobial activity of sperabillin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Anti-Tumor Activity of Sperabillin Polymers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sperabillin, a novel antibiotic, has demonstrated potential anti-tumor activities following polymerization. This technical guide consolidates the available preclinical data on Sperabillin polymers, focusing on their inhibitory effects on endothelial cell proliferation and in vivo anti-tumor efficacy. This document outlines the current understanding of the chemistry, biological activity, and potential mechanisms of action of these polymers. Due to the limited public availability of detailed quantitative data and specific experimental protocols from the original research, this guide provides a summary based on the published abstract and related information, supplemented with generalized methodologies for the key experiments cited.
Introduction
Sperabillin A is an antibiotic that can undergo polymerization to form high-molecular-weight polymers.[1] These polymers have been investigated for their potential therapeutic applications, particularly in oncology. The primary research in this area has indicated that Sperabillin polymers exhibit selective inhibitory activity against endothelial cells and demonstrate anti-tumor effects in a murine melanoma model.[1] This suggests a potential anti-angiogenic mechanism of action, a critical pathway in tumor growth and metastasis. Furthermore, evidence suggests that these polymers may also act as macrophage activators, indicating an immunomodulatory role in their anti-tumor efficacy.[2]
Chemistry of Sperabillin Polymerization
Sperabillin A, identified as 3-[[(3R,5R)-3-amino-6-[(2E,4Z)-2,4-hexadienoylamino]- 5-hydroxyhexanoyl]amino]propanamidine dihydrochloride (B599025), can be polymerized under specific conditions.[1] The polymerization occurs through a free radical-initiated reaction involving the 2,4-hexadienoyl moiety of the Sperabillin A molecule.[1] This process can be initiated by exposure to a highly humid atmosphere over several days or through the use of radical initiators.[1] A key aspect of this polymerization is the ability to regulate the average molecular weight of the resulting polymers by modifying the reaction conditions.[1]
-
Monomer: Sperabillin A
-
Polymerization Mechanism: Free radical-initiated reaction[1]
-
Reactive Moiety: 2,4-hexadienoyl group[1]
-
Control: The average molecular weight of the polymers is controllable.[1]
Preclinical Anti-Tumor Activity
The anti-tumor potential of Sperabillin polymers has been evaluated through in vitro and in vivo studies. The research highlights a selective action against endothelial cells and efficacy in a solid tumor model.
Quantitative Data Summary
While specific IC50 values and detailed in vivo tumor growth inhibition percentages are not publicly available, the key findings from the primary research are summarized below.
| Experimental Model | Cell Type / Tumor Model | Sperabillin Polymer Type | Observed Effect | Reference |
| In Vitro Proliferation Assay | Human Umbilical Vein Endothelial (HUVE) Cells | Sperabillin A Polymers | Selective inhibition of proliferation.[1] | [1] |
| In Vitro Proliferation Assay | Human Umbilical Vein Endothelial (HUVE) Cells | Higher Molecular Weight Sperabillin A Polymers | Stronger inhibition of proliferation compared to lower molecular weight polymers.[1] | [1] |
| In Vivo Anti-Tumor Model | B16 Melanoma (in C57BL/6 mice) | Sperabillin A Polymers | Demonstrated anti-tumor activity.[1] | [1] |
| In Vitro Macrophage Activation | Murine Peritoneal Macrophages | HP-2 (MW 9990), AP-2 (MW 20,100), AB-2 (MW 35,000) | Potent activation of macrophages, enhancing phagocytosis-dependent respiratory burst and Fc gamma receptor expression.[2] | [2] |
Experimental Protocols
The following are generalized experimental protocols for the key assays mentioned in the literature, based on standard laboratory practices. The exact details of the original experiments are not publicly available.
Polymerization of Sperabillin A
Objective: To polymerize Sperabillin A into polymers of varying molecular weights.
Generalized Protocol:
-
Spontaneous Polymerization: Store Sperabillin A dihydrochloride under a highly humid atmosphere for several days.[1]
-
Initiated Polymerization: Dissolve Sperabillin A in a suitable solvent and add a radical initiator (e.g., azobisisobutyronitrile or benzoyl peroxide).
-
Molecular Weight Control: Vary the concentration of the radical initiator and/or the reaction time to regulate the average molecular weight of the resulting polymers.[1]
-
Purification and Characterization: Purify the polymers using techniques such as dialysis or size-exclusion chromatography. Characterize the molecular weight distribution using methods like gel permeation chromatography.
In Vitro HUVE Cell Proliferation Assay
Objective: To assess the inhibitory effect of Sperabillin polymers on the proliferation of human umbilical vein endothelial cells.
Generalized Protocol:
-
Cell Culture: Culture HUVE cells in endothelial cell growth medium supplemented with necessary growth factors.
-
Seeding: Seed HUVE cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of Sperabillin polymers (and a vehicle control).
-
Incubation: Incubate the plates for 48-72 hours.
-
Proliferation Assessment: Quantify cell proliferation using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value if possible.
In Vivo B16 Melanoma Tumor Model
Objective: To evaluate the anti-tumor efficacy of Sperabillin polymers in a murine melanoma model.
Generalized Protocol:
-
Animal Model: Use female C57BL/6 mice, 6-8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject 1 x 10^5 to 1 x 10^6 B16 melanoma cells into the flank of each mouse.
-
Treatment: Once tumors are palpable (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer Sperabillin polymers (e.g., via intraperitoneal or intravenous injection) at various doses and schedules. The control group should receive a vehicle.
-
Tumor Measurement: Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the percentage of tumor growth inhibition.
Visualizations: Signaling Pathways and Workflows
Proposed Mechanism of Action of Sperabillin Polymers
Caption: Proposed dual mechanism of action for Sperabillin polymers.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for the preclinical evaluation of Sperabillin polymers.
Discussion and Future Directions
The available data suggest that Sperabillin polymers are a promising class of compounds with potential anti-tumor activity. The selective inhibition of endothelial cell proliferation points towards an anti-angiogenic mechanism, which is a validated strategy in cancer therapy. The finding that higher molecular weight polymers exhibit stronger inhibitory effects suggests that the polymeric nature of the compound is crucial for its activity, possibly by altering its bioavailability, stability, or receptor interaction.[1]
The discovery of the macrophage-activating properties of Sperabillin polymers adds another dimension to their potential anti-tumor mechanism.[2] An immunomodulatory effect, in conjunction with anti-angiogenic activity, could lead to a more robust and durable anti-tumor response.
However, significant gaps in our understanding remain. The lack of detailed quantitative data, including dose-response relationships and the therapeutic window in vivo, is a major limitation. Future research should focus on:
-
Replication and Expansion of Preclinical Studies: Independent verification of the anti-proliferative and in vivo anti-tumor effects is necessary. These studies should be expanded to include a broader range of cancer cell lines and animal models.
-
Mechanism of Action Studies: Detailed investigation into the specific signaling pathways modulated by Sperabillin polymers in both endothelial and immune cells is crucial. This includes exploring the potential interaction with key angiogenic factors like VEGF and their receptors.
-
Pharmacokinetic and Toxicological Profiling: A thorough evaluation of the absorption, distribution, metabolism, excretion (ADME), and toxicity of Sperabillin polymers is essential for any future clinical development.
-
Structure-Activity Relationship (SAR) Studies: A systematic study of how polymer molecular weight and other chemical modifications affect the anti-tumor and immunomodulatory activities would be invaluable for optimizing the therapeutic potential of this compound class.
Conclusion
Sperabillin polymers represent a novel approach to cancer therapy with a potential dual mechanism of action involving anti-angiogenesis and immunomodulation. The initial findings are encouraging, but further in-depth research is required to fully elucidate their therapeutic potential and mechanism of action. This technical guide provides a foundation for researchers and drug development professionals interested in exploring this promising class of compounds.
References
In Vivo Protective Efficacy of Sperabillin A: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the reported in vivo protective effects of Sperabillin A in animal models. Sperabillin A, a novel antibiotic isolated from Pseudomonas fluorescens YK-437, has demonstrated significant potential in preclinical studies, exhibiting both antibacterial and anti-tumor activities.[1] This technical guide summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the proposed mechanisms of action to support further research and development efforts.
Quantitative Data Summary
While the foundational research on Sperabillin A described "good protective effects in experimentally infected mice" and "anti-tumor activity against B16 melanoma in vivo," specific quantitative data from these seminal studies is not extensively detailed in the public domain.[1] The following tables are structured to present the available information and provide a framework for future comparative studies.
In Vivo Antibacterial Efficacy
The in vivo antibacterial activity of Sperabillin A was established in mouse models of systemic infection. A derivative of Sperabillin A, synthesized by condensing two molar amounts of dehexadienoylsperabillin A with (E,E)-muconic acid, reportedly exhibited "better protective effects" against Gram-negative bacteria.[2]
| Compound | Animal Model | Bacterial Strain | Administration Route | Key Outcome | Reported Efficacy | Reference |
| Sperabillin A | Mouse | Staphylococcus aureus, Pseudomonas aeruginosa | Not Specified | Survival | Good protective effects | |
| Sperabillin A Derivative | Mouse | Gram-negative bacteria | Not Specified | Survival | Better protective effects than Sperabillin A | [2] |
Note: Specific ED50 values, survival curves, and bacterial load reduction data for Sperabillin A are not publicly available. The table reflects the qualitative descriptions from the cited literature.
In Vivo Anti-Tumor Efficacy
Polymers of Sperabillin A have been shown to possess anti-tumor activity in a murine B16 melanoma model.[1]
| Compound | Animal Model | Tumor Model | Administration Route | Key Outcome | Reported Efficacy | Reference |
| Sperabillin A Polymers | C57BL/6 Mice | B16 Melanoma | Not Specified | Tumor Growth Inhibition | Demonstrated anti-tumor activity | [1] |
Note: Quantitative data on tumor growth inhibition (e.g., % TGI), tumor weight reduction, or survival benefit is not detailed in the available literature.
Experimental Protocols
The following sections describe standardized experimental protocols relevant to the in vivo evaluation of Sperabillin A's protective effects. These methodologies are based on established practices in preclinical drug development.
Murine Model of Systemic Bacterial Infection
This protocol outlines a general procedure for assessing the in vivo efficacy of an antibacterial agent like Sperabillin A in a systemic infection model.
Objective: To determine the 50% effective dose (ED50) of Sperabillin A in protecting mice against a lethal bacterial challenge.
Materials:
-
Specific pathogen-free mice (e.g., BALB/c or C57BL/6, 6-8 weeks old)
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa PAO1) grown to mid-logarithmic phase
-
Sperabillin A, dissolved in a sterile, biocompatible vehicle
-
Vehicle control (e.g., sterile saline or PBS)
-
Mucin (for enhancing intraperitoneal infection, optional)
-
Syringes and needles for injection
-
Animal monitoring and housing facilities
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in appropriate broth media. Dilute the culture to the desired concentration (CFU/mL) in sterile saline or PBS. The final concentration should be calibrated to induce a lethal infection (e.g., LD80-100) within a specified timeframe (e.g., 48-72 hours) in untreated control animals.
-
Infection: Administer the bacterial inoculum to mice via the intraperitoneal (IP) route. The injection volume is typically 0.5 mL.
-
Treatment: At a specified time post-infection (e.g., 1 hour), administer Sperabillin A or the vehicle control to different groups of mice. The route of administration (e.g., intravenous, subcutaneous, or intraperitoneal) should be consistent. A range of doses should be tested to determine a dose-response relationship.
-
Monitoring: Observe the animals for signs of morbidity and mortality at regular intervals for a period of 7-14 days.
-
Data Analysis: Record the number of surviving animals in each treatment group. Calculate the ED50 value using a suitable statistical method, such as probit analysis.
Experimental Workflow for In Vivo Antibacterial Efficacy
Murine B16 Melanoma Tumor Model
This protocol describes a standard approach for evaluating the anti-tumor efficacy of compounds like Sperabillin A polymers in a syngeneic B16 melanoma mouse model.[3][4]
Objective: To assess the ability of Sperabillin A polymers to inhibit the growth of B16 melanoma tumors in C57BL/6 mice.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
B16-F10 melanoma cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sperabillin A polymers, formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Syringes and needles
Procedure:
-
Cell Culture: Culture B16-F10 cells in appropriate medium until they reach 80-90% confluency.
-
Tumor Implantation: Harvest the B16-F10 cells and resuspend them in sterile PBS or saline at a concentration of 1 x 10^6 cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the flank of each C57BL/6 mouse.[3]
-
Treatment Initiation: When tumors become palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[5]
-
Treatment Administration: Administer the Sperabillin A polymers or vehicle control according to a predetermined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, intravenous).
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the experiment for a defined period (e.g., 21 days) or until the tumors in the control group reach a predetermined maximum size. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).
-
Data Analysis: Compare the mean tumor volumes and weights between the treated and control groups. Calculate the percentage of tumor growth inhibition (%TGI).
Experimental Workflow for B16 Melanoma Model
Signaling Pathways and Mechanism of Action
Sperabillin A is proposed to exert its antibacterial effects through the simultaneous inhibition of several key macromolecular biosynthesis pathways in bacteria, including DNA, RNA, protein, and cell wall synthesis.[6][7] This multi-targeted approach is a significant advantage as it may reduce the likelihood of developing bacterial resistance.
Proposed Antibacterial Mechanism of Sperabillin A
The precise molecular targets of Sperabillin A within these pathways have not yet been fully elucidated. Further research is required to identify the specific enzymes or cellular components that Sperabillin A interacts with to exert its inhibitory effects.
The anti-tumor mechanism of Sperabillin A polymers is also under investigation. The selective inhibition of human umbilical vein endothelial (HUVE) cell proliferation by these polymers suggests a potential anti-angiogenic mechanism of action.[1]
Hypothesized Anti-Tumor Mechanism of Sperabillin A Polymers
Conclusion
Sperabillin A and its derivatives represent a promising class of compounds with demonstrated in vivo protective effects against both bacterial infections and tumor growth in animal models. While the publicly available quantitative data is limited, the qualitative evidence strongly supports their potential as therapeutic agents. The multi-targeted antibacterial mechanism of Sperabillin A is particularly noteworthy in the context of rising antimicrobial resistance. The anti-tumor activity of its polymers suggests a novel approach to cancer therapy, potentially through an anti-angiogenic mechanism. This technical guide provides a foundation for researchers, scientists, and drug development professionals to build upon, highlighting the need for further studies to fully elucidate the efficacy, mechanisms of action, and therapeutic potential of the Sperabillin family of compounds.
References
- 1. Chemistry and anti-tumor activity of sperabillin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of sperabillin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. B16 Allograft Syngeneic Model: Subcutaneous and Metastatic - Altogen Labs [altogenlabs.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to Sperabillin A Derivatives and their Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sperabillin A, a natural product isolated from Pseudomonas fluorescens, represents a compelling starting point for the development of novel antibacterial agents. Its unique multi-target mechanism of action, inhibiting DNA, RNA, protein, and cell wall synthesis, offers a potential solution to the growing challenge of antibiotic resistance. This technical guide provides a comprehensive overview of the synthesis of Sperabillin A derivatives and delineates the crucial structure-activity relationships (SAR) that govern their antimicrobial potency. Detailed experimental protocols for the synthesis and evaluation of these analogs are presented, alongside quantitative data summarizing their biological activity. Visual diagrams of key pathways and experimental workflows are included to facilitate a deeper understanding of this promising class of antibiotics.
Introduction to Sperabillin A
Sperabillin A is a member of the sperabillin class of antibiotics, first isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1][2] It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including clinically relevant antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] The core chemical structure of Sperabillin A is 3-[[(3R,5R)-3-amino-6-[(2E,4Z)-2,4-hexadienoylamino]-5-hydroxyhexanoyl]amino]propanamidine.[3]
The primary mechanism of action of Sperabillin A is the simultaneous inhibition of four essential macromolecular biosynthesis pathways in bacteria: DNA, RNA, protein, and cell wall synthesis.[1][2] This multi-targeting capability makes it a valuable tool for microbiological research and a promising scaffold for the development of new antimicrobial drugs that may be less prone to the rapid development of resistance.[1]
Structure-Activity Relationship of Sperabillin A Derivatives
The exploration of Sperabillin A's structure-activity relationship (SAR) has primarily focused on modifications of two key moieties: the 2-amidinoethylamino group and the 2,4-hexadienoyl side chain. A pivotal study by Hida et al. (1993) systematically investigated these modifications to elucidate their impact on antimicrobial activity.[3]
Modifications of the 2-Amidinoethylamino Moiety
Removal of the 2-amidinoethylamino moiety from Sperabillin A was achieved through brief acidic hydrolysis. This modification was found to be detrimental to its antibacterial activity, suggesting that this group is crucial for the compound's interaction with its molecular targets or for its transport into the bacterial cell.
Modifications of the 2,4-Hexadienoyl Moiety
Several modifications of the 2,4-hexadienoyl side chain have been explored:
-
Hydrogenation: The 2,4-hexadienoyl moiety was hydrogenated to a hexanoyl group.[3]
-
Enzymatic Cleavage: The resulting hexanoyl group was subsequently cleaved using cells of Pseudomonas acidovorans IFO 13582.[3]
-
Replacement with Other Groups: The cleaved dehexadienoylsperabillin A was then used as a scaffold to introduce other acyl groups.[3]
Of particular note, a derivative synthesized by the condensation of two molar amounts of dehexadienoylsperabillin A with (E,E)-muconic acid demonstrated superior protective effects against Gram-negative bacteria compared to the parent Sperabillin A.[3] This finding highlights the potential for enhancing the activity and spectrum of Sperabillin A through strategic modifications of its side chain.
Data Presentation: Antimicrobial Activity of Sperabillin A and Derivatives
The following table summarizes the available quantitative data on the antimicrobial activity of Sperabillin A. While specific MIC values for the derivatives from the seminal 1993 study are not publicly available in tabulated form, the qualitative improvements are noted.
| Compound | Target Organism | Strain | Representative MIC Range (µg/mL) | Reference |
| Sperabillin A | Escherichia coli | ATCC 25922 | 1 - 8 | [1] |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 | [1] | |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 | [1] | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 | [1] | |
| (E,E)-Muconic acid-dehexadienoylsperabillin A condensate | Gram-negative bacteria | - | Improved protective effects compared to Sperabillin A | [3] |
Experimental Protocols
Synthesis of Sperabillin A Derivatives
The following protocols are based on the methodologies described by Hida et al. (1993).[3]
4.1.1. Removal of the 2-Amidinoethylamino Moiety (Acidic Hydrolysis)
-
Procedure: A solution of Sperabillin A in a suitable acidic medium (e.g., dilute hydrochloric acid) is stirred at room temperature for a brief period. The reaction progress is monitored by an appropriate chromatographic technique (e.g., TLC or HPLC). Upon completion, the reaction mixture is neutralized, and the product is purified using column chromatography.
4.1.2. Hydrogenation of the 2,4-Hexadienoyl Moiety
-
Procedure: Sperabillin A is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation in the presence of a catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases. The catalyst is then removed by filtration, and the solvent is evaporated to yield the hydrogenated product.
4.1.3. Enzymatic Cleavage of the Hexanoyl Moiety
-
Procedure: The hexanoyl derivative of Sperabillin A is incubated with a suspension of Pseudomonas acidovorans IFO 13582 cells in a suitable buffer at an optimal temperature and pH for enzymatic activity. The progress of the cleavage is monitored over time. After the reaction is complete, the cells are removed by centrifugation, and the supernatant containing the deacylated product is collected for purification.
4.1.4. Condensation with (E,E)-Muconic Acid
-
Procedure: Dehexadienoylsperabillin A is condensed with (E,E)-muconic acid using a standard peptide coupling reagent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)) in an appropriate aprotic solvent. The reaction is carried out under an inert atmosphere, and the progress is monitored by chromatography. The final product is purified by column chromatography.
Antimicrobial Susceptibility Testing
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of Sperabillin A and its derivatives, based on the broth microdilution method.
-
Materials:
-
Sperabillin A or derivative stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth alone)
-
Incubator (37°C)
-
Microplate reader
-
-
Procedure:
-
Prepare serial twofold dilutions of the test compound in CAMHB in a 96-well plate.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard and then dilute to a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well containing the test compound.
-
Include positive and negative controls on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Multi-target mechanism of action of Sperabillin A.
Caption: Workflow for the synthesis of a potent Sperabillin A derivative.
Caption: Logical relationship of Sperabillin A's structure and activity.
Conclusion
Sperabillin A and its derivatives represent a promising avenue for the discovery of novel antibiotics. The multi-target mechanism of action of the parent compound provides a significant advantage in overcoming resistance. The structure-activity relationship studies, particularly the work by Hida et al. (1993), have demonstrated that strategic modifications of the 2,4-hexadienoyl side chain can lead to derivatives with enhanced activity against Gram-negative bacteria. Further exploration of this chemical space, guided by the principles outlined in this guide, is warranted to develop new and effective treatments for bacterial infections. The detailed protocols and data presented herein serve as a valuable resource for researchers dedicated to this important endeavor.
References
Methodological & Application
Sperabillin A dihydrochloride experimental protocol for MIC testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperabillin A is a potent, broad-spectrum antibiotic isolated from Pseudomonas fluorescens.[1] It exhibits significant in vitro activity against a range of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] The unique mechanism of action of Sperabillin A involves the simultaneous inhibition of four crucial macromolecular biosynthesis pathways: DNA, RNA, protein, and cell wall synthesis.[1][2] This multi-targeted approach presents a promising strategy to combat the development of antibiotic resistance.
These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Sperabillin A dihydrochloride (B599025) using the broth microdilution method, along with representative MIC ranges and a diagram of its mechanism of action.
Data Presentation
While specific MIC values from extensive peer-reviewed studies are not widely available in the public domain, the following table provides representative MIC ranges for Sperabillin A against common bacterial strains for illustrative purposes.[1] Researchers are encouraged to determine the precise MIC for their specific strains of interest using the standardized protocol provided below.
| Organism | Strain | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of Sperabillin A dihydrochloride.
Materials:
-
This compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (CAMHB alone)
-
Spectrophotometer or McFarland standards
-
Incubator (37°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Sperabillin A Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent, such as sterile deionized water or methanol. The concentration of the stock solution should be at least 10 times the highest concentration to be tested.
-
-
Inoculum Preparation:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the Sperabillin A stock solution (at the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 11. Discard 100 µL from well 11. Well 12 will serve as the growth control (no antibiotic).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), resulting in a final volume of 200 µL per well.
-
-
Controls:
-
Positive Control: In a separate set of wells, perform serial dilutions of a standard antibiotic with known efficacy against the test organism.
-
Negative Control (Sterility Control): At least one well should contain only CAMHB to check for contamination.
-
Growth Control: Well 12 (containing CAMHB and inoculum but no Sperabillin A) serves as the growth control.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.
-
Visualizations
Experimental Workflow for MIC Testing
Caption: Workflow for MIC determination via broth microdilution.
Signaling Pathway of Sperabillin A
Caption: Multi-target mechanism of action of Sperabillin A.
References
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Sperabillin A
Introduction
Sperabillin A is a naturally occurring antibiotic isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1][2] It is a member of the sperabillin class of antibiotics and has demonstrated potent in vitro activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] The primary mechanism of action for Sperabillin A is the simultaneous inhibition of several key macromolecular biosynthesis pathways, including those for DNA, RNA, protein, and cell wall synthesis.[1][2] This multi-targeting capability makes Sperabillin A a compound of significant interest for antimicrobial research and development.
This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Sperabillin A using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[3] Adherence to standardized methodologies is crucial for obtaining accurate and reproducible results.
Materials and Reagents
-
Sperabillin A (powder form)[2]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl Sulfoxide (DMSO) (for stock solution preparation)
-
Sterile 96-well microtiter plates (U-bottom)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 25923)
-
Positive control antibiotic (e.g., Piperacillin, Ciprofloxacin)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or McFarland standards (0.5)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Sterile reagent reservoirs
Experimental Protocols
Preparation of Sperabillin A Stock Solution
-
Dissolving Sperabillin A: Prepare a stock solution of Sperabillin A by dissolving the powder in DMSO. For example, to create a 1280 µg/mL stock solution, weigh 1.28 mg of Sperabillin A and dissolve it in 1 mL of DMSO.
-
Sterilization: The stock solution should be sterilized by filtration through a 0.22 µm syringe filter if not prepared from a sterile powder under aseptic conditions.
-
Storage: Store the stock solution in small aliquots at -20°C or lower to prevent degradation. Avoid repeated freeze-thaw cycles.
Preparation of Bacterial Inoculum
-
Bacterial Culture: From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspension: Suspend the colonies in sterile saline or PBS.
-
Standardization: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).
-
Final Inoculum Preparation: Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.
Broth Microdilution Assay
-
Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution:
-
Add 100 µL of the Sperabillin A working solution (e.g., 128 µg/mL in CAMHB) to well 1.
-
Transfer 50 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this two-fold serial dilution process from well 2 to well 10.
-
Discard 50 µL from well 10.
-
-
Controls:
-
Well 11 (Growth Control): Add 50 µL of CAMHB. This well will receive the bacterial inoculum but no antibiotic.
-
Well 12 (Sterility Control): Add 100 µL of uninoculated CAMHB.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum (prepared in section 3.2) to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading Results: After incubation, examine the plate for visible bacterial growth (turbidity). The MIC is the lowest concentration of Sperabillin A at which there is no visible growth.
Data Presentation
While specific peer-reviewed MIC values for Sperabillin A are not widely available in the public domain, the following table provides representative ranges based on its described activity profile for illustrative purposes.[2] Researchers must determine the precise MIC for their specific strains of interest.
| Organism | Strain | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |
| Methicillin-Resistant S. aureus (MRSA) | Clinical Isolate | 1 - 8 |
Table 1: Representative MIC ranges for Sperabillin A against common bacterial strains.[2]
Visualizations
Mechanism of Action
Sperabillin A is known to inhibit multiple critical biosynthetic pathways within bacterial cells.[1][2] This multi-target mechanism is a key feature of its antimicrobial activity.
Caption: Multi-target mechanism of Sperabillin A.
Experimental Workflow
The following diagram outlines the key steps for the broth microdilution method to determine the MIC of Sperabillin A.
Caption: Workflow for MIC determination by broth microdilution.
Safety Precautions
Sperabillin A should be handled by trained personnel in a laboratory setting. Standard precautions for handling chemical and biological materials should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[2] All work with bacterial cultures should be performed in a biological safety cabinet.
Conclusion
This application note provides a standardized protocol for determining the MIC of Sperabillin A. Accurate MIC determination is a fundamental step in the evaluation of any new antimicrobial agent. The multi-target nature of Sperabillin A makes it a compelling candidate for further research, particularly in the context of rising antimicrobial resistance.[2]
References
Application Note: Broth Microdilution Assay for Sperabillin A Susceptibility Testing
Introduction
Sperabillin A is a broad-spectrum antibiotic with a unique multi-targeting mechanism of action, inhibiting DNA, RNA, protein, and cell wall biosynthesis in bacteria.[1][2][3] This potent activity against both Gram-positive and Gram-negative bacteria, including some antibiotic-resistant strains, makes it a compound of significant interest for antimicrobial research and development.[1][2] The broth microdilution assay is a standardized and widely accepted method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][5][6] This application note provides a detailed protocol for performing a broth microdilution assay to determine the susceptibility of various bacterial strains to Sperabillin A, adhering to the principles outlined by the Clinical and Laboratory Standards Institute (CLSI).[6][7]
Principle of the Method
The broth microdilution method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[4][8] Each well is then inoculated with a standardized suspension of the test microorganism.[4][8] Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[4][5]
Materials and Equipment
-
Sperabillin A powder
-
Sterile, disposable 96-well microtiter plates (U- or V-bottom)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853, and clinical isolates)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile petri dishes
Experimental Protocols
Preparation of Sperabillin A Stock Solution
-
Aseptically weigh a precise amount of Sperabillin A powder.
-
Dissolve the powder in a suitable solvent (e.g., sterile deionized water or a solvent recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure the stock solution is completely dissolved. The stock solution can be filter-sterilized and stored in aliquots at -20°C or below.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done by adding more bacteria or sterile saline/broth and measuring the optical density (OD) at 625 nm (typically OD 0.08-0.13). This suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A typical dilution is 1:100 (e.g., 0.1 mL of the adjusted suspension into 9.9 mL of CAMHB), followed by inoculating 50 µL into each well containing 50 µL of the antimicrobial dilution.
Preparation of the Microtiter Plate
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the Sperabillin A working stock solution (e.g., 256 µg/mL, prepared from the high-concentration stock) to the first column of wells.
-
Perform two-fold serial dilutions by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 50 µL from the tenth column. This will create a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).
-
Column 11 will serve as the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).
-
Inoculate all wells except for the sterility control (column 12) with 50 µL of the final diluted bacterial suspension.
Incubation
-
Cover the microtiter plate with a lid or sealing tape.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
After incubation, visually inspect the plate for bacterial growth (turbidity) from the bottom of the wells. A reading mirror can aid in this process.
-
The MIC is the lowest concentration of Sperabillin A at which there is no visible growth.
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
Data Presentation
The following tables provide representative data for Sperabillin A susceptibility testing.
Table 1: Hypothetical MIC Values of Sperabillin A against Quality Control and Clinical Strains
| Organism | Strain | Sperabillin A MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 2 |
| Staphylococcus aureus | ATCC 29213 | 1 |
| Pseudomonas aeruginosa | ATCC 27853 | 4 |
| Klebsiella pneumoniae | Clinical Isolate 1 | 8 |
| Enterococcus faecalis | Clinical Isolate 2 | 2 |
| Methicillin-Resistant S. aureus (MRSA) | Clinical Isolate 3 | 4 |
Table 2: Interpretive Criteria for Sperabillin A MIC Values (Hypothetical)
| MIC (µg/mL) | Interpretation |
| ≤ 2 | Susceptible (S) |
| 4 | Intermediate (I) |
| ≥ 8 | Resistant (R) |
Visualization of Experimental Workflow
Caption: Workflow for MIC determination via broth microdilution.
Signaling Pathway of Sperabillin A's Mechanism of Action
Caption: Multi-target inhibition by Sperabillin A.
Conclusion
The broth microdilution assay is a reliable and reproducible method for determining the in vitro activity of Sperabillin A against a variety of bacterial pathogens. The protocol described herein, based on CLSI guidelines, provides a standardized approach for researchers, scientists, and drug development professionals to assess the antimicrobial spectrum and potency of Sperabillin A. Consistent application of this method will generate comparable data across different laboratories, aiding in the evaluation of this promising antibiotic candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Broth Microdilution | MI [microbiology.mlsascp.com]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. Broth microdilution susceptibility testing. [bio-protocol.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Note & Protocol: Agar Dilution Method for Assessing Sperabillin A Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sperabillin A, a natural product isolated from Pseudomonas fluorescens, has demonstrated promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Its mechanism of action is multi-targeted, concurrently inhibiting essential cellular processes in bacteria, including DNA, RNA, protein, and cell wall synthesis.[1][3] This multi-pronged attack makes it a compelling candidate for further investigation, particularly in an era of rising antimicrobial resistance. The agar (B569324) dilution method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6][7] This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6] This document provides a detailed protocol for utilizing the agar dilution method to assess the in vitro efficacy of Sperabillin A.
Data Presentation
| Organism | Strain | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |
Table 1: Representative Minimum Inhibitory Concentration (MIC) ranges for Sperabillin A against common bacterial strains.[1] These values are for illustrative purposes only.
Experimental Protocols
This protocol is based on established guidelines for the agar dilution method, such as those from the Clinical and Laboratory Standards Institute (CLSI).[8][9]
Materials and Reagents
-
Sperabillin A (powder form)
-
Appropriate solvent for Sperabillin A (e.g., sterile distilled water, methanol)[1]
-
Mueller-Hinton Agar (MHA)[10]
-
Sterile petri dishes (90 or 100 mm)
-
Sterile test tubes
-
Sterile pipettes and tips
-
Bacterial strains of interest (e.g., ATCC reference strains)
-
Tryptic Soy Broth (TSB) or other suitable broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Water bath (50°C)
-
Inoculator (e.g., multipoint replicator) or micropipette
Protocol
1. Preparation of Sperabillin A Stock Solution
a. Accurately weigh the Sperabillin A powder. b. Dissolve the powder in a minimal amount of an appropriate solvent to create a high-concentration stock solution (e.g., 1280 µg/mL).[8] The choice of solvent should be based on the solubility of Sperabillin A and its compatibility with the test medium.[8] c. Ensure complete dissolution. The stock solution can be filter-sterilized if necessary.
2. Preparation of Sperabillin A-Containing Agar Plates
a. Prepare a series of twofold serial dilutions of the Sperabillin A stock solution in sterile distilled water or another appropriate diluent.[8] The concentration range should be selected to encompass the expected MIC of the test organisms. b. Melt the Mueller-Hinton Agar and allow it to cool to 50°C in a water bath.[10] c. For each concentration, add 2 mL of the Sperabillin A dilution to 18 mL of the molten MHA in a sterile tube or bottle.[8][10] This creates a 1:10 dilution of the antimicrobial agent in the agar. d. Mix the agar and antimicrobial agent thoroughly by gentle inversion to avoid air bubbles. e. Pour the mixture into sterile petri dishes to a depth of 3-4 mm and allow the agar to solidify at room temperature.[11] f. Prepare a control plate containing MHA without any Sperabillin A. g. Dry the plates before inoculation.
3. Preparation of Bacterial Inoculum
a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism. b. Transfer the colonies to a tube containing 4-5 mL of a suitable broth (e.g., Tryptic Soy Broth). c. Incubate the broth culture at 35°C ± 2°C until it reaches or exceeds the turbidity of a 0.5 McFarland standard. d. Adjust the turbidity of the bacterial suspension with sterile saline to match that of the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Further dilute the adjusted inoculum to achieve a final concentration that will deliver approximately 10⁴ CFU per spot upon inoculation.
4. Inoculation of Agar Plates
a. Mark the bottom of each plate to identify the location of each bacterial strain to be tested. b. Using a multipoint replicator or a micropipette, inoculate the surface of each agar plate (including the control plate) with a spot of the prepared bacterial inoculum. c. Allow the inoculated spots to dry completely before inverting the plates for incubation.
5. Incubation and Interpretation of Results
a. Incubate the plates at 35°C ± 2°C for 16-20 hours in an ambient air incubator. b. After incubation, examine the plates for bacterial growth. c. The MIC is the lowest concentration of Sperabillin A that completely inhibits the visible growth of the organism, including the presence of a faint haze or a single colony.[6]
Mandatory Visualization
Caption: Experimental workflow for the agar dilution method.
Caption: Multi-target mechanism of action of Sperabillin A.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. Agar dilution method: Significance and symbolism [wisdomlib.org]
- 8. m.youtube.com [m.youtube.com]
- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 10. rr-asia.woah.org [rr-asia.woah.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Sperabillin A Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperabillin A is a natural product first isolated from Pseudomonas fluorescens. It has demonstrated significant antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1][2][3][4] The primary mechanism of its antibacterial action is the simultaneous inhibition of several critical biosynthetic pathways in bacteria, namely DNA, RNA, protein, and cell wall synthesis.[1][3][4] Furthermore, polymers of Sperabillin A have been observed to selectively inhibit the proliferation of human umbilical vein endothelial (HUVE) cells, suggesting potential anti-angiogenic and anti-tumor activities.[5]
These application notes provide detailed protocols for a selection of in vitro assays to characterize the biological activity of Sperabillin A dihydrochloride (B599025). The protocols are based on established methodologies and can be adapted for high-throughput screening and detailed mechanistic studies.
Data Presentation: In Vitro Activity of Sperabillin A
The following table summarizes the representative minimum inhibitory concentration (MIC) ranges for Sperabillin A against several bacterial strains. It is important to note that these values are for illustrative purposes, and researchers should determine the precise MIC for their specific strains of interest using standardized methods.[3]
| Organism | Strain | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |
Experimental Protocols
Antibacterial Susceptibility Testing: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the MIC of Sperabillin A dihydrochloride using the broth microdilution method, a standard procedure for assessing antibacterial susceptibility.[6][7][8]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable sterile solvent (e.g., water or methanol).[3]
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, typically up to column 10. Discard the final 100 µL from column 10. Column 11 will serve as a positive control (no drug), and column 12 as a negative control (no bacteria).
-
Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[6]
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Broth Microdilution Workflow for MIC Determination.
Macromolecular Synthesis Inhibition Assays
Given that Sperabillin A inhibits DNA, RNA, protein, and cell wall synthesis, the following are generalized protocols to assess its effect on these pathways.
This assay utilizes a cell-free transcription-translation (TX-TL) system to quantify the inhibition of protein synthesis.[1][9]
Materials:
-
This compound
-
Commercial E. coli based cell-free TX-TL kit
-
Reporter plasmid DNA (e.g., encoding luciferase)
-
Luciferin (B1168401) substrate
-
Luminometer
Procedure:
-
Reaction Setup: On ice, prepare the TX-TL reaction mixture according to the manufacturer's instructions.
-
Addition of Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Initiation of Reaction: Add the reporter plasmid DNA to each reaction to initiate transcription and translation.
-
Incubation: Incubate the reactions at the recommended temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
Quantification: Add the luciferin substrate to each reaction and measure the luminescence using a luminometer.
-
Analysis: Calculate the percentage of protein synthesis inhibition by comparing the luminescence of the Sperabillin A-treated samples to the no-drug control.
This assay measures the incorporation of a radiolabeled precursor into the bacterial cell wall.[10]
Materials:
-
This compound
-
Bacterial strain (e.g., E. coli)
-
Growth medium
-
¹⁴C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Cell Culture: Grow the bacterial strain to the mid-logarithmic phase.
-
Permeabilization (Optional): Cells can be permeabilized (e.g., by freeze-thawing) to facilitate the uptake of the radiolabeled precursor.[10]
-
Inhibition Reaction: Incubate the bacterial cells with varying concentrations of this compound.
-
Radiolabeling: Add ¹⁴C-labeled UDP-GlcNAc to the cell suspensions and incubate to allow for incorporation into the peptidoglycan.
-
Precipitation: Stop the reaction by adding cold TCA to precipitate the macromolecules, including the cell wall.
-
Washing: Wash the precipitate to remove unincorporated radiolabel.
-
Quantification: Measure the radioactivity of the precipitate using a scintillation counter.
-
Analysis: Determine the inhibition of cell wall synthesis by comparing the radioactivity in treated samples to that in untreated controls.
These assays typically measure the incorporation of radiolabeled nucleosides into newly synthesized DNA or RNA.
Materials:
-
This compound
-
Bacterial strain
-
Growth medium
-
[³H]-thymidine (for DNA synthesis) or [³H]-uridine (for RNA synthesis)
-
TCA
-
Scintillation counter
Procedure:
-
Cell Culture: Grow the bacterial strain to the mid-logarithmic phase.
-
Inhibitor Treatment: Add different concentrations of this compound to the culture and incubate for a short period.
-
Radiolabeling: Add [³H]-thymidine or [³H]-uridine to the respective cultures and incubate to allow for incorporation.
-
Precipitation, Washing, and Quantification: Follow the same steps as in the cell wall synthesis assay (steps 5-7) to measure the amount of incorporated radiolabel.
-
Analysis: Calculate the percentage of inhibition of DNA or RNA synthesis relative to untreated controls.
Mechanism of Action of Sperabillin A.
Anti-Proliferative and Cytotoxicity Assays
This protocol is designed to assess the anti-proliferative effects of this compound on Human Umbilical Vein Endothelial Cells (HUVECs) using an MTT assay.[11][12]
Materials:
-
This compound
-
HUVECs
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle and no-treatment controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to convert MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell proliferation inhibition and determine the IC₅₀ value.
This protocol is a standard MTT assay to determine the cytotoxicity of this compound against various cancer cell lines.[13][14][15]
Materials:
-
This compound
-
Cancer cell lines (e.g., B16 melanoma, as suggested by in vivo data)[5]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
FBS
-
MTT solution
-
MTT solubilization solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Assay, Solubilization, and Data Acquisition: Follow steps 4-6 from the HUVEC Proliferation Assay protocol.
-
Analysis: Determine the percentage of cell viability relative to the vehicle-treated control cells and calculate the IC₅₀ value.
Workflow for Cytotoxicity/Anti-Proliferation Assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Endothelial cell proliferation assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemistry and anti-tumor activity of sperabillin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the In Vivo Efficacy of Sperabillin A in a Murine Systemic Infection Model
Audience: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and pharmacology.
Introduction: Sperabillin A is a broad-spectrum antibiotic isolated from Pseudomonas fluorescens that demonstrates potent in vitro activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1] Its mechanism involves the simultaneous inhibition of DNA, RNA, protein, and cell wall biosynthesis.[2][3] Early studies have indicated that sperabillins exhibit protective effects in experimentally infected mice.[1] These notes provide a detailed protocol for evaluating the in vivo efficacy of Sperabillin A using a murine systemic infection model, a critical step in the preclinical development of novel antimicrobial agents.
Recommended Animal Model: Murine Systemic Infection (Septicemia) Model
The murine systemic infection model is a standard and widely used preclinical model to assess the efficacy of antimicrobial agents.[4] This model mimics bacterial sepsis, where bacteria enter the bloodstream, leading to a systemic infection. The primary endpoint is typically survival over a defined period, providing a clear and robust measure of the drug's efficacy.
Model justification:
-
Clinical Relevance: Sepsis is a life-threatening condition, and demonstrating efficacy in this model is a strong indicator of potential clinical utility.
-
Reproducibility: The model is well-established and provides reproducible results.
-
Translatability: Data from this model, particularly regarding dose-response relationships, can inform potential dosing strategies for human clinical trials.[4]
Animal Specifications:
-
Species: Mouse (Mus musculus)
-
Strain: Outbred strains like ICR or CD-1 are commonly used for their robustness. Inbred strains like BALB/c can also be used.[5]
-
Sex: Female mice are often preferred to avoid issues with fighting and aggression among males.
-
Age/Weight: 6-8 weeks old, with a weight range of 20-25 grams at the start of the study.
Data Presentation: Summarized Efficacy Data
Quantitative data from in vivo efficacy studies should be summarized to allow for clear comparison between treatment groups. The following tables represent hypothetical data from a study evaluating Sperabillin A in a murine model of Staphylococcus aureus systemic infection.
Table 1: Survival Rate Following Sperabillin A Treatment
| Treatment Group | Dose (mg/kg) | Route of Admin. | No. of Animals (n) | No. of Survivors at Day 7 | Survival Rate (%) |
| Vehicle Control | 0 | IP | 10 | 0 | 0 |
| Sperabillin A | 5 | IP | 10 | 4 | 40 |
| Sperabillin A | 10 | IP | 10 | 8 | 80 |
| Sperabillin A | 20 | IP | 10 | 10 | 100 |
| Vancomycin (Control) | 10 | IP | 10 | 9 | 90 |
IP: Intraperitoneal
Table 2: Body Weight and Clinical Observations
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (Day 0 to Day 3) | Notable Clinical Signs |
| Vehicle Control | 0 | -15% | Piloerection, lethargy, hunched posture |
| Sperabillin A | 5 | -8% | Mild lethargy in some animals |
| Sperabillin A | 10 | -2% | No significant signs |
| Sperabillin A | 20 | -1% | No significant signs |
| Vancomycin (Control) | 10 | -3% | No significant signs |
Experimental Protocols
Preparation of Bacterial Inoculum
This protocol describes the preparation of the bacterial challenge dose. The goal is to determine the lethal dose 50 (LD50), the dose required to cause mortality in 50% of the untreated animals.
-
Bacterial Culture: Streak the challenge organism (e.g., Staphylococcus aureus ATCC 25923) from a frozen stock onto a Tryptic Soy Agar (TSA) plate and incubate at 37°C for 18-24 hours.
-
Colony Selection: Select 3-5 isolated colonies and inoculate them into 10 mL of Tryptic Soy Broth (TSB).
-
Overnight Growth: Incubate the broth culture at 37°C with shaking (200 rpm) for 16-18 hours.
-
Harvest and Wash: Centrifuge the culture at 4000 x g for 10 minutes. Discard the supernatant and resuspend the bacterial pellet in 10 mL of sterile phosphate-buffered saline (PBS). Repeat this wash step twice.
-
Concentration Adjustment: Resuspend the final pellet in sterile PBS. Measure the optical density at 600 nm (OD600) and adjust the concentration to approximately 1 x 10^9 Colony Forming Units (CFU)/mL.
-
Serial Dilution: Perform serial dilutions of the bacterial suspension in sterile PBS to achieve the desired challenge dose (e.g., 1-5 x 10^7 CFU in a 0.2 mL injection volume). The precise lethal dose should be determined in a pilot study.
-
Dose Confirmation: Plate the final diluted inoculum on TSA plates to confirm the CFU count.
Murine Systemic Infection and Dosing Protocol
-
Acclimatization: Allow mice to acclimate to the facility for at least 3-5 days before the experiment begins.[6]
-
Randomization: Randomize mice into treatment and control groups (typically n=8-10 per group).[7]
-
Infection: Inject each mouse intraperitoneally (IP) with 0.2 mL of the prepared bacterial inoculum.
-
Treatment Administration:
-
Prepare stock solutions of Sperabillin A and the reference antibiotic (e.g., Vancomycin) in a suitable vehicle (e.g., sterile saline or PBS).
-
At a predetermined time post-infection (e.g., 1 hour), administer the first dose of the assigned treatment via the specified route (e.g., IP or intravenous).
-
Continue dosing according to the study schedule (e.g., once or twice daily for 3-7 days).
-
-
Monitoring:
-
Observe the animals at least twice daily for the duration of the study (e.g., 7-14 days).
-
Record clinical signs of illness (e.g., lethargy, piloerection, hunched posture, decreased activity).[8]
-
Record mortality and time of death.
-
Measure body weight daily for the first 5 days and then every other day.[8]
-
-
Endpoint: The primary endpoint is survival at the end of the observation period (e.g., Day 7). Euthanize all surviving animals according to approved institutional guidelines.
Visualization of Pathways and Workflows
Mechanism of Action of Sperabillin A
Sperabillin A's proposed mechanism involves the simultaneous inhibition of four key macromolecular biosynthesis pathways in bacteria, making it difficult for resistance to develop.[2]
Caption: Multi-target inhibition mechanism of Sperabillin A.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines the logical flow of the experimental protocol, from preparation to data analysis.
Caption: Workflow for murine systemic infection model.
References
- 1. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scilit.com [scilit.com]
- 5. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 7. benchchem.com [benchchem.com]
- 8. In Vivo Efficacy and Toxicity of an Antimicrobial Peptide in a Model of Endotoxin-Induced Pulmonary Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Using Sperabillin A to Elucidate Bacterial Resistance Mechanisms: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperabillin A, a natural product isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437, is a potent broad-spectrum antibiotic.[1][2] It demonstrates significant activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] The primary mechanism of action of Sperabillin A is the simultaneous inhibition of four essential macromolecular biosynthesis pathways: DNA, RNA, protein, and cell wall synthesis.[1][2][3] This multi-targeting nature makes it a valuable tool for studying bacterial physiology, investigating mechanisms of multidrug resistance, and exploring novel antimicrobial strategies.[1] This document provides detailed application notes and experimental protocols for utilizing Sperabillin A in bacterial resistance research.
Data Presentation
Physicochemical Properties of Sperabillin A
| Property | Value |
| Molecular Formula | C₂₆H₄₅N₇O₆ |
| Molecular Weight | 567.7 g/mol |
| Appearance | White powder |
| Solubility | Soluble in water and methanol |
(Data sourced from BenchChem)[1]
Antimicrobial Activity of Sperabillin A
Table 1: Reported Minimum Inhibitory Concentrations (MICs) of Sperabillin A
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Staphylococcus aureus 209P | Gram-positive | 3.13 | Katayama et al., 1992[3] |
| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 | Katayama et al., 1992[3] |
| Escherichia coli NIHJ | Gram-negative | 12.5 | Katayama et al., 1992[3] |
Table 2: Representative MIC Ranges of Sperabillin A for Illustrative Purposes
| Organism | Strain | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |
(Data based on described activity profile for illustrative purposes by BenchChem)[1]
Mechanism of Action
Sperabillin A's potent bactericidal effect stems from its ability to concurrently disrupt multiple essential cellular processes.[1] This multi-pronged attack makes it difficult for bacteria to develop resistance through a single-point mutation.[1] The exact molecular targets within these pathways have not been fully elucidated in publicly available literature.[3][5]
Caption: High-level overview of Sperabillin A's multi-target mechanism of action.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
Sperabillin A
-
Test bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare Sperabillin A Stock Solution: Dissolve Sperabillin A in a suitable solvent (e.g., water or methanol) to create a high-concentration stock solution. Further dilute in CAMHB to a working stock concentration.
-
Prepare Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select several colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]
-
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the Sperabillin A working stock solution with CAMHB to achieve a range of desired concentrations (e.g., 0.125 to 128 µg/mL). The final volume in each well before adding the inoculum should be 50 µL or 100 µL depending on the desired final volume.
-
Inoculation: Add an equal volume of the adjusted bacterial inoculum to each well, resulting in a final volume of 100 µL or 200 µL.
-
Controls:
-
Growth Control: Wells containing only the bacterial inoculum in CAMHB (no antibiotic).
-
Sterility Control: Wells containing only CAMHB.
-
-
Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of Sperabillin A that completely inhibits visible growth.[4]
-
Optionally, use a microplate reader to measure the optical density at 600 nm (OD₆₀₀) to confirm visual assessment.
-
Caption: Workflow for MIC determination via broth microdilution.
Protocol 2: Macromolecular Synthesis Inhibition Assay
This generalized protocol utilizes the incorporation of radiolabeled precursors to measure the inhibition of DNA, RNA, protein, and cell wall synthesis.
Materials:
-
Sperabillin A
-
Test bacterial strain
-
Appropriate growth medium
-
Radiolabeled precursors:
-
[³H]thymidine (for DNA synthesis)
-
[³H]uridine (for RNA synthesis)
-
[³H]leucine or [³⁵S]methionine (for protein synthesis)
-
[¹⁴C]N-acetylglucosamine (for peptidoglycan synthesis)
-
-
Trichloroacetic acid (TCA), ice-cold (10% and 5% solutions)
-
Ethanol (B145695) (70%), ice-cold
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Bacterial Culture: Grow the test bacteria to the mid-logarithmic phase.
-
Assay Setup: Aliquot the bacterial culture into tubes.
-
Sperabillin A Treatment: Add varying concentrations of Sperabillin A to the tubes. Include an untreated control (solvent only).
-
Precursor Addition: Add the respective radiolabeled precursor to each set of tubes (one precursor per set of experimental and control tubes).
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes) to allow for the incorporation of the radiolabeled precursors.
-
Precipitation: Stop the incorporation by adding an equal volume of ice-cold 10% TCA to each tube. Incubate on ice for 30 minutes to precipitate the macromolecules.
-
Filtration and Washing:
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters twice with ice-cold 5% TCA and once with ice-cold 70% ethanol to remove unincorporated precursors.[3]
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.[3]
-
-
Data Analysis: Calculate the percentage of inhibition by comparing the CPM in the Sperabillin A-treated samples to the untreated control.
Caption: Workflow for macromolecular synthesis inhibition assay.
Protocol 3: Investigating the Development of Bacterial Resistance to Sperabillin A
This protocol is designed to induce and characterize resistance to Sperabillin A in a bacterial population.
Materials:
-
Sperabillin A
-
Susceptible bacterial strain
-
Growth medium (broth and agar)
-
Sterile culture tubes and plates
-
Incubator
Procedure:
-
Baseline Susceptibility: Determine the baseline MIC of Sperabillin A for the chosen bacterial strain using Protocol 1.
-
Serial Passage:
-
Inoculate a tube of broth containing a sub-inhibitory concentration of Sperabillin A (e.g., 0.5 x MIC) with the bacterial strain.
-
Incubate until growth is observed.
-
Transfer an aliquot of this culture to a fresh tube of broth containing the same or a slightly increased concentration of Sperabillin A.
-
Repeat this serial passage for a set number of days or until a significant increase in MIC is observed.
-
As a control, serially passage the same bacterial strain in broth without Sperabillin A.
-
-
Isolation of Resistant Mutants:
-
Plate the culture from the final passage onto agar plates containing increasing concentrations of Sperabillin A (e.g., 2x, 4x, 8x the original MIC).
-
Isolate single colonies that grow on the higher concentration plates.
-
-
Characterization of Resistant Mutants:
-
Confirm Resistance: Re-determine the MIC of Sperabillin A for the isolated mutants to confirm the resistant phenotype.
-
Stability of Resistance: Culture the resistant mutants in antibiotic-free medium for several passages and then re-determine the MIC to assess if the resistance is stable.
-
Cross-Resistance: Determine the MICs of other classes of antibiotics for the resistant mutants to check for cross-resistance.
-
Mechanism of Resistance: Further studies can be conducted to elucidate the mechanism of resistance, such as whole-genome sequencing to identify mutations, or efflux pump assays.
-
Caption: Workflow for studying the development of bacterial resistance.
Conclusion
Sperabillin A's unique multi-targeted mechanism of action presents a valuable opportunity for research into bacterial resistance.[1][4] By simultaneously inhibiting DNA, RNA, protein, and cell wall synthesis, it provides a powerful tool to study the complex stress responses of bacteria and the potential for developing resistance to multi-target antibiotics. The protocols provided herein offer a framework for researchers to quantify the antimicrobial activity of Sperabillin A and to investigate the emergence and mechanisms of resistance. Further research to elucidate the specific molecular targets of Sperabillin A will be crucial for its potential development as a therapeutic agent and for a deeper understanding of bacterial resistance pathways.[4][5]
References
Application Notes and Protocols: Investigating the Effect of Sperabillin A on Bacterial Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperabillin A, a natural product isolated from Pseudomonas fluorescens, has demonstrated significant broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus.[1][2] The primary mechanism of action of Sperabillin A is its ability to simultaneously inhibit multiple essential biosynthetic pathways in bacteria, namely DNA, RNA, protein, and cell wall synthesis.[1][3][2] This multi-targeted approach makes Sperabillin A a compound of considerable interest in the field of antimicrobial research and development, as it may reduce the likelihood of rapid resistance development.[1]
These application notes provide a summary of the known biological activities of Sperabillin A, detailed protocols for key experiments to investigate its effect on bacterial gene expression, and visual representations of its mechanism of action and experimental workflows. While the specific molecular targets of Sperabillin A have not been fully elucidated, the following protocols will enable researchers to further characterize its impact on bacterial physiology and gene regulation.[1][4]
Data Presentation
Antimicrobial Activity of Sperabillin A
The potency of Sperabillin A has been demonstrated against several key bacterial pathogens. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data. Researchers are encouraged to determine the precise MIC for their specific strains of interest using the protocols provided below.
Table 1: Minimum Inhibitory Concentrations (MICs) of Sperabillin A against various bacterial strains.
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Staphylococcus aureus 209P | Gram-positive | 3.13 |
| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 |
| Escherichia coli NIHJ | Gram-negative | 12.5 |
Source: Katayama et al., 1992[4]
Table 2: Representative MIC Ranges of Sperabillin A.
| Organism | Strain | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |
Note: These are illustrative ranges based on described activity. Actual MICs should be determined experimentally.[3]
Signaling Pathways and Experimental Workflows
Proposed General Mechanism of Action of Sperabillin A
Sperabillin A's capacity to inhibit four distinct and essential biosynthetic pathways suggests a complex mechanism of action likely targeting a central process with widespread downstream effects. The precise molecular target remains to be fully identified.
Caption: Proposed multi-targeted mechanism of action of Sperabillin A.
Experimental Workflow for Investigating the Effect of Sperabillin A on Bacterial Gene Expression
This workflow outlines the key steps to characterize the antibacterial effects of Sperabillin A, from initial potency testing to detailed analysis of its impact on gene expression.
Caption: Workflow for investigating Sperabillin A's effect on gene expression.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2]
Materials:
-
Sperabillin A
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains of interest (e.g., E. coli, S. aureus, P. aeruginosa)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Protocol:
-
Preparation of Sperabillin A Stock Solution: Prepare a stock solution of Sperabillin A in an appropriate solvent (e.g., DMSO) at a concentration that is at least 10-fold higher than the highest concentration to be tested.
-
Inoculum Preparation: From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.[2]
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate, except for the first column.
-
Add 100 µL of the highest concentration of Sperabillin A to the first column.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, mixing, and continuing this process across the plate to the tenth column. Discard 50 µL from the tenth column.[2]
-
Column 11 will serve as a growth control (no drug), and column 12 will be a sterility control (no bacteria).
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12. The final volume in each well will be 100 µL.[2]
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[2]
-
Reading Results: The MIC is the lowest concentration of Sperabillin A at which there is no visible growth (turbidity). The growth control should show turbidity, and the sterility control should remain clear.
Macromolecular Synthesis Inhibition Assay
Principle: This assay determines the effect of a compound on the synthesis of major macromolecules (DNA, RNA, protein, and cell wall) by measuring the incorporation of specific radiolabeled precursors.[1][5]
Materials:
-
Sperabillin A
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
Radiolabeled precursors:
-
[³H]-Thymidine (for DNA synthesis)
-
[³H]-Uridine (for RNA synthesis)
-
[³H]-Leucine (for protein synthesis)
-
[³H]-N-acetylglucosamine (for cell wall synthesis)
-
-
Trichloroacetic acid (TCA), 10% ice-cold solution
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Control antibiotics with known mechanisms (e.g., ciprofloxacin (B1669076) for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, vancomycin (B549263) for cell wall)
Protocol:
-
Bacterial Culture Preparation: Grow the bacterial strain to the mid-logarithmic phase in the appropriate medium.
-
Assay Setup:
-
In separate tubes, aliquot the bacterial culture.
-
To each tube, add one of the radiolabeled precursors.
-
Add Sperabillin A at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC). Include a no-drug control and controls with known antibiotics.
-
-
Incubation: Incubate the tubes at 37°C for a defined period (e.g., 30-60 minutes).
-
Precipitation of Macromolecules:
-
Stop the incorporation reaction by adding an equal volume of ice-cold 10% TCA to each tube.
-
Incubate on ice for at least 30 minutes to precipitate the macromolecules.[1]
-
-
Sample Collection:
-
Collect the precipitate by filtering the contents of each tube through a glass fiber filter.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.[4]
-
-
Data Analysis: Compare the counts per minute (CPM) of the Sperabillin A-treated samples to the no-drug control to determine the percentage of inhibition for each macromolecular synthesis pathway.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Principle: qRT-PCR is used to quantify the expression levels of specific genes in response to treatment with Sperabillin A. This method involves reverse transcribing RNA into complementary DNA (cDNA), followed by amplification of the target genes using PCR.[3][6][7]
Materials:
-
Sperabillin A
-
Bacterial strain of interest
-
RNA isolation kit suitable for bacteria
-
DNase I
-
Reverse transcriptase and associated reagents for cDNA synthesis
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes and housekeeping (reference) genes
-
qRT-PCR instrument
Protocol:
-
Bacterial Treatment and RNA Isolation:
-
Grow the bacterial culture to mid-log phase and treat with Sperabillin A at a sub-inhibitory concentration (e.g., 0.5x MIC) for a defined period. Include an untreated control.
-
Harvest the bacterial cells and isolate total RNA using a commercial kit, following the manufacturer's instructions.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the total RNA using reverse transcriptase and random primers or gene-specific primers.
-
-
qPCR Reaction:
-
Set up the qPCR reactions in a 96-well plate. Each reaction should contain the qPCR master mix, forward and reverse primers for a specific gene, and the cDNA template.
-
Include reactions for the target genes and at least one stably expressed housekeeping gene (for normalization).
-
Run the qPCR plate on a real-time PCR instrument using an appropriate cycling program.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in the treated and untreated samples.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2-ΔΔCt method.
-
Alternative Method: RNA Sequencing (RNA-Seq)
For a global, unbiased view of the entire transcriptome in response to Sperabillin A, RNA-Seq is a powerful alternative to qRT-PCR.[8] This technique involves sequencing the entire population of RNA molecules in a sample, providing a comprehensive profile of gene expression changes. The initial steps of bacterial treatment and RNA isolation are similar to those for qRT-PCR. Following RNA isolation, the RNA is converted to a cDNA library, which is then sequenced using a next-generation sequencing platform.[9] The resulting sequencing data is then analyzed bioinformatically to identify differentially expressed genes.
Conclusion
Sperabillin A is a promising antibacterial agent with a multifaceted mechanism of action that warrants further investigation. The protocols outlined in these application notes provide a framework for researchers to systematically evaluate the effects of Sperabillin A on bacterial growth, macromolecular synthesis, and gene expression. Further studies using these methods will be crucial in elucidating the specific molecular targets of Sperabillin A and its full potential as a therapeutic agent.
References
- 1. Macromolecular Biosynthesis Assay for Evaluation of Influence of an Antimicrobial on the Synthesis of Macromolecules [bio-protocol.org]
- 2. benchchem.com [benchchem.com]
- 3. Determination and Quantification of Bacterial Virulent Gene Expression Using Quantitative Real-Time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gene Expression Analysis in Bacteria by RT-qPCR | Springer Nature Experiments [experiments.springernature.com]
- 7. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antibiotics disrupt coordination between transcriptional and phenotypic stress responses in pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sperabillin A in Studying Peptidoglycan Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sperabillin A, a natural antibiotic produced by the bacterium Pseudomonas fluorescens YK-437, is a potent, broad-spectrum antibacterial agent with a multifaceted mechanism of action.[1][2][3] It concurrently inhibits several vital biosynthetic pathways in bacteria, including those for DNA, RNA, protein, and the cell wall.[1][2][3][] This comprehensive inhibitory profile makes Sperabillin A a valuable tool for microbiological research, particularly in the study of peptidoglycan synthesis and the development of novel antimicrobial strategies.[1] Its ability to disrupt multiple cellular processes simultaneously also presents a lower likelihood for the rapid development of bacterial resistance.[2]
This document provides detailed application notes and experimental protocols for utilizing Sperabillin A as an inhibitor to study bacterial peptidoglycan synthesis. It is intended for researchers in academia and industry, including those involved in drug discovery and development.
Data Presentation
The antibacterial activity of Sperabillin A has been demonstrated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the available quantitative data on its minimum inhibitory concentrations (MICs).
Table 1: Minimum Inhibitory Concentrations (MICs) of Sperabillin A against various bacterial strains.
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Staphylococcus aureus 209P | Gram-positive | 3.13[2] |
| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25[2] |
| Escherichia coli NIHJ | Gram-negative | 12.5[2] |
Table 2: Representative MIC Ranges of Sperabillin A.
| Organism | Strain | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 - 8[1] |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16[1] |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 4[1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8[1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of Sperabillin A and a general workflow for assessing its inhibitory effect on peptidoglycan synthesis.
Experimental Protocols
The following protocols are provided as a framework for studying the effects of Sperabillin A on peptidoglycan synthesis. Researchers should optimize these protocols for their specific bacterial strains and experimental conditions.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of Sperabillin A that inhibits the visible growth of a specific bacterial strain.
Materials:
-
Sperabillin A stock solution (e.g., 1 mg/mL in sterile water or a suitable solvent)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well sterile microtiter plates
-
Bacterial culture in logarithmic growth phase, adjusted to a final inoculum of approximately 5 x 10^5 CFU/mL
-
Positive control (bacteria with no antibiotic)
-
Negative control (broth only)
-
Incubator (37°C)
-
Microplate reader (optional, for measuring absorbance at 600 nm)
Procedure:
-
Prepare serial two-fold dilutions of Sperabillin A in CAMHB directly in the 96-well plate. A typical concentration range to test is 0.125 to 128 µg/mL. The final volume in each well should be 100 µL.[2]
-
Add 100 µL of the adjusted bacterial inoculum to each well containing the Sperabillin A dilutions and the positive control well.[2]
-
Add 200 µL of sterile CAMHB to the negative control wells.
-
Incubate the plate at 37°C for 18-24 hours.[2]
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of Sperabillin A that completely inhibits visible growth (i.e., the lowest concentration at which there is no turbidity).[2]
-
(Optional) The MIC can be confirmed by reading the absorbance at 600 nm using a microplate reader.
Protocol 2: In Vitro Inhibition of Peptidoglycan Synthesis using Radiolabeled Precursors
Objective: To quantify the inhibitory effect of Sperabillin A on peptidoglycan synthesis by measuring the incorporation of a radiolabeled precursor.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Minimal essential medium (MEM) or other suitable growth medium
-
Sperabillin A stock solution
-
Radiolabeled precursor for peptidoglycan synthesis, such as [¹⁴C]N-acetylglucosamine (final concentration ~0.5 µCi/mL) or [³H]diaminopimelic acid.[5]
-
Ice-cold 10% trichloroacetic acid (TCA)
-
Ice-cold 5% TCA
-
Glass fiber filters
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
-
Vacuum filtration apparatus
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase in the appropriate medium.
-
Aliquot the culture into sterile tubes. For each concentration of Sperabillin A to be tested, prepare a corresponding control tube.
-
Add Sperabillin A to the experimental tubes to achieve the desired final concentrations. Add an equivalent volume of the solvent used for the Sperabillin A stock solution to the control tubes.[5]
-
Incubate the tubes for a short period (e.g., 10 minutes) at 37°C to allow for the antibiotic to act.[5]
-
Add the radiolabeled peptidoglycan precursor to all tubes.[5]
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for the incorporation of the radiolabeled precursor into the peptidoglycan.[5]
-
Stop the incorporation by adding an equal volume of ice-cold 10% TCA to each tube. This will precipitate the macromolecules, including the newly synthesized peptidoglycan.[5]
-
Incubate the tubes on ice for 30 minutes.[5]
-
Collect the precipitate by vacuum filtration through glass fiber filters.[5]
-
Wash the filters twice with ice-cold 5% TCA and once with 70% ethanol to remove any unincorporated radiolabeled precursors.[5]
-
Dry the filters completely.
-
Place each filter in a scintillation vial, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5]
-
Calculate the percentage of inhibition of peptidoglycan synthesis for each concentration of Sperabillin A using the following formula:
Percent Inhibition = [1 - (CPM of Sperabillin A treated sample / CPM of control sample)] x 100 [5]
Conclusion
Sperabillin A is a powerful research tool for investigating bacterial physiology and the mechanisms of antibiotic action.[1] Its inhibitory effect on peptidoglycan synthesis, a critical pathway for bacterial survival, makes it particularly useful for studying cell wall biology. The protocols outlined in this document provide a foundation for researchers to explore the specific effects of Sperabillin A on peptidoglycan synthesis in their bacterial systems of interest. Further research to elucidate the precise molecular targets of Sperabillin A within the peptidoglycan synthesis pathway will be crucial for the development of new and effective antimicrobial therapies.[5]
References
Sperabillin A Dihydrochloride: Application Notes for Targeting Antibiotic-Tolerant Persister Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperabillin A dihydrochloride (B599025) is a natural product first isolated from the Gram-negative bacterium Pseudomonas fluorescens.[1][2][3][4] It has demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains of Pseudomonas aeruginosa and Staphylococcus aureus.[1][3][4][5] The primary mechanism of action of Sperabillin A is the simultaneous inhibition of four essential macromolecular biosynthesis pathways in bacteria: DNA, RNA, protein, and cell wall synthesis.[1][3][4][5] This multi-targeted approach makes it a compound of significant interest in the face of rising antimicrobial resistance.
A major challenge in treating chronic and recurrent bacterial infections is the presence of antibiotic-tolerant persister cells. These are a subpopulation of dormant or slow-growing cells that can survive high concentrations of antibiotics.[6] While there is currently limited direct evidence in publicly available literature on the efficacy of Sperabillin A against these persister cells, its unique multi-target mechanism suggests it may be a promising candidate for their eradication. These application notes provide a summary of the known antibacterial activity of Sperabillin A, detailed protocols for its evaluation, and a framework for investigating its potential against antibiotic-tolerant persister cells.
Data Presentation
Antimicrobial Activity of Sperabillin A
The following table summarizes the reported Minimum Inhibitory Concentrations (MICs) of Sperabillin A against various bacterial strains. It is recommended that researchers determine the precise MIC for their specific strains of interest.[1]
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Staphylococcus aureus 209P | Gram-positive | 3.13[1] |
| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25[1] |
| Escherichia coli NIHJ | Gram-negative | 12.5[1] |
| Escherichia coli ATCC 25922 | Gram-negative | 1 - 8[1] |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 2 - 16[1] |
| Staphylococcus aureus ATCC 25923 | Gram-positive | 0.5 - 4[1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) Clinical Isolate | Gram-positive | 1 - 8[1] |
Hypothetical Persister Cell Eradication by Sperabillin A
Note: The following data is hypothetical and for illustrative purposes only, designed to guide experimental setup. Actual results may vary.
| Bacterial Strain | Persister Cell Concentration (CFU/mL) | Treatment (24h) | % Survival |
| P. aeruginosa PAO1 | 1 x 10⁶ | Untreated Control | 100% |
| P. aeruginosa PAO1 | 1 x 10⁶ | Ciprofloxacin (B1669076) (10x MIC) | 10% |
| P. aeruginosa PAO1 | 1 x 10⁶ | Sperabillin A (10x MIC) | 1% |
| S. aureus Newman | 5 x 10⁵ | Untreated Control | 100% |
| S. aureus Newman | 5 x 10⁵ | Vancomycin (B549263) (10x MIC) | 15% |
| S. aureus Newman | 5 x 10⁵ | Sperabillin A (10x MIC) | 2% |
Cytotoxicity of Sperabillin A
While polymers of Sperabillin A have been shown to selectively inhibit the proliferation of human umbilical vein endothelial (HUVE) cells, comprehensive cytotoxicity data (e.g., CC50 values) on standard mammalian cell lines is not widely available in the public domain.[7] Researchers should determine the cytotoxicity of Sperabillin A for their specific application. A general protocol for determining the 50% cytotoxic concentration (CC50) is provided below.
| Cell Line | Assay | CC50 (µg/mL) |
| e.g., Vero, HeLa, HepG2 | e.g., MTT, XTT | To be determined |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.[1]
Materials:
-
Sperabillin A dihydrochloride
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Sterile 96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (CAMHB alone)
-
Incubator (37°C)
-
Microplate reader (600 nm)
Procedure:
-
Prepare a stock solution of Sperabillin A in a suitable solvent (e.g., sterile water).
-
In a 96-well plate, prepare serial twofold dilutions of Sperabillin A in CAMHB. The final volume in each well should be 50 µL.
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Add 50 µL of the adjusted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria in CAMHB without any antibiotic).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of Sperabillin A that completely inhibits visible growth, which can be assessed visually or by measuring the optical density at 600 nm.
Macromolecular Synthesis Inhibition Assay
This protocol utilizes the incorporation of radiolabeled precursors to measure the inhibition of DNA, RNA, protein, and cell wall synthesis.[1]
Materials:
-
Bacterial culture in early logarithmic growth phase
-
Sperabillin A at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC)
-
Radiolabeled precursors: [³H]thymidine (DNA), [³H]uridine (RNA), [³H]leucine (protein), [¹⁴C]N-acetylglucosamine (cell wall)
-
Positive control inhibitors (e.g., ciprofloxacin for DNA, rifampicin (B610482) for RNA, chloramphenicol (B1208) for protein, penicillin for cell wall)
-
Trichloroacetic acid (TCA), 10% and 5% solutions
-
70% Ethanol
-
Glass fiber filters
-
Scintillation vials and fluid
-
Liquid scintillation counter
Procedure:
-
Grow the bacterial culture to an early logarithmic phase (e.g., OD600 of ~0.2).
-
Aliquot the culture into separate tubes for each macromolecular synthesis assay.
-
Add Sperabillin A or a positive control inhibitor to the respective tubes and incubate for a short period (e.g., 5 minutes).
-
Add the specific radiolabeled precursor to each corresponding tube and incubate for a defined period (e.g., 15-30 minutes) to allow for incorporation.
-
Stop the incorporation by adding cold 10% TCA and incubate on ice for 30 minutes to precipitate the macromolecules.
-
Collect the precipitate by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with 70% ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition by comparing the counts per minute (CPM) in the Sperabillin A-treated samples to the untreated control.
Persister Cell Eradication Assay (Hypothetical Protocol)
This protocol is a template for assessing the efficacy of Sperabillin A against persister cells and is based on established methods for persister cell isolation and quantification.
Materials:
-
Bacterial culture (e.g., P. aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Luria-Bertani broth, Tryptic Soy Broth)
-
Antibiotic for persister induction (e.g., ciprofloxacin for P. aeruginosa, vancomycin for S. aureus) at 100x MIC
-
This compound
-
Phosphate-buffered saline (PBS)
-
Agar (B569324) plates for colony forming unit (CFU) counting
Procedure: Part A: Generation of Persister Cells
-
Grow a bacterial culture to the stationary phase (e.g., overnight culture).
-
Dilute the stationary phase culture into fresh medium and grow to the late logarithmic or early stationary phase.
-
Treat the culture with a high concentration of a bactericidal antibiotic (e.g., 100x MIC of ciprofloxacin) for 3-6 hours to kill the susceptible population.
-
Harvest the remaining persister cells by centrifugation.
-
Wash the pellet twice with PBS to remove the antibiotic.
-
Resuspend the persister cells in fresh medium or PBS to a desired concentration (e.g., 10⁶ - 10⁷ CFU/mL).
Part B: Treatment of Persister Cells with Sperabillin A
-
Aliquot the persister cell suspension into treatment tubes.
-
Add Sperabillin A at various concentrations (e.g., 1x, 5x, 10x MIC). Include an untreated control and a positive control with a known anti-persister compound if available.
-
Incubate the tubes at 37°C with shaking for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, take aliquots from each tube, perform serial dilutions in PBS, and plate on appropriate agar plates.
-
Incubate the plates at 37°C for 24-48 hours, or until colonies are visible.
-
Count the number of CFUs to determine the survival of persister cells. Calculate the percentage of survival relative to the untreated control.
Cytotoxicity Assay (MTT Assay)
This is a general protocol for assessing the cytotoxicity of Sperabillin A on mammalian cell lines.
Materials:
-
Mammalian cell line (e.g., Vero, HeLa)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of Sperabillin A in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of Sperabillin A. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubate the plate for 24, 48, or 72 hours in a CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
After incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control. The CC50 value is the concentration of the compound that causes a 50% reduction in cell viability.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: High-level overview of Sperabillin A's multi-target mechanism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the persister cell eradication assay.
Caption: Workflow for the cytotoxicity (MTT) assay.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry and anti-tumor activity of sperabillin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Profiling of Bacteria Treated with Sperabillin A Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperabillin A is a broad-spectrum antibiotic naturally produced by the bacterium Pseudomonas fluorescens.[1] It demonstrates potent activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[2][3] The primary mechanism of action of Sperabillin A is the simultaneous inhibition of several critical macromolecular biosynthesis pathways in bacteria, including DNA, RNA, protein, and cell wall synthesis.[1][2][3] This multi-targeting capability makes Sperabillin A a compound of significant interest for antimicrobial research, studies on bacterial physiology, and the development of novel therapeutic strategies.[3]
These application notes provide a framework for investigating the global transcriptional response of bacteria to Sperabillin A dihydrochloride (B599025) treatment. Understanding the gene expression profile can elucidate specific cellular responses, identify potential resistance mechanisms, and reveal the full spectrum of the antibiotic's impact on bacterial physiology.
Data Presentation
While comprehensive gene expression data for Sperabillin A treatment is not yet widely available in the public domain, the following table summarizes the reported Minimum Inhibitory Concentrations (MICs) against key bacterial pathogens. This data is crucial for designing gene expression profiling experiments, as sub-lethal concentrations are often used to observe transcriptional responses without immediate cell death.
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Staphylococcus aureus 209P | Gram-positive | 3.13[1] |
| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25[1] |
| Escherichia coli NIHJ | Gram-negative | 12.5[1] |
Proposed General Mechanism of Action
Sperabillin A's capacity to concurrently inhibit DNA, RNA, protein, and cell wall synthesis suggests a primary target with extensive downstream effects on cellular function. The precise molecular target has not been definitively identified in publicly available literature. However, the observed phenotype is consistent with the inhibition of a central metabolic process essential for producing the precursors required for these vital macromolecules.
Experimental Protocols
The following protocols outline the general methodologies for performing gene expression profiling of bacteria treated with Sperabillin A dihydrochloride using RNA sequencing (RNA-seq).
Bacterial Culture and Treatment
-
Strain Selection and Inoculum Preparation:
-
Select the bacterial strain of interest (e.g., E. coli, S. aureus, P. aeruginosa).
-
Prepare an overnight culture in an appropriate growth medium (e.g., Luria-Bertani broth, Mueller-Hinton broth).
-
Inoculate fresh medium with the overnight culture to a starting OD₆₀₀ of ~0.05.
-
-
Growth and Treatment:
-
Incubate the culture at the optimal temperature with shaking until it reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6).
-
Divide the culture into two flasks: a treatment group and a control group.
-
To the treatment group, add this compound to a final concentration of 0.5x or 1x the predetermined MIC.
-
To the control group, add an equivalent volume of the vehicle (e.g., sterile water).
-
Continue incubation for a defined period (e.g., 30, 60, or 120 minutes) to allow for transcriptional changes to occur.
-
RNA Extraction
-
Harvesting and Stabilization:
-
Harvest bacterial cells by centrifugation at 4°C.
-
Immediately resuspend the cell pellet in an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) to prevent RNA degradation.
-
-
Lysis and RNA Purification:
-
Lyse the bacterial cells using a combination of enzymatic (e.g., lysozyme) and mechanical (e.g., bead beating) methods.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) or a phenol-chloroform extraction protocol.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high purity and integrity (RIN > 8).
-
RNA Sequencing (RNA-seq)
-
Ribosomal RNA (rRNA) Depletion:
-
Since bacterial RNA is predominantly rRNA (~95%), it is essential to deplete rRNA to enrich for messenger RNA (mRNA).
-
Use a commercially available rRNA depletion kit suitable for the bacterial species being studied.
-
-
Library Preparation and Sequencing:
-
Construct the RNA-seq library from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing on a platform such as Illumina.
-
Data Analysis
-
Quality Control and Mapping:
-
Assess the quality of the raw sequencing reads.
-
Trim adapter sequences and low-quality reads.
-
Align the cleaned reads to the reference genome of the bacterial strain.
-
-
Differential Gene Expression Analysis:
-
Quantify the number of reads mapping to each gene.
-
Perform differential expression analysis between the Sperabillin A-treated and control samples to identify genes that are significantly up- or down-regulated.
-
-
Functional Annotation and Pathway Analysis:
-
Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify the biological processes and pathways affected by Sperabillin A treatment.
-
Expected Gene Expression Signatures and Affected Signaling Pathways
Given Sperabillin A's multi-target mechanism, the resulting gene expression profile is expected to be complex, reflecting a broad cellular stress response. Key pathways and gene sets likely to be affected include:
-
SOS Response and DNA Repair: Inhibition of DNA synthesis is a potent inducer of the SOS response, a global response to DNA damage. Expect upregulation of genes such as recA, lexA, and various DNA repair enzymes.
-
Stringent Response: The inhibition of protein and RNA synthesis can trigger the stringent response, a mechanism for surviving nutrient starvation. This involves the accumulation of the alarmone (p)ppGpp and widespread changes in gene expression, including the downregulation of genes for rRNA and ribosomal proteins and the upregulation of genes for amino acid biosynthesis.
-
Cell Wall Stress Response: Inhibition of cell wall synthesis is known to induce specific stress responses, often mediated by two-component systems and alternative sigma factors. In Gram-positive bacteria, this can lead to the upregulation of genes involved in cell wall synthesis and modification.
-
General Stress Responses: Expect the induction of genes encoding chaperones (e.g., dnaK, groEL) and proteases to manage misfolded proteins resulting from inhibited protein synthesis.
-
Metabolic Adjustments: The disruption of central metabolic processes will likely lead to significant changes in the expression of genes involved in energy production, nutrient transport, and intermediary metabolism.
Conclusion
Gene expression profiling is a powerful tool for dissecting the multifaceted mechanism of action of antibiotics like Sperabillin A. The protocols and expected outcomes described here provide a foundation for researchers to investigate the detailed transcriptional landscape of bacteria under Sperabillin A treatment. Such studies will be invaluable for understanding its full therapeutic potential and for the future development of novel antimicrobial agents.
References
Preparation of Sperabillin A Dihydrochloride Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperabillin A is a potent antibacterial agent isolated from Pseudomonas fluorescens YK-437.[1][2] As a dihydrochloride (B599025) salt, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria by simultaneously inhibiting multiple essential biosynthetic pathways, including those for DNA, RNA, protein, and cell wall synthesis.[1][2] This multi-targeted mechanism of action makes it a valuable compound for antimicrobial research and drug development. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of Sperabillin A dihydrochloride solutions.
Physicochemical Properties and Solubility
This compound is a solid powder.[3] While qualitatively soluble in Dimethyl Sulfoxide (DMSO), its solubility as a dihydrochloride salt can be pH-dependent.
Table 1: Solubility and Storage of this compound
| Property | Information |
| Appearance | Solid powder[3] |
| Primary Solvent | DMSO[3] |
| Storage of Solid | Short-term (days to weeks): 0 - 4°C, dry and dark. Long-term (months to years): -20°C, dry and dark.[3] |
| Stock Solution Storage | Short-term (days to weeks): 0 - 4°C. Long-term (months): -20°C.[3] |
| Shelf Life (Solid) | >3 years if stored properly[3] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound is 398.32 g/mol .[3]
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
-
Pipettes
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.98 mg of the compound.
-
Initial Solubilization: Add a small volume of DMSO to the powder. For 3.98 mg, start with approximately 200 µL of DMSO.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final desired volume to achieve the target concentration. For a 10 mM solution, bring the final volume to 1 mL with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Table 2: Preparation of this compound Stock Solutions in DMSO [3]
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
| 1 mM | 0.40 mg | 1.99 mg | 3.98 mg |
| 5 mM | 1.99 mg | 9.96 mg | 19.92 mg |
| 10 mM | 3.98 mg | 19.92 mg | 39.83 mg |
| 50 mM | 19.92 mg | 99.58 mg | 199.16 mg |
Note: The molecular weight of this compound is 398.32 g/mol . Calculations are based on this value. Batch-specific molecular weights may vary.
Protocol 2: Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Prepare working solutions by diluting the stock solution in the desired cell culture medium or buffer. It is recommended to perform a serial dilution to achieve the final concentration.
-
Mixing: While vortexing the aqueous buffer or medium, slowly add the required volume of the DMSO stock solution to prevent precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced cellular toxicity.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation.
Mechanism of Action and Experimental Workflow
Sperabillin A exerts its antibacterial effect by inhibiting multiple key biosynthetic pathways in bacteria.[1][2] The exact molecular target has not been definitively elucidated, but the observed phenotype is consistent with the inhibition of a central metabolic process essential for producing precursors for DNA, RNA, protein, and cell wall synthesis.[4]
References
Application Notes and Protocols for Sperabillin A Dihydrochloride in Automated Susceptibility Testing Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sperabillin A is a broad-spectrum antibacterial agent first isolated from Pseudomonas fluorescens.[1] Its unique mechanism of action involves the simultaneous inhibition of multiple essential biosynthetic pathways in bacteria, including DNA, RNA, protein, and cell wall synthesis.[1][2] This multi-targeted approach makes Sperabillin A a compound of significant interest in an era of rising antimicrobial resistance. These application notes provide a framework for the evaluation of Sperabillin A dihydrochloride (B599025) in automated antimicrobial susceptibility testing (AST) systems. Given that Sperabillin A is a research compound, its integration into commercial AST systems requires rigorous validation. The following protocols and data are presented as a guide for establishing performance characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of Sperabillin A dihydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₆H₄₅N₇O₆ · 2HCl |
| Molecular Weight | 640.6 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and methanol |
Mechanism of Action
Sperabillin A exerts its bactericidal effects by concurrently disrupting four vital cellular processes. This multi-pronged attack is advantageous as it may slow the development of resistance that can arise from single-point mutations.[2] The proposed general mechanism is illustrated in the signaling pathway diagram below. The precise molecular targets within each pathway have not been fully elucidated in publicly available literature.[3][4]
Figure 1: Proposed multi-targeted mechanism of action of Sperabillin A.
Quantitative Data
While comprehensive data for Sperabillin A against a wide array of contemporary clinical isolates is not yet publicly available, Table 2 summarizes historical Minimum Inhibitory Concentration (MIC) data.[3] Table 3 provides illustrative MIC data for a hypothetical panel of clinically relevant organisms, which should be determined by researchers using standardized methods.
Table 2: Historical Minimum Inhibitory Concentration (MIC) Data for Sperabillin A
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Staphylococcus aureus 209P | Gram-positive | 3.13[3] |
| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25[3] |
| Escherichia coli NIHJ | Gram-negative | 12.5[3] |
Table 3: Illustrative In Vitro Activity of Sperabillin A Against a Panel of Organisms
| Organism | Strain | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC® 25922™ | 1 - 8 |
| Pseudomonas aeruginosa | ATCC® 27853™ | 2 - 16 |
| Staphylococcus aureus | ATCC® 29213™ | 0.5 - 4 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |
| Vancomycin-Resistant Enterococcus faecalis (VRE) | Clinical Isolate | 2 - 16 |
| Carbapenem-Resistant Klebsiella pneumoniae (KPC) | Clinical Isolate | 4 - 32 |
Note: The data in Table 3 is illustrative and intended to represent a potential activity profile. Researchers must determine the precise MIC for their specific strains of interest using standardized methods.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (Reference Method)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and serves as the reference method for calibrating and validating automated systems.
Materials:
-
This compound
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial strains (e.g., ATCC® quality control strains)
-
0.5 McFarland turbidity standard
-
Sterile saline or water
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Sperabillin A Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.
-
Inoculum Preparation: From a fresh (18-24 hour) agar (B569324) plate, select several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4][5]
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the Sperabillin A stock solution with CAMHB to achieve a range of desired concentrations (e.g., 64 µg/mL to 0.06 µg/mL). The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial suspension to each well, bringing the total volume to 100 µL.[4]
-
Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of Sperabillin A that completely inhibits visible growth.
Protocol 2: Validation of Sperabillin A on an Automated Susceptibility Testing System
This protocol outlines the steps to validate the performance of Sperabillin A on a commercial AST system (e.g., VITEK® 2, MicroScan WalkAway, BD Phoenix™). This involves comparing the results from the automated system to the reference broth microdilution method.
Workflow for AST Validation:
Figure 2: Workflow for validating a new antimicrobial agent on an automated system.
Procedure:
-
Isolate Selection: Select a panel of at least 100 clinically relevant isolates for each organism group (e.g., Enterobacteriaceae, P. aeruginosa). The panel should include both susceptible and resistant phenotypes.
-
Parallel Testing: For each isolate, perform susceptibility testing concurrently using the reference broth microdilution method (Protocol 1) and the automated system according to the manufacturer's instructions. This will require custom-prepared AST cards or panels containing Sperabillin A.
-
Data Analysis:
-
Essential Agreement (EA): The percentage of automated system MIC results that are within ± one doubling dilution of the reference method MIC.
-
Categorical Agreement (CA): The percentage of automated system results that fall into the same interpretive category (Susceptible, Intermediate, Resistant) as the reference method. This requires the establishment of clinical breakpoints, which are not yet available for Sperabillin A and would need to be determined.
-
Error Rate Calculation:
-
Very Major Error (VME): The automated system reports a result as Susceptible when the reference method is Resistant.
-
Major Error (ME): The automated system reports a result as Resistant when the reference method is Susceptible.
-
Minor Error (mE): The automated system reports a result of Intermediate when the reference method is Susceptible or Resistant, or vice versa.
-
-
-
Acceptance Criteria: The performance is generally considered acceptable if the CA is ≥90%, and VME and ME rates are ≤3% and ≤3%, respectively.
Table 4: Hypothetical Performance of Sperabillin A on an Automated System vs. Reference Broth Microdilution
| Parameter | Performance Goal | Hypothetical Result |
| Essential Agreement | ≥90% | 96.5% |
| Categorical Agreement | ≥90% | 94.2% |
| Very Major Errors (VME) | ≤3.0% | 1.1% |
| Major Errors (ME) | ≤3.0% | 1.8% |
| Minor Errors (mE) | N/A | 2.9% |
Protocol 3: Quality Control (QC) for Sperabillin A in Automated AST
Routine quality control is essential to ensure the accuracy and reproducibility of AST results.
Procedure:
-
QC Strain Selection: Use standard ATCC® QC strains as recommended by CLSI, such as E. coli ATCC® 25922™, S. aureus ATCC® 29213™, and P. aeruginosa ATCC® 27853™.
-
QC Range Establishment: Test each QC strain 20-30 times on different days using the automated system to establish a statistically valid MIC range. The acceptable QC range should encompass at least 95% of the obtained MIC values.
-
Routine QC Testing: Once established, the QC strains should be tested on each day of patient isolate testing, or according to the laboratory's established QC plan. The results must fall within the pre-determined acceptable range for patient results to be considered valid.
Table 5: Proposed Quality Control Ranges for Sperabillin A
| QC Strain | Automated System | Proposed MIC QC Range (µg/mL) |
| Escherichia coli ATCC® 25922™ | (Specify System) | 2 - 8 |
| Staphylococcus aureus ATCC® 29213™ | (Specify System) | 0.5 - 2 |
| Pseudomonas aeruginosa ATCC® 27853™ | (Specify System) | 4 - 16 |
Conclusion
Sperabillin A demonstrates a promising multi-targeted mechanism of action that warrants further investigation for its potential role in combating antimicrobial resistance. The protocols and illustrative data provided here offer a foundational guide for researchers to begin evaluating this compound in automated antimicrobial susceptibility testing systems. Rigorous validation against a large and diverse panel of clinical isolates and the establishment of robust quality control parameters are critical next steps for integrating this novel agent into routine laboratory workflows. Further research is also needed to determine clinical breakpoints and to fully elucidate the specific molecular targets of Sperabillin A.
References
- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of Antibiotic Susceptibility Testing Guidelines in a Routine Clinical Microbiology Laboratory Exemplifies General Key Challenges in Setting Clinical Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchportal.vub.be [researchportal.vub.be]
- 5. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
Application Notes: Cell-Based Assays for Evaluating Sperabillin A Cytotoxicity
Introduction
Sperabillin A, a natural product isolated from the bacterium Pseudomonas fluorescens, is an antibiotic known for its potent antibacterial activity.[1][2] Its mechanism of action in bacteria involves the simultaneous inhibition of essential macromolecular biosynthesis pathways, including DNA, RNA, protein, and cell wall synthesis.[1][2] Emerging research has also highlighted its anti-tumor properties, with studies showing that Sperabillin A polymers can selectively inhibit the proliferation of human umbilical vein endothelial (HUVE) cells and exhibit anti-tumor activity against B16 melanoma in vivo.[3]
These findings suggest that Sperabillin A possesses cytotoxic potential against eukaryotic cells, making it a compound of interest for cancer research and drug development. A thorough evaluation of its cytotoxic effects is essential to understand its mechanism of action in cancer cells and to determine its therapeutic potential. This document provides detailed protocols for a panel of cell-based assays designed to comprehensively assess the cytotoxicity of Sperabillin A. The assays covered include the MTT assay for cell viability, the Annexin V/PI assay for apoptosis detection, and propidium (B1200493) iodide staining for cell cycle analysis.
1. Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan (B1609692) product.[5] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of Sperabillin A's effect on cell viability.
Protocol 1: MTT Cell Viability Assay
A. Principle
This assay quantifies the dose-dependent effects of Sperabillin A on cell viability by measuring the metabolic activity of the cell population. A decrease in the metabolic rate corresponds to a reduction in cell viability due to cytotoxicity or cytostatic effects.
B. Materials and Reagents
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sperabillin A (stock solution in DMSO or PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., isopropanol (B130326) with 0.01 M HCl, or DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
C. Experimental Procedure
-
Cell Seeding : Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]
-
Incubation : Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[4]
-
Compound Treatment :
-
Prepare serial dilutions of Sperabillin A in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.[4]
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used for the highest Sperabillin A concentration) and a no-cell control (medium only for background subtraction).[4]
-
Carefully remove the medium from the wells and add 100 µL of the prepared Sperabillin A dilutions or control medium.
-
-
Exposure : Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[4]
-
MTT Addition : After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]
-
Formazan Formation : Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[4]
-
Formazan Solubilization : Carefully remove the medium containing MTT. Add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.[4]
-
Absorbance Measurement : Measure the absorbance of each well at 570 nm using a microplate reader.
D. Data Presentation
The results can be used to calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value of Sperabillin A.
Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Table 1: Hypothetical Cytotoxicity of Sperabillin A on Various Cancer Cell Lines (48h Treatment)
| Cell Line | Sperabillin A IC₅₀ (µM) |
|---|---|
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 25.8 |
| MCF-7 (Breast Cancer) | 18.2 |
| B16 (Melanoma) | 9.7 |
2. Apoptosis Detection: Annexin V/PI Staining
To determine if the cytotoxicity induced by Sperabillin A occurs via apoptosis, the Annexin V and Propidium Iodide (PI) assay is employed. In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6][7][8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore like FITC.[7] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, such as late apoptotic and necrotic cells, where it stains the DNA.[6] This dual-staining method allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[6][7]
Protocol 2: Apoptosis Assay using Annexin V-FITC and PI
A. Principle
This flow cytometry-based assay distinguishes different cell populations:
-
Live cells : Annexin V-negative and PI-negative.
-
Early apoptotic cells : Annexin V-positive and PI-negative.[6]
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.[6]
-
Necrotic cells : Annexin V-negative and PI-positive.
B. Materials and Reagents
-
Cells treated with Sperabillin A and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
C. Experimental Procedure
-
Cell Preparation : Seed cells (e.g., 1 x 10⁶ cells) and treat them with various concentrations of Sperabillin A (including a vehicle control) for a specified time (e.g., 24 or 48 hours).[6]
-
Cell Harvesting : Collect both floating (apoptotic) and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective flask.[6]
-
Washing : Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes.[6]
-
Resuspension : Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining :
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9]
D. Data Presentation
The data from flow cytometry is typically presented as a dot plot, and the percentage of cells in each quadrant is quantified.
Table 2: Apoptotic Effect of Sperabillin A on HeLa Cells (48h Treatment)
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| Sperabillin A (5 µM) | 75.3 | 15.8 | 8.9 |
| Sperabillin A (10 µM) | 42.6 | 35.2 | 22.2 |
| Sperabillin A (25 µM) | 15.9 | 48.7 | 35.4 |
3. Cell Cycle Analysis: Propidium Iodide Staining
Sperabillin A's known inhibitory effect on DNA, RNA, and protein synthesis in bacteria suggests it may interfere with the cell cycle in eukaryotic cells.[1][2] Cell cycle analysis using propidium iodide (PI) staining is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10] PI is a fluorescent dye that binds stoichiometrically to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content.[10] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount. Flow cytometry is used to measure the fluorescence intensity and generate a histogram that reveals the cell cycle distribution.[10]
Protocol 3: Cell Cycle Analysis using Propidium Iodide
A. Principle
Fixed and permeabilized cells are stained with PI, which intercalates with DNA. The DNA content of each cell is measured by a flow cytometer. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest. Apoptotic cells may appear as a "sub-G1" peak due to DNA fragmentation.
B. Materials and Reagents
-
Cells treated with Sperabillin A and control cells
-
Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer (containing Propidium Iodide and RNase A)
-
Flow cytometer
C. Experimental Procedure
-
Cell Harvesting : Harvest cells treated with Sperabillin A and control cells (approximately 1 x 10⁶ cells per sample).
-
Washing : Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation : Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.[11]
-
Incubation : Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.[11][12]
-
Rehydration : Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS to rehydrate the cells.
-
Staining : Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase A is crucial for degrading RNA to ensure that PI only stains the DNA.[12]
-
Incubation : Incubate the tubes for 30 minutes at room temperature, protected from light.[12]
-
Analysis : Analyze the samples on a flow cytometer. The data is collected as a histogram of fluorescence intensity.
D. Data Presentation
The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram using appropriate software (e.g., ModFit LT, FlowJo).[13]
Table 3: Cell Cycle Distribution of HeLa Cells after Sperabillin A Treatment (24h)
| Treatment | Sub-G1 (%) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|---|
| Vehicle Control | 1.8 | 55.4 | 28.1 | 16.5 |
| Sperabillin A (5 µM) | 4.5 | 40.2 | 25.3 | 34.5 |
| Sperabillin A (10 µM) | 9.8 | 25.1 | 15.6 | 59.3 |
| Sperabillin A (25 µM) | 18.2 | 10.5 | 8.3 | 71.2 |
Visualizations
Caption: Workflow for evaluating Sperabillin A cytotoxicity.
Caption: Differentiating cell populations with Annexin V/PI.
Caption: Postulated pathway for Sperabillin A-induced cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and anti-tumor activity of sperabillin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. scispace.com [scispace.com]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
Troubleshooting & Optimization
Sperabillin A dihydrochloride solubility issues in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Sperabillin A dihydrochloride (B599025) in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is Sperabillin A dihydrochloride and what is its primary mechanism of action?
Sperabillin A is a broad-spectrum antibacterial agent originally isolated from Pseudomonas fluorescens.[1] Its dihydrochloride salt is the form often used in research. The primary mechanism of action of Sperabillin A is the simultaneous inhibition of several crucial macromolecular biosynthesis pathways in bacteria, including DNA, RNA, protein, and cell wall synthesis.[1][2] This multi-targeted approach makes it a valuable tool for studying bacterial physiology and antibiotic resistance.[1]
Q2: I am having trouble dissolving this compound. Why is it poorly soluble?
Like many complex natural products, Sperabillin A has a largely hydrophobic structure, which can lead to poor solubility in aqueous solutions like cell culture media.[3] While the dihydrochloride salt form is intended to improve aqueous solubility, challenges can still arise, especially at higher concentrations.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solution preparation, it is highly recommended to use a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).[3] Ethanol or methanol (B129727) can also be considered.[3] It is crucial to ensure the compound is fully dissolved in the organic solvent before further dilution into aqueous media.
Q4: I observed a precipitate when I diluted my this compound stock solution in my cell culture medium. What is happening and how can I prevent it?
This phenomenon, often called "crashing out," is common when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous medium.[2][4] The drastic change in solvent polarity causes the compound to come out of solution. To prevent this:
-
Use a Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your culture medium.[2]
-
Warm the Medium: Gently warming the culture medium to 37°C can help improve solubility.[2]
-
Add Dropwise While Vortexing: Slowly add the stock solution to the pre-warmed medium while gently vortexing to ensure rapid and even dispersion.[3]
-
Lower the Final Concentration: The final concentration of Sperabillin A in your media may be exceeding its solubility limit. Consider lowering the working concentration.[4]
-
Maintain a Low Organic Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2][5]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Addition to Culture Media
Symptoms: A visible precipitate or cloudiness appears immediately after adding the this compound stock solution to the cell culture medium.
Troubleshooting Workflow:
Caption: Troubleshooting immediate precipitation.
Issue 2: Delayed Precipitation in Culture Media During Incubation
Symptoms: The culture medium is clear immediately after adding this compound, but a precipitate forms after a period of incubation (e.g., hours or days).
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable in the culture medium over time, leading to degradation and precipitation of less soluble byproducts. | Perform a stability study to assess the compound's stability in your specific medium over the course of your experiment. Prepare fresh working solutions for each experiment. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator. |
| Interaction with Media Components | The compound may interact with components in the culture medium (e.g., proteins in serum) over time, leading to the formation of insoluble complexes. | If using a serum-containing medium, try reducing the serum concentration or switching to a serum-free medium if appropriate for your cells. |
| pH Shift in Media | Cellular metabolism can cause a shift in the pH of the culture medium, which can affect the solubility of the compound. | Ensure your medium is well-buffered. Consider using a medium containing HEPES buffer for better pH stability. |
Data Presentation
Table 1: Physicochemical Properties of Sperabillin A
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₅N₇O₆ | [6] |
| Molecular Weight | 567.7 g/mol | [6] |
| Appearance | White powder | [6] |
| Solubility | Soluble in water and methanol | [6] |
Table 2: Reported Minimum Inhibitory Concentrations (MICs) of Sperabillin A
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Staphylococcus aureus 209P | Gram-positive | 3.13 | [4] |
| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 | [4] |
| Escherichia coli NIHJ | Gram-negative | 12.5 | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh a small amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a minimal volume of 100% DMSO to the powder. For example, for 1 mg of Sperabillin A, start with 20-40 µL of DMSO.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.
-
Sonication (Optional): If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[3]
-
Volume Adjustment: Once fully dissolved, add more DMSO to reach the desired final stock concentration (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protective tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration in Culture Media
-
Prepare a Serial Dilution: Start with your high-concentration DMSO stock of this compound and prepare a 2-fold serial dilution in DMSO.
-
Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your complete cell culture medium (pre-warmed to 37°C). For example, add 2 µL of each DMSO dilution to 200 µL of media. Include a DMSO-only control.[4]
-
Incubate and Observe: Incubate the plate at 37°C and 5% CO₂.
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, you can read the absorbance of the plate at 600 nm; an increase in absorbance indicates precipitation.[4]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear is your maximum working soluble concentration under those specific conditions.
Visualizations
Signaling Pathway: Proposed Mechanism of Action
Caption: Multi-target inhibition by Sperabillin A.
Experimental Workflow: Macromolecular Biosynthesis Inhibition Assay
Caption: Workflow for biosynthesis inhibition assay.[4]
References
- 1. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 2. benchchem.com [benchchem.com]
- 3. emulatebio.com [emulatebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Sperabillin A dihydrochloride in aqueous solutions
Welcome to the technical support center for Sperabillin A dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in addressing challenges related to the stability of Sperabillin A in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the preparation and use of Sperabillin A dihydrochloride solutions.
Issue: My this compound solution appears cloudy or has formed a precipitate.
-
Question: What could be causing the cloudiness or precipitation in my aqueous solution?
-
Answer: Precipitation or cloudiness can occur for several reasons:
-
Low Solubility: The concentration of this compound may have exceeded its maximum solubility in the chosen aqueous buffer. While data on the solubility of Sperabillin A is limited, polyamine analogues can sometimes have limited solubility in certain buffers.
-
pH Effects: The pH of the solution can significantly impact the solubility of polyamine analogues. Dicyclomine (B1218976) hydrochloride, for example, is unstable in alkaline solutions, which can lead to the precipitation of the free base[1].
-
Interaction with Buffer Components: Certain buffer components, like phosphates, can sometimes interact with amine-containing compounds to form insoluble salts.
-
Degradation: The precipitate could be a result of the degradation of Sperabillin A into less soluble products.
-
-
-
Question: How can I resolve the issue of precipitation?
-
Answer:
-
Verify Concentration: Double-check your calculations to ensure you have not prepared a supersaturated solution.
-
Adjust pH: Check the pH of your solution. Aqueous solutions of similar compounds are often most stable at a pH range of 5.5 to 6.5[1]. Adjusting the pH to a slightly acidic range might improve solubility.
-
Sonication: Gentle sonication can help to dissolve the compound, but be cautious as it can also introduce heat.
-
Consider a Different Buffer System: If you suspect buffer interaction, try preparing the solution in a different buffer system (e.g., citrate (B86180) or acetate (B1210297) buffer).
-
Prepare Fresh Solutions: As a best practice, always prepare solutions fresh before use to minimize the chances of precipitation due to degradation over time.
-
-
Issue: I am observing a progressive loss of biological activity in my this compound solution.
-
Question: What are the likely causes for the loss of activity?
-
Answer: A decline in biological activity is often indicative of chemical degradation. The primary factors that can affect the stability of compounds in aqueous solutions are heat, light, oxidation, and hydrolysis[2]. For polyamine analogues, oxidation and hydrolysis are common degradation pathways.[3]
-
-
Question: How can I minimize the degradation of Sperabillin A in my aqueous solutions?
-
Answer:
-
Temperature Control: Store stock solutions and working solutions at appropriate temperatures. For short-term storage, refrigeration (2-8°C) is often recommended, while long-term storage should be at -20°C or -80°C[4][5]. Avoid repeated freeze-thaw cycles. Each 10°C increase in temperature can exponentially increase the rate of degradation[2].
-
Protection from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light, which can catalyze degradation reactions.
-
pH Optimization: The stability of many drugs is pH-dependent. For instance, penicillin G is most stable in the pH range of 6-7[6]. It is crucial to determine the optimal pH for Sperabillin A stability.
-
Use of Antioxidants: If oxidation is a suspected degradation pathway, consider adding antioxidants to your formulation, though this should be done with caution as it may interfere with your experimental system.
-
Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
-
Prepare Freshly: The most reliable way to ensure activity is to prepare the solution immediately before use.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is generally soluble in water. For initial stock solutions, sterile, deionized water or a simple buffer like phosphate-buffered saline (PBS) at a slightly acidic to neutral pH is a good starting point. The solubility of dicyclomine hydrochloride, for instance, is 77 mg/mL in water[1].
Q2: How does pH influence the stability of Sperabillin A in aqueous solutions?
A2: The pH of an aqueous solution is a critical factor in the stability of many pharmaceuticals. For compounds with amine groups, extreme pH values (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions[7][8]. The optimal pH for stability often lies in the range of 5 to 7. For example, digoxin (B3395198) is stable at pH 5 to 8 but is subject to acid-catalyzed hydrolysis below pH 3[1].
Q3: What are the potential degradation pathways for a polyamine analogue like Sperabillin A?
A3: While specific degradation pathways for Sperabillin A are not extensively documented, polyamine analogues can be susceptible to:
-
Oxidation: The amine groups can be susceptible to oxidation.
-
Hydrolysis: Amide or other hydrolyzable functional groups, if present in the molecule, can be cleaved in aqueous solutions.
-
Deamidation: If the structure contains asparagine or glutamine-like moieties, deamidation can occur, especially under neutral to alkaline conditions.[7][8]
Q4: What are the recommended storage conditions for aqueous solutions of this compound?
A4: Based on general guidelines for similar compounds, the following storage conditions are recommended:
-
Short-term (up to 24 hours): Refrigerate at 2-8°C.
-
Long-term: Freeze at -20°C or -80°C. For some beta-lactam antibiotics, storage at -70°C was required for long-term stability[4]. It is crucial to minimize freeze-thaw cycles. Aliquoting the stock solution into single-use volumes is highly recommended.
Data Presentation
Table 1: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 N HCl at 60°C | To investigate degradation in an acidic environment.[9] |
| Base Hydrolysis | 0.1 N NaOH at 60°C | To investigate degradation in an alkaline environment.[9] |
| Oxidation | 3% Hydrogen Peroxide at room temperature | To assess susceptibility to oxidation.[9] |
| Thermal Degradation | Dry heat at 80°C or higher | To evaluate the effect of high temperatures.[9] |
| Photostability | Exposure to light (e.g., ICH Q1B options) | To determine sensitivity to light. |
Table 2: Recommended Stability Testing Schedule for a New Formulation
| Study Type | Storage Condition | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][10] |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | A minimum of four time points, including initial and final (e.g., 0, 6, 9, 12 months). |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Calibrated oven and photostability chamber
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute to the target concentration for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature. Withdraw samples at various time points and dilute for analysis.
-
Thermal Degradation: Place a solid sample of this compound in a calibrated oven at 80°C. At various time points, dissolve a known amount of the solid in water for analysis. Also, subject the stock solution to the same temperature.
-
Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a suitable analytical method (e.g., HPLC) to determine the percentage of Sperabillin A remaining and to observe the formation of any degradation products.
Protocol 2: Real-Time Stability Assessment of an Aqueous Solution
Objective: To determine the stability of a prepared this compound solution under specific storage conditions.
Materials:
-
This compound
-
Aqueous buffer of choice
-
Sterile, amber vials
-
HPLC system
-
Refrigerator (2-8°C) and freezer (-20°C)
Methodology:
-
Solution Preparation: Prepare a batch of this compound solution in the desired aqueous buffer at the intended concentration for your experiments.
-
Aliquoting: Dispense the solution into multiple sterile, amber vials.
-
Storage: Divide the vials into two sets. Store one set at 2-8°C and the other at -20°C.
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month, 3 months).
-
Analysis: At each time point, retrieve one vial from each storage condition. If frozen, allow the vial to thaw completely at room temperature. Analyze the concentration of Sperabillin A using a validated HPLC method.
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point. A solution is generally considered stable if the concentration remains above 90% of the initial concentration.
Visualizations
Caption: Workflow for a forced degradation study of Sperabillin A.
Caption: Troubleshooting decision tree for Sperabillin A stability issues.
Caption: Factors influencing the stability of Sperabillin A in solution.
References
- 1. pharmacylibrary.com [pharmacylibrary.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. Pathways of chemical degradation of polypeptide antibiotic bacitracin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preanalytical Stability of Flucloxacillin, Piperacillin, Tazobactam, Meropenem, Cefalexin, Cefazolin, and Ceftazidime in Therapeutic Drug Monitoring: A Structured Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckconnect.com [merckconnect.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. kinampark.com [kinampark.com]
Technical Support Center: Optimizing MIC Assays for Sperabillin A Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing Minimum Inhibitory Concentration (MIC) assay conditions for Sperabillin A dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is Sperabillin A dihydrochloride and what is its mechanism of action?
Sperabillin A is a broad-spectrum antibacterial agent, originally isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437.[1][2][3] It is a member of the sperabillin class of antibiotics.[1] Its primary mechanism of action is the simultaneous inhibition of several key macromolecular biosynthesis pathways in bacteria, including DNA, RNA, protein, and cell wall synthesis.[1][2][3] This multi-targeting nature makes it a valuable tool for studying bacterial physiology and antibiotic resistance.[1]
Q2: What is the typical MIC range for this compound?
Table 1: Representative MIC Ranges for Sperabillin A
| Organism | Strain | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |
| Source: BenchChem[1] |
Q3: What are the general physicochemical properties of Sperabillin A?
Table 2: Physicochemical Properties of Sperabillin A
| Property | Value |
| Molecular Formula | C₂₆H₄₅N₇O₆ |
| Molecular Weight | 567.7 g/mol |
| Appearance | White powder |
| Solubility | Soluble in water and methanol (B129727) |
| Source: BenchChem[1] |
Troubleshooting Guide
Q4: I am observing higher than expected MIC values for Sperabillin A. What are the potential causes and solutions?
High MIC values can stem from several factors. The following table outlines potential causes and recommended troubleshooting steps.
Table 3: Troubleshooting High MIC Values
| Potential Cause | Recommended Solution |
| Inactivation by Media Components | Divalent cations (Ca²⁺ and Mg²⁺) in standard media like Mueller-Hinton Broth (MHB) can interfere with the activity of cationic compounds. Consider using cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended in standard protocols.[4] If issues persist, a low-salt medium could be tested.[5] |
| High Inoculum Density | An excessively high bacterial inoculum can lead to artificially elevated MICs.[5] Ensure you are using a standardized inoculum, typically around 5 x 10⁵ CFU/mL, as recommended by CLSI and EUCAST guidelines.[5][6] |
| Compound Adsorption to Plastics | Cationic compounds can adhere to the surface of standard polystyrene microtiter plates, reducing the effective concentration.[7] Switch to polypropylene (B1209903) 96-well plates to minimize adsorption.[5] |
| Compound Instability | Sperabillin A may polymerize under highly humid conditions or in the presence of radical initiators.[8] Prepare fresh stock solutions and avoid prolonged storage under non-ideal conditions. |
Q5: My MIC results for Sperabillin A are inconsistent between experiments. What could be causing this variability?
Inconsistent results are a common challenge in antimicrobial susceptibility testing. Here are some factors to consider:
Table 4: Troubleshooting Inconsistent MIC Results
| Potential Cause | Recommended Solution |
| Variability in Media Preparation | Minor differences in the preparation of cation-adjusted Mueller-Hinton Broth (CAMHB), especially the concentration of divalent cations, can lead to significant variations in MIC values.[5] Use commercially prepared and quality-controlled media whenever possible. If preparing in-house, ensure meticulous adherence to the formulation. |
| Inoculum Age and Growth Phase | The susceptibility of bacteria to antibiotics can differ depending on their growth phase.[5] Always prepare your inoculum from a fresh overnight culture and standardize the density using a spectrophotometer before final dilution.[5] |
| Inconsistent Incubation Time | Longer incubation times can sometimes lead to higher MICs.[6] Adhere to a standardized incubation period of 16-24 hours at 37°C.[4][9] |
| Stock Solution Handling | Repeated freeze-thaw cycles can degrade the compound. Prepare fresh stock solutions of Sperabillin A regularly and store them in small aliquots at the recommended temperature (-20°C or -80°C).[5] |
Q6: The growth in my control wells is inconsistent or absent. How can I troubleshoot this?
Proper controls are critical for a valid MIC assay.
-
Growth Control (Bacteria + Media, No Antibiotic): Should show robust turbidity. If not, check the viability of your bacterial culture, the quality of your growth medium, and your inoculum preparation procedure.
-
Sterility Control (Media Only): Should remain clear. If turbidity is observed, it indicates contamination of your media or reagents.
Experimental Protocols
Detailed Methodology for Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile water or methanol for stock solution preparation
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in sterile water or methanol (e.g., 1 mg/mL).
-
Serial Dilutions:
-
Add 50 µL of CAMHB to wells 2 through 12 of a 96-well polypropylene plate.
-
Add 100 µL of the Sperabillin A stock solution (at twice the highest desired concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as the growth control, and well 12 as the sterility control.
-
-
Inoculum Preparation:
-
From a fresh overnight culture, dilute the bacterial suspension in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay plate.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[4]
-
MIC Determination: The MIC is the lowest concentration of Sperabillin A that completely inhibits visible growth of the bacteria.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 8. Chemistry and anti-tumor activity of sperabillin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
Potential for Sperabillin A dihydrochloride degradation in specific media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for Sperabillin A dihydrochloride (B599025) degradation in specific media. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Sperabillin A dihydrochloride degradation in aqueous solutions?
A1: The primary degradation pathway for this compound in acidic aqueous solutions is the hydrolysis of the 2-amidinoethylamino moiety. This reaction converts the amidine group into an amide, leading to a loss of biological activity.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in a suitable solvent such as DMSO. For short-term storage (days to weeks), aliquots of the stock solution can be stored at 4°C. For long-term storage (months to years), it is advisable to store the aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: Can I add this compound to my cell culture medium before sterile filtering?
A3: It is not recommended. Antibiotic solutions should be filter-sterilized through a 0.22 µm filter and then added to the sterile cell culture medium. Adding the antibiotic before filtering the medium may lead to loss of the compound.
Q4: I am observing a decrease in the effectiveness of Sperabillin A in my long-term cell culture experiments. What could be the cause?
A4: A decrease in effectiveness over time could be due to the degradation of this compound in the cell culture medium at 37°C. The rate of degradation can be influenced by the pH of the medium and the presence of certain components. For long-term experiments, it is advisable to replenish the medium with freshly prepared Sperabillin A at regular intervals.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptoms:
-
High variability in dose-response curves.
-
Loss of expected biological activity in multi-day assays.
Potential Cause: Degradation of this compound in the experimental medium.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Ensure that the stock solution was stored correctly at -20°C or -80°C.
-
Prepare a fresh stock solution from a new vial of this compound powder.
-
-
Minimize Time in Working Solution:
-
Prepare working solutions of Sperabillin A in your specific medium immediately before use.
-
Avoid storing diluted solutions for extended periods.
-
-
Replenish the Compound:
-
For experiments lasting longer than 24 hours, consider replacing the medium with fresh medium containing Sperabillin A every 24-48 hours.
-
-
Perform a Stability Check:
-
If the problem persists, perform a simple stability study by incubating Sperabillin A in your cell culture medium at 37°C for various time points (e.g., 0, 24, 48, 72 hours) and then testing its biological activity.
-
Issue 2: Unexpected pH Shift in Cell Culture Medium
Symptoms:
-
Noticeable change in the color of the phenol (B47542) red indicator in the medium after adding this compound.
Potential Cause: this compound is a salt that can slightly alter the pH of a weakly buffered solution.
Troubleshooting Steps:
-
Check the pH:
-
Measure the pH of your cell culture medium after adding this compound.
-
-
Use Buffered Solutions:
-
Ensure your cell culture medium is adequately buffered (e.g., with HEPES) if you are working with sensitive cell lines.
-
-
Adjust pH if Necessary:
-
If a significant pH shift is observed, the pH of the medium can be readjusted using sterile HCl or NaOH. However, this should be done with caution to avoid contamination and drastic changes in osmolarity.
-
Data Presentation
Table 1: Illustrative Stability of this compound in Aqueous Buffers at 37°C
| pH | Half-life (t½) in hours (Illustrative) | Primary Degradation Product |
| 5.0 | 48 | Amide derivative |
| 7.4 | 120 | Amide derivative (slower rate) |
| 8.5 | 96 | Potential for other degradation pathways |
Disclaimer: The quantitative data presented in this table is illustrative and based on the known chemical liabilities of the amidine functional group. Actual stability will depend on the specific experimental conditions.
Table 2: Illustrative Compatibility of this compound in Common Cell Culture Media at 37°C
| Medium | % Remaining after 72 hours (Illustrative) |
| DMEM (pH 7.2-7.4) | 85% |
| RPMI-1640 (pH 7.2-7.4) | 88% |
| PBS (pH 7.4) | 90% |
Disclaimer: This data is for illustrative purposes. Compatibility should be experimentally verified for your specific cell line and media formulation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under stress conditions.
Materials:
-
This compound
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Water bath or incubator
-
HPLC system with a C18 column
-
Suitable mobile phase (e.g., acetonitrile (B52724) and water with a buffer)
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in water.
-
Acidic Hydrolysis: Mix equal volumes of the drug solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix equal volumes of the drug solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the drug solution and 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the drug solution at 60°C for 24 hours.
-
Sample Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the samples into the HPLC system. Monitor the decrease in the peak area of the parent drug and the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium at physiological conditions.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile cell culture medium (e.g., DMEM or RPMI-1640) supplemented as required for your cell line.
-
Sterile, sealed containers (e.g., 15 mL conical tubes)
-
CO₂ incubator set to 37°C and 5% CO₂
-
HPLC system with a C18 column
Methodology:
-
Preparation of Test Solution: Spike the pre-warmed cell culture medium with this compound to the final working concentration (e.g., 10 µg/mL).
-
Incubation: Aliquot the test solution into sterile, sealed containers and place them in a 37°C, 5% CO₂ incubator.
-
Time Points: Collect samples at predetermined time points (e.g., 0, 12, 24, 48, 72 hours). The time=0 sample should be collected immediately after preparation.
-
Sample Storage: Immediately freeze the collected samples at -80°C until analysis to prevent further degradation.
-
Sample Preparation for HPLC: Before analysis, thaw the samples and, if necessary, precipitate proteins (e.g., by adding an equal volume of cold acetonitrile, vortexing, and centrifuging).
-
HPLC Analysis: Analyze the supernatant by HPLC to quantify the remaining concentration of this compound at each time point.
Visualizations
Caption: Acid-catalyzed hydrolysis of Sperabillin A.
Impact of pH on Sperabillin A dihydrochloride activity and stability
Welcome to the Technical Support Center for Sperabillin A dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing essential information on the impact of pH on the activity and stability of this potent antibacterial agent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing Sperabillin A dihydrochloride stock solutions?
A1: To ensure maximum stability, stock solutions of this compound should be prepared and stored in a slightly acidic buffer (pH 4.0-6.0). The dihydrochloride salt form contributes to its solubility and stability in acidic conditions. Storage at -20°C or -80°C is recommended for long-term use.
Q2: I am observing precipitation of Sperabillin A in my assay medium. What could be the cause?
A2: Precipitation can occur due to the pH-dependent solubility of this compound.[1] If your assay medium has a neutral or alkaline pH, the solubility of this basic compound may decrease, leading to precipitation. It is advisable to check the pH of your medium and, if the experimental conditions permit, adjust it to a slightly acidic or neutral pH. Additionally, ensure that the final concentration of any organic solvent used to dissolve the compound is low enough to not cause precipitation in the aqueous assay medium.
Q3: My bioassay results with Sperabillin A are inconsistent. Could pH be a factor?
A3: Yes, inconsistent bioactivity can be linked to the pH of your assay conditions. The stability of the amidino group in Sperabillin A is pH-dependent, and exposure to highly acidic or basic conditions can lead to hydrolysis and loss of activity.[1] For reproducible results, it is crucial to maintain a consistent and appropriate pH in your bioassays. We recommend validating the pH of your assay medium for each experiment.
Q4: How does pH affect the stability of Sperabillin A during analytical procedures like HPLC?
A4: For reverse-phase HPLC analysis, using a mobile phase with a low pH (e.g., 2.5-3.5) is recommended.[1] At this pH, the basic amidine group is protonated, which improves peak shape and minimizes interactions with the silica-based stationary phase, preventing peak tailing.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Antibacterial Activity | Degradation due to inappropriate pH. The amidino group is susceptible to hydrolysis under highly acidic or basic conditions.[1][2] | - Maintain working solutions and assay buffers within a pH range of 6.0-7.5 for biological assays. - Prepare fresh working solutions for each experiment. - Store stock solutions in an acidic buffer (pH 4.0-6.0) at low temperatures. |
| Precipitation in Assay Medium | pH of the medium is too high, reducing the solubility of the dihydrochloride salt.[1] | - Check the pH of your assay medium. - If possible, adjust the medium's pH to be slightly acidic or neutral. - Consider using a co-solvent, ensuring it doesn't interfere with the assay. |
| Poor HPLC Peak Shape (Tailing) | Interaction of the basic amidine group with the stationary phase. | - Use a mobile phase with a low pH (2.5-3.5) containing an additive like 0.1% formic acid or trifluoroacetic acid to ensure the amidine group is protonated.[1] - Employ a well-end-capped HPLC column. |
| Inconsistent Results Between Experiments | Variation in the pH of buffers or assay media. | - Standardize all buffer and media preparation protocols. - Measure and record the pH of all critical solutions before each experiment. |
Impact of pH on this compound: Data Summary
Disclaimer: The following tables present illustrative data based on the known chemical properties of Sperabillin A and related compounds, as specific quantitative public data is limited. Researchers should determine the precise pH profiles for their specific experimental conditions.
Table 1: Illustrative pH-Activity Profile of this compound
| pH | Relative Activity (%) | Observations |
| 3.0 | 40 | Potential for acid-catalyzed hydrolysis of the amidino group with prolonged exposure.[1][2] |
| 4.0 | 75 | Increased stability compared to lower pH, suitable for short-term handling. |
| 5.0 | 95 | Near-optimal activity, good stability. |
| 6.0 | 100 | Optimal activity, suitable for most biological assays. |
| 7.0 | 98 | High activity, suitable for biological assays at physiological pH. |
| 8.0 | 70 | Gradual loss of activity due to potential base-catalyzed hydrolysis and isomerization of the hexadienoyl side chain.[1] |
| 9.0 | 30 | Significant degradation and loss of activity. |
Table 2: Illustrative pH-Stability Profile of this compound in Aqueous Solution at 25°C
| pH | % Remaining after 24h | Degradation Rate Constant (k, hr⁻¹) |
| 3.0 | 80 | 0.0093 |
| 4.0 | 92 | 0.0035 |
| 5.0 | 98 | 0.0008 |
| 6.0 | 99 | < 0.0005 |
| 7.0 | 95 | 0.0021 |
| 8.0 | 85 | 0.0068 |
| 9.0 | 60 | 0.0213 |
Experimental Protocols
Protocol 1: Determination of the pH-Activity Profile of this compound
This protocol outlines a method to assess the antibacterial activity of Sperabillin A at various pH values using a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
-
Preparation of pH-Adjusted Media: Prepare a series of Mueller-Hinton Broth (MHB) solutions, each adjusted to a specific pH value (e.g., 5.0, 6.0, 7.0, 8.0) using sterile HCl or NaOH. Filter-sterilize each solution.
-
Preparation of Sperabillin A Dilutions: Prepare a stock solution of Sperabillin A in a sterile, slightly acidic buffer (e.g., pH 5.0). Create a series of two-fold dilutions of Sperabillin A in each of the pH-adjusted MHB solutions in a 96-well microtiter plate.
-
Bacterial Inoculum Preparation: Culture a susceptible bacterial strain (e.g., E. coli ATCC 25922) to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.
-
Inoculation and Incubation: Add the bacterial inoculum to each well of the microtiter plate containing the Sperabillin A dilutions. Include positive controls (bacteria in each pH-adjusted medium without the drug) and negative controls (medium only). Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of Sperabillin A that completely inhibits visible bacterial growth. Determine the MIC at each pH value.
-
Data Analysis: Plot the relative activity (e.g., 1/MIC) as a function of pH to generate the pH-activity profile.
Protocol 2: Assessment of the pH-Stability of this compound
This protocol describes a method to evaluate the chemical stability of Sperabillin A at different pH values over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of Buffer Solutions: Prepare a series of sterile buffers at various pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0, 8.0, 9.0).
-
Incubation of Sperabillin A: Prepare solutions of Sperabillin A at a known concentration in each of the pH buffers. Incubate these solutions at a constant temperature (e.g., 25°C or 37°C).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution. Immediately quench any further degradation by adding a suitable quenching agent or by freezing at -80°C.
-
HPLC Analysis: Analyze the samples by a validated stability-indicating reverse-phase HPLC method. A C18 column with a mobile phase of acetonitrile (B52724) and water containing 0.1% formic acid is a suitable starting point.
-
Data Analysis: Quantify the peak area of the intact Sperabillin A at each time point. Calculate the percentage of Sperabillin A remaining relative to the zero time point for each pH. Plot the percentage remaining versus time for each pH to determine the degradation kinetics.
Visualizations
Caption: Workflow for pH Stability Testing of Sperabillin A.
Caption: Multi-Target Mechanism of Action of Sperabillin A.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antimicrobial activity of sperabillin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Non-specific binding of Sperabillin A dihydrochloride in experimental assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues with non-specific binding of Sperabillin A dihydrochloride (B599025) in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of Sperabillin A?
Sperabillin A is an antibiotic isolated from Pseudomonas fluorescens.[1][2] Its primary mechanism of action is the simultaneous inhibition of several key macromolecular biosynthesis pathways in bacteria, including DNA, RNA, protein, and cell wall synthesis.[1][2][3][4] This multi-targeting nature makes it a potent antibacterial agent against a broad spectrum of both Gram-positive and Gram-negative bacteria.[1][2]
Q2: Are there any known off-target effects or non-specific binding of Sperabillin A in eukaryotic cells?
Currently, there is limited specific information in peer-reviewed literature detailing the off-target effects or non-specific binding profile of Sperabillin A in eukaryotic systems. Much of the research has focused on its antibacterial properties.[1][2][3][4] Non-specific binding is a potential issue for any small molecule and can be influenced by its physicochemical properties and the experimental conditions.
Q3: My bioassay results with Sperabillin A are inconsistent. What could be the cause?
Inconsistent bioactivity can stem from several factors unrelated to non-specific binding, including:
-
Sample Purity: Contamination with other sperabillin analogs or impurities from the isolation process.
-
Degradation: Sperabillin A's structure contains moieties that can be sensitive to pH, oxidation, and temperature.[5]
-
Solubility: As a dihydrochloride salt, its solubility can be pH-dependent. Precipitation in assay media can lead to variable results.[5]
Q4: How can the dihydrochloride salt form of Sperabillin A contribute to non-specific binding?
The dihydrochloride salt form of Sperabillin A means it is cationic. This positive charge could lead to non-specific electrostatic interactions with negatively charged molecules in an assay, such as proteins with a low isoelectric point, nucleic acids, or acidic phospholipids (B1166683) in cell membranes.
Troubleshooting Guides for Non-Specific Binding
Issue 1: High Background Signal in Biochemical Assays (e.g., Kinase Assays, ELISAs)
High background signal can be indicative of non-specific binding of Sperabillin A to assay components.
Troubleshooting Workflow for High Background in Biochemical Assays
Caption: Troubleshooting workflow for high background signal.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Excessive Sperabillin A Concentration | Titrate Sperabillin A to the lowest effective concentration. High concentrations increase the likelihood of low-affinity, non-specific interactions.[6][7] |
| Inadequate Blocking | Ensure sufficient blocking of non-specific sites. Consider using a different blocking agent (e.g., BSA, non-fat dry milk, or a commercially available protein-free blocker).[8] |
| Insufficient Washing | Increase the number and duration of wash steps to remove unbound Sperabillin A.[6] Consider adding a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer.[9] |
| Buffer Composition | The ionic strength of the buffer can influence non-specific binding. Try increasing the salt concentration (e.g., NaCl from 150 mM to 250 or 500 mM) to disrupt electrostatic interactions.[9] |
| Non-Specific Binding to Assay Plastics | Pre-incubating the plate with blocking buffer can help minimize binding of the compound to the well surface. |
Issue 2: Unexplained Cytotoxicity or Altered Phenotype in Cell-Based Assays
Observing cellular effects at concentrations where the intended bacterial target is not present suggests potential off-target or non-specific interactions.
Troubleshooting Workflow for Unexplained Cellular Effects
References
- 1. benchchem.com [benchchem.com]
- 2. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. arp1.com [arp1.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. sinobiological.com [sinobiological.com]
Technical Support Center: Managing Autofluorescence in Imaging Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of autofluorescence in imaging studies, particularly when working with small molecules.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and what causes it?
A1: Autofluorescence is the natural fluorescence emitted by biological materials when illuminated by light.[1][2] This intrinsic fluorescence is not caused by the application of specific fluorescent probes. Common sources of autofluorescence in biological samples include endogenous molecules such as NAD(P)H, flavins, collagen, and elastin.[1][2] Additionally, certain sample preparation methods, like fixation with aldehyde-based fixatives (e.g., formaldehyde (B43269), glutaraldehyde), can induce or increase autofluorescence.[1][2]
Q2: How can I determine if my sample has an autofluorescence problem?
A2: The most direct way to check for autofluorescence is to prepare an unstained control sample. This sample should be processed in the same way as your experimental samples but without the addition of any fluorescent labels. Image this control sample using the same microscope settings (e.g., laser power, exposure time, filter sets) as you would for your stained samples.[1] If you observe a significant signal in the unstained sample, it is likely due to autofluorescence.
Q3: What are the general strategies to reduce or eliminate autofluorescence?
A3: There are several effective strategies to combat autofluorescence, which can be used alone or in combination:
-
Spectral Separation: Choose fluorescent probes that emit light in the far-red or near-infrared regions of the spectrum, as autofluorescence is typically weaker at longer wavelengths.[1]
-
Chemical Quenching: Treat your samples with chemical agents that are designed to reduce the fluorescence of endogenous molecules.[1]
-
Photobleaching: Intentionally expose the sample to intense light before imaging your target. This process can destroy the fluorescent properties of the molecules causing autofluorescence.[1]
-
Proper Sample Preparation: Optimize your experimental protocols. For example, if working with tissues, perfusing them to remove red blood cells can reduce a significant source of autofluorescence.[1]
-
Image Processing: Utilize software to perform background subtraction on your images to computationally remove the autofluorescence signal.[1]
Q4: Are there commercial products available to quench autofluorescence?
A4: Yes, several commercial kits are specifically designed to quench autofluorescence. Some examples include TrueVIEW™, MaxBlock™, and TrueBlack™ Lipofuscin Autofluorescence Quencher.[1][2][3] These products have been demonstrated to be effective at reducing autofluorescence from various sources.[1][4][5]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues with high background fluorescence in your imaging experiments.
| Problem | Potential Cause | Suggested Solution |
| High background fluorescence in all channels | Broad-spectrum autofluorescence from the tissue or induced by the fixation process. | - Treat the sample with a broad-spectrum quenching agent like Sudan Black B or a commercial quenching kit.[1]- Consider using a non-aldehyde-based fixative or reducing the fixation time and concentration.[6]- Photobleach the sample before the addition of your fluorescent probe.[1] |
| Signal is weak and difficult to distinguish from background | The autofluorescence signal is spectrally overlapping with and overwhelming your specific fluorescent signal. | - Switch to a fluorescent probe that emits at a longer wavelength (far-red or near-infrared).[1]- Use a chemical quenching agent to reduce the background autofluorescence.[1]- Increase the concentration of your fluorescent probe after performing a titration to find the optimal concentration.[7] |
| Punctate or granular background fluorescence | Accumulation of lipofuscin, which is a common source of autofluorescence, especially in aging cells and tissues.[2][8] | - Treat the sample with a lipofuscin-specific quencher like TrueBlack™ or Sudan Black B.[3][8] |
| Autofluorescence remains after chemical quenching | The chosen quenching agent may not be effective for the specific source of autofluorescence in your sample. | - Try a different quenching agent or a combination of methods. For example, combine chemical quenching with photobleaching.[1] |
Quantitative Data on Quenching Methods
The effectiveness of various autofluorescence quenching methods can vary depending on the tissue type and the source of the autofluorescence. The following table summarizes the reported reduction in autofluorescence for several common techniques.
| Method | Reduction in Autofluorescence (Excitation at 405 nm) | Reduction in Autofluorescence (Excitation at 488 nm) | Reference |
| MaxBlock™ Autofluorescence Reducing Reagent Kit | 95% | 90% | [2][4] |
| TrueBlack™ Lipofuscin Autofluorescence Quencher | 93% | 89% | [2][4] |
| Sudan Black B | 88% | 82% | [2] |
| Ammonia/Ethanol (B145695) | 70% | 65% | [2] |
| TrueVIEW™ Autofluorescence Quenching Kit | 70% | Not specified | [2] |
Experimental Protocols
Below are detailed protocols for common autofluorescence quenching methods.
Protocol 1: Sodium Borohydride (B1222165) Treatment for Aldehyde-Induced Autofluorescence
This method is effective at reducing autofluorescence caused by glutaraldehyde (B144438) and formaldehyde fixation.[6][8]
-
Following fixation and permeabilization, wash the samples with Phosphate Buffered Saline (PBS).
-
Incubate the samples in a freshly prepared solution of 1 mg/mL sodium borohydride in PBS for 10-15 minutes at room temperature.[1]
-
Wash the samples extensively with PBS (3 times for 5 minutes each) to remove all traces of sodium borohydride.[1]
-
Proceed with the blocking and fluorescent labeling steps of your protocol.
Caution: Sodium borohydride is a chemical reducing agent and should be handled with appropriate safety precautions.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
Sudan Black B is a lipophilic dye that is very effective at quenching autofluorescence from lipofuscin.[8]
-
After the final washing step of your immunofluorescence or fluorescent staining protocol, incubate the slides in a 0.1% (w/v) Sudan Black B solution in 70% ethanol for 5-10 minutes at room temperature.[1]
-
Rinse the slides thoroughly in PBS or 70% ethanol to remove excess Sudan Black B.[1]
-
Mount the coverslips with an appropriate mounting medium.
Note: Sudan Black B may impart a slight dark color to the tissue and may not be compatible with all mounting media.[1]
Visualized Workflows and Pathways
Troubleshooting Autofluorescence Workflow
The following diagram outlines a decision-making workflow for addressing autofluorescence in your imaging experiments.
Caption: A decision-making workflow for addressing autofluorescence.
General Mechanism of Chemical Quenching
This diagram illustrates the general principle of how chemical quenchers reduce autofluorescence.
Caption: How chemical quenchers reduce fluorescence emission.
References
- 1. benchchem.com [benchchem.com]
- 2. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 3. Autofluorescence Quenching | Visikol [visikol.com]
- 4. Quenching autofluorescence in tissue immunofluorescence [ouci.dntb.gov.ua]
- 5. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 7. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. biotium.com [biotium.com]
How to control for Sperabillin A instability during long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling Sperabillin A, with a focus on controlling its instability during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sperabillin A and what is its mechanism of action?
A1: Sperabillin A is a broad-spectrum antibiotic produced by the bacterium Pseudomonas fluorescens. It is classified as a polyene macrolide antibiotic.[1][2] Its primary mechanism of action involves the simultaneous inhibition of several critical biosynthetic pathways in bacteria, including DNA, RNA, protein, and cell wall synthesis.[1][2][3] This multi-targeted approach makes it a compound of significant interest for antimicrobial research.[1]
Q2: What are the primary causes of Sperabillin A instability?
A2: The instability of Sperabillin A is inherent to its chemical structure, which is characteristic of polyene macrolides. The main factors contributing to its degradation are:
-
pH Sensitivity: The amidino group in Sperabillin A's structure is susceptible to hydrolysis in highly acidic or basic conditions.[3] Polyene macrolides, in general, show poor stability at extreme pH levels.[4]
-
Oxidation and Isomerization: The polyene chain, specifically the (2E,4Z)-2,4-hexadienoyl side chain in Sperabillin A, is prone to oxidation and isomerization when exposed to oxygen and light.[3][5]
-
Temperature Sensitivity: As with many complex natural products, Sperabillin A is sensitive to elevated temperatures, which can accelerate degradation.[3][4]
-
Photolability: Polyene macrolides are known to be rapidly degraded upon exposure to light, particularly UV radiation.[4][6]
Q3: How should I store Sperabillin A for long-term use?
A3: For long-term storage, Sperabillin A should be stored as a dry solid at -20°C or below, protected from light and moisture.[3] Polyene macrolides are significantly more stable in their solid form compared to in solution.[4]
Q4: My bioassay results with Sperabillin A are inconsistent. What could be the cause?
A4: Inconsistent results in bioassays can stem from several factors related to Sperabillin A's stability and handling:
-
Degradation of Stock Solutions: If stock solutions are not freshly prepared or have been stored improperly (e.g., at room temperature, exposed to light), the active concentration of Sperabillin A will decrease, leading to reduced potency in your assay.
-
Incompatibility with Assay Media: The solubility and stability of Sperabillin A can be dependent on the pH and composition of your experimental buffer or culture medium. Precipitation of the compound can lead to lower effective concentrations.
-
Purity of the Sample: Ensure you are using a high-purity sample of Sperabillin A, as the presence of co-produced, structurally similar analogs (like Sperabillins B, C, and D) can influence the observed biological activity.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time in a long-term experiment. | Degradation of Sperabillin A in the experimental medium due to oxidation, hydrolysis, or photodecomposition. | 1. Replenish Sperabillin A: In continuous culture experiments, periodically replenish the medium with freshly prepared Sperabillin A. The frequency of replenishment will depend on the specific experimental conditions and should be determined empirically. 2. Protect from Light: Conduct experiments in the dark or using amber-colored labware to minimize light exposure.[4][6] 3. Control pH: Maintain the pH of the experimental medium within a neutral range (pH 6-8) to minimize acid or base-catalyzed hydrolysis.[7] 4. Use of Antioxidants: Consider the addition of antioxidants to the medium to mitigate oxidative degradation of the polyene chain. Common antioxidants used for stabilizing polyene macrolides include propyl gallate and N-phenyl-2-naphthylamine.[5] The optimal antioxidant and its concentration must be determined for your specific experimental system to ensure it does not interfere with the assay. |
| Precipitation of Sperabillin A in aqueous media. | Sperabillin A has poor water solubility, a common characteristic of polyene macrolides.[4] | 1. Use of a Co-solvent: Prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid solvent effects on the biological system.[3] 2. pH Adjustment: Since Sperabillin A is isolated as a salt, its solubility is pH-dependent. Adjusting the pH of the medium (while staying within a range that maintains stability) may improve solubility.[3] |
| Inconsistent MIC (Minimum Inhibitory Concentration) values. | Variability in the preparation of Sperabillin A dilutions or degradation during the incubation period. | 1. Freshly Prepared Solutions: Always use freshly prepared stock solutions of Sperabillin A for each experiment. 2. Standardized Inoculum: Ensure a standardized bacterial inoculum is used as described in established protocols like those from the Clinical and Laboratory Standards Institute (CLSI).[2] 3. Incubation Conditions: Standardize incubation time and temperature, and ensure plates are protected from light during incubation. |
Experimental Protocols
Protocol 1: Preparation and Storage of Sperabillin A Stock Solutions
-
Weighing: Accurately weigh the desired amount of solid Sperabillin A in a controlled environment with minimal light exposure.
-
Dissolution: Dissolve the solid Sperabillin A in a minimal amount of a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Aliquoting: Aliquot the stock solution into small, single-use volumes in amber-colored, tightly sealed vials.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to one week), -20°C is acceptable. Avoid repeated freeze-thaw cycles.
Protocol 2: Minimizing Degradation During a 72-hour in vitro Experiment
-
Preparation: On the day of the experiment, thaw a single-use aliquot of the Sperabillin A stock solution.
-
Working Solution: Prepare the final working concentration of Sperabillin A by diluting the stock solution in the experimental medium immediately before use.
-
Light Protection: Use opaque or amber-colored multi-well plates for the experiment. If transparent plates are necessary, wrap them in aluminum foil.
-
pH Monitoring: Ensure the pH of the experimental medium is buffered to a neutral pH and remains stable throughout the experiment.
-
Partial Media Change: At the 24-hour and 48-hour time points, carefully remove half of the experimental medium and replace it with fresh medium containing the desired concentration of Sperabillin A. This will help to maintain a more consistent concentration of the active compound.
-
Parallel Control: Run a parallel control experiment where the stability of Sperabillin A in the medium is assessed analytically (e.g., by HPLC) at different time points under the same experimental conditions. This will provide quantitative data on its degradation rate in your specific system.
Visualizations
Caption: Proposed inhibitory cascade of Sperabillin A.
Caption: Recommended workflow for handling Sperabillin A.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. researchgate.net [researchgate.net]
- 6. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Stability at different pH of polyene antibiotics derived from partricin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Sperabillin A Delivery in Animal Infection Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of Sperabillin A in animal infection models.
Frequently Asked Questions (FAQs)
Q1: What is Sperabillin A and what is its mechanism of action?
Sperabillin A is a broad-spectrum antibiotic naturally produced by Pseudomonas fluorescens. Its primary mechanism of action involves the simultaneous inhibition of several critical biosynthetic pathways in bacteria, including DNA, RNA, protein, and cell wall synthesis. This multi-targeted approach makes it a promising candidate against drug-resistant bacterial strains.
Q2: What are the known physicochemical properties of Sperabillin A relevant for in vivo delivery?
Sperabillin A is reported to be soluble in water and methanol. Its solubility in aqueous solutions is a key advantage for preparing formulations for parenteral administration. However, stability in solution over time and potential for precipitation in physiological buffers should be empirically determined.
Q3: What are the main challenges in delivering Sperabillin A in animal infection models?
While its water solubility is advantageous, challenges common to in vivo drug delivery may still arise. These can include:
-
Pharmacokinetics and Bioavailability: The half-life, distribution, and clearance of Sperabillin A in vivo are not well-documented. Achieving and maintaining therapeutic concentrations at the site of infection is critical.
-
Dosing Regimen: Determining the optimal dose and frequency of administration to ensure efficacy while minimizing potential toxicity is a key challenge.
-
In vivo Stability: The stability of Sperabillin A in a biological environment (e.g., plasma) is unknown and could impact its efficacy.
-
Off-target Effects: As with any therapeutic agent, the potential for off-target effects and toxicity needs to be evaluated.
Q4: Which animal models are suitable for evaluating the in vivo efficacy of Sperabillin A?
Standard and well-characterized infection models are recommended for evaluating new antimicrobial agents like Sperabillin A. These include:
-
Neutropenic Mouse Thigh Infection Model: This is a highly standardized model for initial in vivo evaluation of antibiotics against soft tissue infections.
-
Murine Sepsis Model: This model mimics a systemic infection and is crucial for evaluating the efficacy of an antibiotic in a life-threatening condition.
The choice of model will depend on the specific research question and the type of infection being targeted.
Troubleshooting Guides
Issue 1: High Variability in Efficacy Results Between Animals
Possible Causes:
-
Inconsistent Bacterial Inoculum: Variation in the number of bacteria administered to each animal can lead to different infection kinetics.
-
Inaccurate Dosing: Errors in the preparation or administration of the Sperabillin A formulation.
-
Variable Animal Health Status: Underlying health differences in the animal cohort can affect their response to both the infection and the treatment.
-
Formulation Instability: The Sperabillin A formulation may not be stable, leading to inconsistent dosing.
Solutions:
-
Standardize Inoculum Preparation: Ensure a consistent and accurate method for preparing and quantifying the bacterial inoculum.
-
Verify Dosing Procedure: Double-check all calculations and procedures for preparing and administering the Sperabillin A formulation. Use calibrated equipment.
-
Acclimatize and Monitor Animals: Allow animals to acclimatize to their environment and monitor for any signs of illness before starting the experiment.
-
Assess Formulation Stability: Conduct stability studies of the Sperabillin A formulation under the conditions of use.
Issue 2: Lack of Efficacy Despite In Vitro Potency
Possible Causes:
-
Suboptimal Pharmacokinetics: Sperabillin A may be rapidly cleared from the body, preventing it from reaching therapeutic concentrations at the infection site.
-
Poor Bioavailability: The route of administration may not be optimal for delivering Sperabillin A to the target tissue.
-
In vivo Inactivation: Sperabillin A may be metabolized or degraded in vivo.
-
Inappropriate Dosing Regimen: The dose or frequency of administration may be insufficient to control the infection.
Solutions:
-
Conduct Pharmacokinetic Studies: Determine the pharmacokinetic profile of Sperabillin A in the chosen animal model to understand its absorption, distribution, metabolism, and excretion (ADME).
-
Optimize Dosing Regimen: Based on pharmacokinetic data, adjust the dose and dosing frequency to achieve target exposure levels.
-
Evaluate Different Routes of Administration: Compare different administration routes (e.g., intravenous, intraperitoneal, subcutaneous) to determine the most effective delivery method.
-
Consider Formulation Strategies: Although water-soluble, formulation with excipients that enhance stability or prolong release could be explored if rapid clearance is observed.
Data Presentation
Table 1: In Vitro Antibacterial Activity of Sperabillin A (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | Gram Staining | Representative MIC Range (µg/mL) |
| Staphylococcus aureus 209P | Gram-positive | 3.13 |
| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 |
| Escherichia coli NIHJ | Gram-negative | 12.5 |
Note: Researchers should determine the precise MIC for their specific strains of interest using standardized methods.
Experimental Protocols
Protocol 1: Neutropenic Mouse Thigh Infection Model
This model is a standard for assessing the in vivo efficacy of new antibiotics against localized soft tissue infections.
-
Induction of Neutropenia:
-
Administer cyclophosphamide (B585) to female ICR mice (6 weeks old, 23-26 g) via intraperitoneal injection.
-
A typical regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This renders the mice neutropenic (<100 neutrophils/mm³), making them more susceptible to infection.
-
-
Bacterial Inoculation:
-
Culture the bacterial strain of interest (e.g., S. aureus, P. aeruginosa) on an appropriate agar (B569324) plate for ~18 hours at 35°C.
-
Prepare a bacterial suspension in 0.9% saline to a concentration of approximately 1 x 10⁶ CFU/mL.
-
Anesthetize the mice and inject 0.1 mL of the bacterial suspension intramuscularly into each thigh.
-
-
Sperabillin A Administration:
-
Prepare the Sperabillin A formulation in a suitable vehicle (e.g., sterile saline).
-
At a predetermined time post-infection (e.g., 2 hours), administer the Sperabillin A formulation via the chosen route (e.g., subcutaneous, intraperitoneal).
-
Include vehicle control and positive control (an established antibiotic) groups.
-
Administer doses at specified intervals (e.g., every 3 or 6 hours) for a defined period (e.g., 24 hours).
-
-
Assessment of Efficacy:
-
At the end of the treatment period, euthanize the mice.
-
Aseptically dissect the thigh muscles, homogenize the tissue in sterile saline, and perform serial dilutions.
-
Plate the dilutions onto appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.
-
Compare the bacterial load in the Sperabillin A-treated groups to the control groups.
-
Protocol 2: Murine Sepsis Model (Cecal Slurry Injection)
This model induces polymicrobial sepsis and is used to evaluate the efficacy of antibiotics in a systemic infection.
-
Preparation of Cecal Slurry (CS):
-
Euthanize healthy donor mice and aseptically remove the cecum.
-
Homogenize the cecal contents in a sterile solution (e.g., 5% w/v sterile gelatin solution).
-
Standardize the concentration of the slurry and store it at -80°C.
-
-
Induction of Sepsis:
-
Thaw the cecal slurry immediately before use.
-
Inject a predetermined lethal dose of the cecal slurry intraperitoneally into the experimental mice.
-
-
Therapeutic Intervention:
-
At a specified time post-injection (e.g., 6 or 12 hours), begin treatment.
-
Administer the Sperabillin A formulation, vehicle control, or positive control antibiotic.
-
Fluid resuscitation with sterile saline is often administered concurrently.
-
Continue treatment at regular intervals for a defined period (e.g., 5 days).
-
-
Monitoring and Endpoints:
-
Monitor the mice for survival, body weight, and clinical signs of sepsis.
-
At the experimental endpoint, blood and organs can be collected for bacterial load determination (CFU counts) and analysis of inflammatory markers.
-
Visualizations
Caption: Sperabillin A's multi-targeted mechanism of action.
Caption: Workflow for the neutropenic mouse thigh infection model.
Caption: Troubleshooting workflow for inconsistent in vivo results.
Overcoming poor diffusion of Sperabillin A in agar-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the diffusion of Sperabillin A in agar-based assays.
Troubleshooting Guide: Overcoming Poor Diffusion of Sperabillin A
Poor diffusion of Sperabillin A in agar (B569324) can lead to inaccurate measurements of its antimicrobial activity, such as smaller than expected zones of inhibition. This guide offers potential solutions to address this issue.
Problem: Inconsistent or absent zones of inhibition.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Poor Solubility/Precipitation in Agar | Sperabillin A, while soluble in water and methanol, may precipitate when introduced to the agar matrix.[1] Using a co-solvent can help maintain its solubility. | Protocol 1: Co-Solvent Utilization 1. Prepare a stock solution of Sperabillin A in a suitable solvent (e.g., water or methanol). 2. Prepare a working solution by diluting the stock solution in a co-solvent such as Dimethyl Sulfoxide (DMSO) to a final concentration of 1-5%. 3. Apply the working solution to the agar well or disk. 4. Control: Include a control with the co-solvent alone to ensure it does not have antimicrobial activity.[2][3] |
| Suboptimal Agar Viscosity | High agar concentration can impede the diffusion of molecules. | Protocol 2: Agar Concentration Adjustment 1. Prepare Mueller-Hinton Agar (or other appropriate medium) with varying concentrations (e.g., 0.75%, 1.0%, 1.5%). 2. Perform the agar diffusion assay on each plate. 3. Observe the zones of inhibition to determine the optimal agar concentration for Sperabillin A diffusion. |
| Non-Ideal pH of the Medium | The pH of the agar medium can affect the charge and solubility of Sperabillin A, thereby influencing its diffusion. | Protocol 3: pH Modification of Agar Medium 1. Prepare the agar medium and adjust the pH to different values (e.g., 6.5, 7.0, 7.5) using sterile HCl or NaOH before pouring the plates. 2. Perform the agar diffusion assay on the pH-adjusted plates. 3. Compare the zones of inhibition to identify the optimal pH for diffusion.[4] |
| Interaction with Agar Components | Sperabillin A may interact with components of the agar medium, hindering its diffusion. | Protocol 4: Use of Alternative Gelling Agents 1. Prepare assay plates using alternative gelling agents such as agarose. 2. Perform the diffusion assay and compare the results with those obtained using standard agar. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Sperabillin A?
A1: Sperabillin A is a broad-spectrum antibiotic that exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria.[1][5] Its primary mechanism of action involves the simultaneous inhibition of essential cellular processes, including the biosynthesis of DNA, RNA, proteins, and the cell wall in bacteria like Escherichia coli.[5][6]
Q2: My zones of inhibition for Sperabillin A are smaller than expected. What could be the reason?
A2: Smaller than expected zones of inhibition are often due to poor diffusion of the compound in the agar. This can be caused by several factors, including the compound precipitating in the agar, the agar concentration being too high, or a non-optimal pH of the medium. Please refer to the troubleshooting guide above for potential solutions.
Q3: What solvents are recommended for dissolving Sperabillin A for agar diffusion assays?
A3: Sperabillin A is soluble in water and methanol.[1] For agar-based assays, it is crucial to ensure the solvent itself does not interfere with the assay. If using a co-solvent like DMSO to improve diffusion, it is important to use it at a low concentration (typically ≤5%) and to include a solvent-only control to verify it has no antimicrobial effect.[2][3]
Q4: Can I use surfactants to improve the diffusion of Sperabillin A?
A4: Yes, non-ionic surfactants like Tween 80 can be used to improve the solubility and diffusion of hydrophobic compounds in aqueous environments like agar.[7] It is recommended to use them at a low concentration (e.g., 0.1-1%) and to include a surfactant-only control.
Q5: How can I confirm that the lack of an inhibition zone is due to poor diffusion and not due to the inactivity of my Sperabillin A sample?
A5: To confirm the activity of your Sperabillin A sample, you can perform a broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). This method is less dependent on the diffusion of the compound. If Sperabillin A is active in the broth microdilution assay but shows no zone of inhibition in the agar diffusion assay, it strongly suggests a diffusion problem.
Data Presentation
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of Sperabillin A
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Staphylococcus aureus 209P | Gram-positive | 3.13 | Katayama et al., 1992[5] |
| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 | Katayama et al., 1992[5] |
| Escherichia coli NIHJ | Gram-negative | 12.5 | Katayama et al., 1992[5] |
Table 2: Example Troubleshooting Data for Improving Zone of Inhibition
| Condition | Sperabillin A Concentration (µg/mL) | Zone of Inhibition (mm) |
| Standard Agar (1.5%) | 50 | 10 |
| Low Concentration Agar (1.0%) | 50 | 15 |
| Standard Agar + 2% DMSO | 50 | 18 |
| Standard Agar + 5% DMSO | 50 | 22 |
| Control (5% DMSO only) | N/A | 0 |
Visualizations
Caption: Workflow for troubleshooting poor Sperabillin A diffusion.
Caption: Sperabillin A inhibits multiple key biosynthetic pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. benchchem.com [benchchem.com]
- 6. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Minimizing Sperabillin A Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sperabillin A. The information provided addresses potential issues related to the degradation of Sperabillin A by bacterial enzymes during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My Sperabillin A solution is losing antibacterial activity over time when used in a bacterial culture. What could be the cause?
A1: Loss of Sperabillin A activity in a bacterial culture can be attributed to several factors:
-
Enzymatic Degradation: Bacteria can secrete enzymes that may degrade Sperabillin A. Common bacterial enzymes responsible for the degradation of complex organic molecules include hydrolases, oxidoreductases, and transferases.[1]
-
pH Instability: The chemical structure of Sperabillin A contains functional groups, such as an amidine group, that are susceptible to hydrolysis under certain pH conditions.[2] Bacterial metabolism can alter the pH of the culture medium, potentially leading to the chemical degradation of the compound.[3]
-
Adsorption to Cellular Debris: Sperabillin A may adsorb to bacterial cells or cellular debris, reducing its effective concentration in the medium.
-
Polymerization: Sperabillin A has been observed to polymerize under certain conditions, such as high humidity, which can affect its bioactivity.[4]
Q2: What types of bacterial enzymes are most likely to degrade Sperabillin A?
A2: Based on the structure of Sperabillin A, a polyketide-derived molecule, several classes of bacterial enzymes could potentially be involved in its degradation:
-
Hydrolases (e.g., Amidases, Esterases): These enzymes catalyze the cleavage of chemical bonds by the addition of water. The amide and ester linkages in the Sperabillin A structure are potential targets for these enzymes.[5][6]
-
Oxidoreductases (e.g., Monooxygenases, Dehydrogenases): These enzymes catalyze oxidation-reduction reactions. The hexadienoyl side chain and hydroxyl groups of Sperabillin A are susceptible to modification by these enzymes.[7][8]
-
Transferases (e.g., Glycosyltransferases, Acyltransferases): These enzymes transfer functional groups from one molecule to another. While less likely to cause complete degradation, they can modify the structure of Sperabillin A, potentially altering its bioactivity.[9][10]
Q3: How can I determine if my bacterial strain is producing enzymes that degrade Sperabillin A?
A3: You can perform a cell-free extract experiment. First, grow a culture of the bacteria and then separate the cells from the culture medium by centrifugation. The supernatant, which contains secreted enzymes, can be incubated with a known concentration of Sperabillin A. Monitor the concentration of Sperabillin A over time using an analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the concentration of the parent compound in the presence of the supernatant, compared to a control with sterile medium, would suggest enzymatic degradation.
Q4: What are some general strategies to minimize Sperabillin A degradation during my experiments?
A4: To minimize degradation, consider the following strategies:
-
Control pH: Use buffered media to maintain a stable pH throughout the experiment, ideally within the optimal stability range for Sperabillin A.[3][11] The stability of similar compounds, like penicillins, is highly pH-dependent.[12]
-
Optimize Temperature: Perform experiments at the lowest temperature that is compatible with bacterial growth and the experimental objectives. Lower temperatures generally slow down both enzymatic reactions and chemical degradation.[13]
-
Use Enzyme Inhibitors: If the class of degrading enzyme is known or suspected, specific enzyme inhibitors can be added to the culture medium. For example, broad-spectrum protease inhibitors or commercially available inhibitor cocktails could be tested.
-
Shorten Incubation Times: Whenever possible, reduce the duration of the experiment to minimize the time Sperabillin A is exposed to potentially degrading conditions.
-
Use Purified Enzymes for in vitro studies: When studying the direct interaction of Sperabillin A with a target, using a purified enzyme in a cell-free system can eliminate the variable of bacterial metabolism and degradation.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during experiments with Sperabillin A.
Problem: Inconsistent or lower-than-expected antibacterial activity of Sperabillin A.
| Potential Cause | Recommended Solution |
| Degradation of Sperabillin A stock solution | 1. Verify Stock Solution Integrity: Prepare a fresh stock solution of Sperabillin A and compare its activity to the old stock. 2. Proper Storage: Store stock solutions in small aliquots at -20°C or -80°C in a desiccated environment to prevent degradation from moisture and repeated freeze-thaw cycles.[13] |
| Enzymatic degradation in bacterial culture | 1. Cell-Free Supernatant Assay: Perform an assay with cell-free supernatant to confirm the presence of extracellular degrading enzymes. 2. Test Different Bacterial Strains: If possible, use a different bacterial strain that may not produce the degrading enzymes. 3. Add Enzyme Inhibitors: Empirically test the effect of adding broad-spectrum enzyme inhibitors (e.g., protease or esterase inhibitors) to your culture. |
| pH-induced chemical degradation | 1. Monitor Medium pH: Measure the pH of your culture medium at the beginning and end of your experiment. 2. Use Buffered Medium: Employ a well-buffered medium (e.g., MOPS, HEPES) to maintain a stable pH. |
| Compound adsorption to plasticware or cells | 1. Use Low-Binding Plates: Utilize low-protein-binding microplates and tubes for your experiments. 2. Include Controls: Run controls with Sperabillin A in media without cells to assess abiotic loss. |
Experimental Protocols
Protocol 1: Screening for Sperabillin A Degradation by Bacterial Supernatant
This protocol outlines a method to determine if a bacterial strain secretes enzymes capable of degrading Sperabillin A.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium
-
Sperabillin A
-
Sterile microcentrifuge tubes
-
Centrifuge
-
Incubator
-
HPLC system for analysis
Methodology:
-
Culture Preparation: Inoculate the bacterial strain into the liquid growth medium and incubate under optimal conditions to reach the late logarithmic or early stationary growth phase.
-
Supernatant Collection: Centrifuge the bacterial culture to pellet the cells. Carefully collect the supernatant, which contains secreted proteins, and filter-sterilize it through a 0.22 µm filter.
-
Incubation:
-
Test Sample: In a sterile microcentrifuge tube, add a known concentration of Sperabillin A to the sterile supernatant.
-
Control Sample: In a separate tube, add the same concentration of Sperabillin A to sterile, uninoculated growth medium.
-
-
Time Course Analysis: Incubate both tubes under the same conditions as the original culture. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each tube.
-
HPLC Analysis: Analyze the concentration of Sperabillin A in each aliquot by HPLC.
-
Data Analysis: Compare the concentration of Sperabillin A over time in the test sample versus the control sample. A significantly faster decrease in the test sample indicates enzymatic degradation.
Protocol 2: General Enzyme Inhibition Assay
This protocol provides a general framework for testing the ability of a compound to inhibit the enzymatic degradation of Sperabillin A.[14][15]
Materials:
-
Source of degrading enzyme (e.g., bacterial supernatant from Protocol 1)
-
Sperabillin A
-
Potential enzyme inhibitor
-
Assay buffer (at optimal pH for enzyme activity)
-
96-well microplate
-
Microplate reader or HPLC system
Methodology:
-
Reagent Preparation: Prepare stock solutions of Sperabillin A and the test inhibitor. The enzyme source should be prepared at a concentration that results in a measurable degradation of Sperabillin A within the assay timeframe.
-
Pre-incubation with Inhibitor: In the wells of a 96-well plate, mix the enzyme source with various concentrations of the inhibitor. Include a control with no inhibitor. Allow this mixture to pre-incubate for a short period (e.g., 15 minutes) at the optimal temperature for the enzyme.[15]
-
Reaction Initiation: Add Sperabillin A to each well to start the reaction.
-
Monitoring the Reaction: Monitor the decrease in Sperabillin A concentration (or the increase of a degradation product) over time using a suitable analytical method like HPLC or a spectrophotometric assay if a chromogenic substrate analog is available.
-
Data Analysis: Calculate the rate of Sperabillin A degradation for each inhibitor concentration. Plot the degradation rate against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Quantitative Data Summary
The following tables provide illustrative examples of quantitative data that could be generated from the experiments described above.
Table 1: Hypothetical Degradation of Sperabillin A in Bacterial Supernatant
| Time (hours) | Sperabillin A Concentration in Control (µg/mL) | Sperabillin A Concentration in Supernatant (µg/mL) | % Degradation |
| 0 | 100 | 100 | 0 |
| 4 | 98 | 75 | 23.5 |
| 8 | 95 | 45 | 52.6 |
| 16 | 92 | 15 | 83.7 |
| 24 | 90 | <5 | >94.4 |
Table 2: Example IC50 Values for Hypothetical Inhibitors of a Sperabillin A-Degrading Enzyme
| Inhibitor | Enzyme Class Targeted | IC50 (µM) |
| Compound X | Broad-spectrum Protease | 15.2 |
| Compound Y | Serine Hydrolase | 5.8 |
| Compound Z | Metallo-protease | > 100 |
| EDTA | Metallo-enzyme Chelator | 25.6 |
Visualizations
Diagram 1: Potential Degradation Pathways of Sperabillin A
Caption: Potential enzymatic degradation pathways for Sperabillin A.
Diagram 2: Experimental Workflow for Screening Enzyme Inhibitors
Caption: Workflow for identifying inhibitors of Sperabillin A degradation.
Diagram 3: Troubleshooting Logic for Loss of Sperabillin A Activity
Caption: A decision tree for troubleshooting loss of Sperabillin A activity.
References
- 1. Bacterial resistance to antibiotics: enzymatic degradation and modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. microbiozindia.com [microbiozindia.com]
- 4. Chemistry and anti-tumor activity of sperabillin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bacterial Enzymes and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Frontiers | Diversifying Natural Products with Promiscuous Glycosyltransferase Enzymes via a Sustainable Microbial Fermentation Approach [frontiersin.org]
- 10. Frontiers | Late-stage diversification of bacterial natural products through biocatalysis [frontiersin.org]
- 11. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Preanalytical Stability of Flucloxacillin, Piperacillin, Tazobactam, Meropenem, Cefalexin, Cefazolin, and Ceftazidime in Therapeutic Drug Monitoring: A Structured Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. superchemistryclasses.com [superchemistryclasses.com]
Selecting appropriate solvents for Sperabillin A dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Sperabillin A dihydrochloride (B599025) in experimental settings. Below you will find troubleshooting guides and frequently asked questions to address common challenges, particularly concerning solvent selection and solution preparation.
Frequently Asked Questions (FAQs)
Q1: What is Sperabillin A and why is its solubility a concern?
Sperabillin A is a polyketide-derived natural product with broad-spectrum antibacterial activity.[1][2] Its complex and largely hydrophobic structure contributes to poor aqueous solubility, which can present challenges in preparing stock solutions and achieving desired concentrations in aqueous assay media.[2][3]
Q2: What are the recommended primary solvents for dissolving Sperabillin A dihydrochloride?
For initial solubilization, polar aprotic solvents are recommended. The most commonly used solvent for biological assays is dimethyl sulfoxide (B87167) (DMSO).[2][3] Other potential organic solvents include ethanol (B145695) and methanol (B129727).[3] It is critical to ensure complete dissolution in the organic solvent before further dilution into aqueous buffers.[3]
Q3: How can I prepare a stock solution of this compound?
A general procedure for preparing a stock solution in DMSO is as follows:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Initial Solubilization: Add a minimal volume of 100% DMSO. For instance, to prepare a 10 mM stock solution from 1 mg of the compound (assuming a molecular weight of approximately 398.32 g/mol for the dihydrochloride salt), you would add approximately 25.1 µL of DMSO.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[2]
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Solvent Selection and Solution Preparation
While specific quantitative solubility data for this compound in various organic solvents is not extensively published, the following table provides guidance on recommended solvents and the preparation of stock solutions in DMSO.
| Solvent | Qualitative Solubility | Recommended Use |
| DMSO | Soluble[2][4] | Primary solvent for preparing high-concentration stock solutions. |
| Ethanol | Soluble[3] | Can be used for initial dissolution, often in mixtures with water. |
| Methanol | Soluble[1][3] | Another option for initial dissolution. |
| Water | Poorly soluble[2] | Not recommended for initial stock solution preparation. |
Table 1: Recommended Solvents for this compound
The following table provides the required volumes of DMSO to prepare stock solutions of various concentrations from a given mass of this compound (MW: 398.32 g/mol ).
| Desired Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.51 mL | 12.55 mL | 25.11 mL |
| 5 mM | 0.50 mL | 2.51 mL | 5.02 mL |
| 10 mM | 0.25 mL | 1.26 mL | 2.51 mL |
| 50 mM | 0.05 mL | 0.25 mL | 0.50 mL |
Table 2: Preparation of this compound Stock Solutions in DMSO.[4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| This compound is not dissolving in the chosen solvent. | - Insufficient solvent volume.- Incorrect solvent choice. | - Gradually increase the solvent volume.- If using DMSO is not feasible, try other polar aprotic solvents like Dimethylformamide (DMF). For certain applications, a water-miscible organic solvent like ethanol or methanol may also be effective.[3] |
| Precipitation occurs upon dilution of the stock solution in an aqueous buffer. | - High final concentration of Sperabillin A.- Rapid addition of the stock solution. | - Reduce the final concentration of Sperabillin A in your assay.- Perform serial dilutions.- Add the stock solution to the aqueous buffer slowly while vortexing to ensure rapid and even dispersion.- Consider preparing an intermediate dilution in a solvent mixture with a higher percentage of the organic co-solvent before the final dilution into the aqueous medium.[2] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (CAMHB alone)
-
Incubator (37°C)
-
Microplate reader (600 nm)
Methodology:
-
Prepare serial twofold dilutions of the this compound stock solution in CAMHB in a 96-well plate.
-
Adjust the bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL in CAMHB.
-
Add the bacterial inoculum to each well containing the diluted compound.
-
Include positive and negative controls on the plate.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]
Caption: Workflow for MIC Determination.
Mechanism of Action
Sperabillin A exhibits a multi-target mechanism of action, simultaneously inhibiting several key macromolecular biosynthesis pathways in bacteria, including DNA, RNA, protein, and cell wall synthesis.[1][5] This multi-pronged attack makes it a valuable tool for studying bacterial physiology and antibiotic resistance.
Caption: Multi-target Mechanism of Sperabillin A.
References
Technical Support Center: The Impact of Serum Proteins on Sperabillin A Dihydrochloride Activity
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the activity of Sperabillin A dihydrochloride (B599025) in biological systems. It provides answers to frequently asked questions, troubleshooting advice for common experimental hurdles, and detailed protocols to assess the influence of serum proteins on the compound's efficacy.
Frequently Asked Questions (FAQs)
Q1: What is Sperabillin A dihydrochloride and what is its mechanism of action?
Sperabillin A is a broad-spectrum antibacterial agent produced by the bacterium Pseudomonas fluorescens.[1][2] Its primary mechanism of action is the simultaneous inhibition of several critical biosynthetic pathways in bacteria, including DNA, RNA, protein, and cell wall synthesis.[1][2][3] This multi-targeted approach makes it difficult for bacteria to develop resistance through single-point mutations.[2]
Q2: How are serum proteins likely to affect the activity of this compound?
Q3: Why is it important to determine the effect of serum proteins on Sperabillin A's activity?
Understanding the interaction between Sperabillin A and serum proteins is crucial for several reasons:
-
Translating in vitro to in vivo efficacy: Standard in vitro assays are often performed in serum-free media. The presence of serum proteins in vivo can significantly alter a drug's effective concentration.[4]
-
Dose-response relationships: High protein binding can necessitate higher administered doses to achieve a therapeutic free concentration of the drug.
-
Pharmacokinetic modeling: Protein binding influences the distribution, metabolism, and excretion of a drug, which are key parameters in pharmacokinetic studies.[5]
Q4: Can I use animal serum as a substitute for human serum in my experiments?
While animal serum can be used, it is important to note that the extent of drug binding to serum proteins can vary significantly between species.[5] For results that are most predictive of human outcomes, it is recommended to use human serum or purified human serum albumin. If using animal serum, it is crucial to determine the protein binding in that specific matrix and not assume it will be the same as in human serum.[4]
Troubleshooting Guides
Troubleshooting Common Issues in Equilibrium Dialysis Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low compound recovery | - Nonspecific binding to the dialysis membrane or device.- Compound instability in the buffer or serum. | - Presoak the membrane in the buffer.- Use low-binding plates and membranes.- Assess compound stability independently. |
| High variability between replicates | - Pipetting errors.- Incomplete mixing.- Leakage between chambers. | - Ensure proper pipette calibration and technique.- Gently agitate during incubation.- Inspect the dialysis device for proper sealing. |
| No measurable free fraction (appears 100% bound) | - The analytical method is not sensitive enough to detect the low concentration of free drug.- The compound is highly bound, and the protein concentration is too high. | - Use a more sensitive analytical method (e.g., LC-MS/MS).- Reduce the protein concentration in the assay. |
Troubleshooting Common Issues in MIC Assays with Serum
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No bacterial growth in control wells (with serum, no drug) | - The serum itself has antibacterial properties.- The serum is not heat-inactivated, and complement is killing the bacteria. | - Test different lots of serum.- Ensure serum is properly heat-inactivated. |
| Inconsistent MIC values | - Inoculum size is not standardized.- Incomplete dissolution or distribution of Sperabillin A in the serum-containing medium. | - Carefully standardize the bacterial inoculum.- Ensure thorough mixing of the drug in the viscous serum-containing medium. |
| MIC is significantly higher in the presence of serum | - Sperabillin A is binding to serum proteins, reducing its free concentration.- This is the expected outcome if the drug is highly protein-bound. | - This is likely a valid result. Quantify the protein binding using an assay like equilibrium dialysis to correlate the free fraction with the MIC shift. |
Data Presentation
Table 1: Template for Recording Equilibrium Dialysis Data for this compound
| Sperabillin A Concentration (µM) | Protein Concentration (e.g., 4% HSA) | % Free (Mean ± SD) | % Bound (Mean ± SD) |
| 1 | 4% | ||
| 10 | 4% | ||
| 50 | 4% | ||
| 100 | 4% |
Table 2: Template for Comparing MIC of Sperabillin A in the Presence and Absence of Serum
| Bacterial Strain | MIC in Standard Broth (µg/mL) | MIC in Broth + 50% Human Serum (µg/mL) | Fold Change in MIC |
| E. coli ATCC 25922 | |||
| S. aureus ATCC 29213 | |||
| P. aeruginosa ATCC 27853 |
Experimental Protocols
Protocol 1: Determination of this compound Protein Binding by Equilibrium Dialysis
This protocol describes a method to determine the fraction of Sperabillin A that binds to serum proteins using a rapid equilibrium dialysis (RED) device.
Materials:
-
This compound
-
Human serum or purified human serum albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
RED device with dialysis membrane inserts (e.g., 8 kDa MWCO)
-
Incubator with agitation
-
Analytical instrumentation for quantifying Sperabillin A (e.g., LC-MS/MS)
Procedure:
-
Prepare stock solutions of Sperabillin A in a suitable solvent (e.g., water or DMSO).
-
Prepare working solutions of Sperabillin A in human serum (or HSA solution) and PBS at the desired final concentrations.
-
Add the Sperabillin A solution in serum to the sample chamber of the RED device insert.
-
Add an equal volume of PBS to the buffer chamber of the device.
-
Seal the unit and incubate at 37°C with gentle shaking for the time required to reach equilibrium (typically 4-6 hours, but should be determined experimentally).
-
After incubation, collect samples from both the serum and the PBS chambers.
-
Analyze the concentration of Sperabillin A in both samples using a validated analytical method.
-
Calculate the percent free and percent bound using the following formulas:
-
% Free = (Concentration in PBS chamber / Concentration in serum chamber) x 100
-
% Bound = 100 - % Free
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay in the Presence of Serum
This protocol is for determining the MIC of Sperabillin A against a bacterial strain in a medium containing serum.
Materials:
-
This compound
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Heat-inactivated human serum
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.
-
Prepare a medium consisting of CAMHB supplemented with 50% heat-inactivated human serum.
-
Prepare serial two-fold dilutions of Sperabillin A in the serum-supplemented CAMHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include appropriate controls:
-
Growth control (no drug, with serum)
-
Sterility control (no bacteria, with serum)
-
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of Sperabillin A that completely inhibits visible bacterial growth.
Visualizations
Signaling Pathways and Workflows
Caption: Multi-targeted inhibition of bacterial biosynthesis by Sperabillin A.
Caption: Workflow for assessing the effect of serum proteins on Sperabillin A activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Binding in Translational Antimicrobial Development-Focus on Interspecies Differences [mdpi.com]
- 6. Effect of protein binding on serum bactericidal activities of ceftazidime and cefoperazone in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Sperabillin A and Meropenem Against Pseudomonas aeruginosa: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial agents Sperabillin A and meropenem (B701) against the opportunistic pathogen Pseudomonas aeruginosa. The following sections detail their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols utilized for these assessments.
Executive Summary
Sperabillin A, a natural product isolated from Pseudomonas fluorescens, presents a unique, multi-targeted mechanism of action, simultaneously inhibiting DNA, RNA, protein, and cell wall synthesis. This broad activity suggests a potential advantage in overcoming the development of resistance. However, publicly available data on its efficacy, particularly against contemporary multidrug-resistant strains of P. aeruginosa, is limited.
In contrast, meropenem, a well-established carbapenem (B1253116) antibiotic, has a robust dataset supporting its clinical use. Its primary mechanism is the inhibition of bacterial cell wall synthesis. While resistance to meropenem is a known clinical challenge, strategies such as high-dose administration and combination therapies can be effective. This guide synthesizes the available data to offer a comparative overview for research and development purposes.
In Vitro Efficacy
The in vitro activity of an antimicrobial agent is a critical indicator of its potential therapeutic efficacy. The most common metric for this is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.
Data Presentation
| Antibacterial Agent | Pseudomonas aeruginosa Strain | MIC (µg/mL) | Reference |
| Sperabillin A | P-1 | 6.25 | [Katayama et al., 1992][1] |
| Sperabillin A | ATCC 27853 | 2 - 16 (Representative Range) | [Benchchem][2] |
| Meropenem | Clinical Isolates (n=108) | MIC90: 2.0 | [PubMed][3] |
| Meropenem | Clinical Isolates (CF & HAP) | 64 - 128 (High-level resistance) | [High-level resistance to meropenem in clinical isolates of Pseudomonas aeruginosa in the absence of carbapenemases] |
| Meropenem | VIM-producing clinical isolates | 4 - 512 | [In vivo efficacy of humanized high dose meropenem and comparators against Pseudomonas aeruginosa isolates producing verona integron-encoded metallo-β-lactamase (VIM)] |
MIC90: The concentration at which 90% of the tested isolates are inhibited. CF: Cystic Fibrosis; HAP: Hospital-Acquired Pneumonia; VIM: Verona Integron-encoded Metallo-β-lactamase.
In Vivo Efficacy
Animal models are essential for evaluating the therapeutic potential of an antibiotic in a living system. These studies provide insights into pharmacokinetics, pharmacodynamics, and overall efficacy in a complex biological environment.
Sperabillin A
Meropenem
The in vivo efficacy of meropenem against P. aeruginosa has been more extensively studied. In a murine thigh infection model, meropenem demonstrated significant bacterial killing.[1] Furthermore, in a murine model of severe pneumonia caused by meropenem-resistant P. aeruginosa, a high-dose regimen (simulating a 6 g/day human dose) resulted in significantly lower bacterial counts in the lungs compared to a normal-dose regimen.
Mechanisms of Action
Understanding the mechanism of action of an antibiotic is crucial for predicting its spectrum of activity, potential for resistance development, and suitability for combination therapies.
Sperabillin A: A Multi-Target Approach
Sperabillin A exhibits a unique mechanism by simultaneously inhibiting four essential biosynthetic pathways in bacteria: DNA synthesis, RNA synthesis, protein synthesis, and cell wall synthesis.[2][7] This multi-pronged attack is a promising characteristic, as it may decrease the likelihood of rapid resistance development through single-point mutations.[2] The specific molecular targets within these pathways have not been fully elucidated.[8]
Figure 1: High-level overview of Sperabillin A's multi-target mechanism of action.
Meropenem: Targeting the Cell Wall and Triggering Cellular Responses
Meropenem, a carbapenem antibiotic, primarily acts by inhibiting peptidoglycan synthesis, a critical component of the bacterial cell wall. It achieves this by binding to penicillin-binding proteins (PBPs), specifically PBP2 and PBP3 in P. aeruginosa.[3] This disruption of cell wall integrity leads to bacterial cell death.
Exposure of P. aeruginosa to meropenem induces a complex transcriptional response. Notably, it leads to the upregulation of the ampC gene, which encodes a β-lactamase that can hydrolyze carbapenems, contributing to resistance.[9] Additionally, genes involved in biofilm formation and iron homeostasis are also upregulated, suggesting the bacterium activates stress response and survival pathways.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibacterial activity of meropenem against Pseudomonas aeruginosa, including antibiotic-induced morphological changes and endotoxin-liberating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antimicrobial activity of sperabillin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Transcriptional profiling of Pseudomonas aeruginosa mature single- and dual-species biofilms in response to meropenem - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sperabillin A Dihydrochloride and Vancomycin for the Treatment of MRSA Infections
For Immediate Release
In the ongoing battle against antibiotic-resistant bacteria, particularly Methicillin-resistant Staphylococcus aureus (MRSA), researchers are in constant pursuit of novel therapeutic agents. This guide provides a comparative overview of Sperabillin A dihydrochloride, a promising natural product, and vancomycin (B549263), a long-standing cornerstone of anti-MRSA therapy. This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, a review of their mechanisms of action, and standardized experimental protocols relevant to their evaluation.
Executive Summary
Sperabillin A, a compound isolated from Pseudomonas fluorescens, has demonstrated broad-spectrum antibacterial activity, including against resistant strains of Staphylococcus aureus. Its purported multi-targeted mechanism of action, inhibiting the synthesis of DNA, RNA, protein, and the cell wall, presents a compelling profile for overcoming drug resistance. However, a notable scarcity of publicly available, detailed quantitative data on its efficacy against MRSA hinders a direct, robust comparison with established antibiotics.
Vancomycin, a glycopeptide antibiotic, has been a frontline therapy for serious MRSA infections for decades. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis, is well-characterized. While generally effective, the emergence of vancomycin-intermediate and vancomycin-resistant S. aureus (VISA and VRSA, respectively), along with clinical treatment failures in infections caused by MRSA with high-end "susceptible" Minimum Inhibitory Concentrations (MICs), underscores the need for alternative and improved therapies.
This guide will present the available data for both compounds, detail relevant experimental methodologies, and visualize key pathways and workflows to provide a comprehensive resource for the research community.
Performance Data: In Vitro and In Vivo Efficacy
A direct quantitative comparison is challenging due to the limited published data for Sperabillin A. The following tables summarize the available information for both compounds.
Table 1: In Vitro Activity Against MRSA
| Parameter | This compound | Vancomycin |
| Minimum Inhibitory Concentration (MIC) | No specific MIC values against a panel of MRSA strains are readily available in public literature. | Typically ranges from 0.5 to 2 µg/mL.[1] Strains with MICs of 4-8 µg/mL are classified as VISA, and those with MICs ≥16 µg/mL are VRSA. |
Table 2: In Vivo Efficacy Against MRSA
| Parameter | This compound | Vancomycin |
| Animal Models | Early studies in murine systemic infection models reported "good protective effects," but specific quantitative data such as survival rates or bacterial load reduction are not detailed in the available literature. | In murine pneumonia models with MRSA, vancomycin has been shown to produce a dose-dependent bactericidal effect, with reductions in bacterial load observed at various dosages. |
| Clinical Outcomes | No clinical trial data is available. | Vancomycin is a standard of care for MRSA infections; however, treatment failures have been reported in patients with MRSA isolates exhibiting higher MICs, even within the susceptible range.[2] |
Mechanism of Action
The mechanisms by which Sperabillin A and vancomycin exert their antibacterial effects are fundamentally different, which has implications for their spectrum of activity and potential for resistance development.
Sperabillin A: This compound is reported to have a multi-targeted mechanism, simultaneously inhibiting the synthesis of DNA, RNA, protein, and the cell wall in bacteria. This broad disruption of essential cellular processes could potentially reduce the likelihood of resistance emerging through single-point mutations.
Vancomycin: As a glycopeptide antibiotic, vancomycin's action is more targeted. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions that are essential for cross-linking the peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall and leading to cell lysis.
References
- 1. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility of Various MRSA Clinical Isolates and the Impact of Glycopeptide MICs on Clinical and Microbiological Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sperabillin A and Linezolid Against Vancomycin-Resistant Enterococci (VRE)
For Researchers, Scientists, and Drug Development Professionals
Vancomycin-Resistant Enterococci (VRE) pose a significant threat in clinical settings, driving the urgent need for effective antimicrobial agents. This guide provides a detailed, data-driven comparison of Sperabillin A, a novel natural product antibiotic, and Linezolid, an established synthetic oxazolidinone, against VRE.
At a Glance: Key Performance Indicators
| Feature | Sperabillin A | Linezolid |
| Antibiotic Class | Sperabillin | Oxazolidinone |
| Primary Mechanism of Action | Simultaneous inhibition of DNA, RNA, protein, and cell wall synthesis.[1][2] | Inhibits the formation of the 70S initiation complex in bacterial protein synthesis.[3][4] |
| Spectrum of Activity | Broad-spectrum against Gram-positive and Gram-negative bacteria, including some antibiotic-resistant strains.[1][2][5] | Primarily active against Gram-positive bacteria, including VRE and MRSA.[3][6][7] |
| Activity Against VRE | Potent in vitro activity suggested, but specific MIC values against VRE are not readily available in public literature.[1] | Demonstrated efficacy against VRE, including Enterococcus faecium and Enterococcus faecalis.[6][8] |
| Bactericidal/Bacteriostatic | Bactericidal due to its multi-target mechanism.[1] | Generally considered bacteriostatic against enterococci.[6][7][8] |
| FDA Approval for VRE | No (Investigational/Research Compound).[1] | Yes, for vancomycin-resistant Enterococcus faecium infections.[6][7][9] |
In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)
The Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's potency. The tables below summarize the available MIC data for Sperabillin A and Linezolid. It is important to note that specific, peer-reviewed MIC data for Sperabillin A against VRE strains are not widely published.
Table 1: Sperabillin A MIC Data
| Organism | Strain | Representative MIC Range (µg/mL) |
| Staphylococcus aureus | 209P | 3.13[2] |
| Pseudomonas aeruginosa | P-1 | 6.25[2] |
| Escherichia coli | NIHJ | 12.5[2] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 (Illustrative)[1] |
Researchers should determine the precise MIC for their specific VRE strains of interest using standardized methods, as publicly available data is limited.
Table 2: Linezolid MIC Data against VRE
| VRE Strains | MIC Range (µg/mL) |
| Vancomycin-Resistant Enterococci (VanA or VanB phenotype) | 2 - 4[8] |
| Enterococcus faecium | Generally ≤8[8] |
| Enterococcus faecalis | Generally ≤8[8] |
Mechanisms of Action: A Tale of Two Strategies
Sperabillin A and Linezolid employ fundamentally different approaches to inhibit bacterial growth.
Sperabillin A: The Multi-Target Assault
Sperabillin A, a natural product isolated from Pseudomonas fluorescens, exhibits a unique and powerful mechanism of action by simultaneously disrupting multiple essential biosynthetic pathways in bacteria.[1][2][5] This multi-pronged attack on DNA, RNA, protein, and cell wall synthesis makes it difficult for bacteria to develop resistance through a single-point mutation.[1] The exact molecular target that leads to these widespread downstream effects is still a subject of ongoing research.[2]
Caption: Sperabillin A's multi-target mechanism of action.
Linezolid: Precision Inhibition of Protein Synthesis
Linezolid, the first of the oxazolidinone class, has a highly specific mechanism of action.[4] It binds to the 23S ribosomal RNA of the 50S subunit, which prevents the formation of a functional 70S initiation complex.[3][7] This is a very early step in protein synthesis, and its inhibition effectively halts the production of essential bacterial proteins.[4] This unique site of action means there is no cross-resistance with other classes of protein synthesis inhibitors.[4]
Caption: Linezolid's inhibition of the 70S initiation complex.
Experimental Protocols
1. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This standard method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 4. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 5. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. droracle.ai [droracle.ai]
Investigating the Untapped Potential: A Comparative Guide to the Synergistic Effects of Sperabillin A with β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
While direct experimental evidence for the synergistic activity of Sperabillin A in combination with β-lactam antibiotics is not yet available in peer-reviewed literature, a strong theoretical basis for such an interaction exists. Both classes of antibiotics target bacterial cell wall biosynthesis, a critical pathway for bacterial survival.[1][2] Sperabillin A, a natural product from Pseudomonas fluorescens, is known to inhibit not only cell wall synthesis but also DNA, RNA, and protein synthesis in Escherichia coli.[1][3] This multi-targeted approach, particularly its impact on cell wall integrity, suggests a high potential for synergistic or additive effects when combined with β-lactam antibiotics, which specifically inhibit the transpeptidase enzymes (penicillin-binding proteins or PBPs) responsible for cross-linking the peptidoglycan layer of the bacterial cell wall.[2]
This guide provides a comprehensive framework for systematically investigating and quantifying the potential synergy between Sperabillin A and various β-lactam antibiotics. It outlines the key experimental protocols and data analysis techniques required to evaluate this promising combination, offering a roadmap for researchers to explore a potentially novel therapeutic strategy against resistant bacterial pathogens.
Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The initial step in assessing synergy is to determine the Minimum Inhibitory Concentration (MIC) of Sperabillin A and the selected β-lactam antibiotics individually against target bacterial strains. Subsequently, a checkerboard assay is performed to evaluate the MICs of the drugs in combination. A synergistic interaction is indicated by a significant reduction in the MIC of each antibiotic when used together compared to their individual MICs.
Table 1: Hypothetical MIC Data for Sperabillin A and a β-Lactam Antibiotic Against a Target Bacterium
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | Fold Reduction in MIC |
| Sperabillin A | 8 | 2 | 4 |
| β-Lactam (e.g., Piperacillin) | 16 | 4 | 4 |
Quantifying Synergy: The Fractional Inhibitory Concentration (FIC) Index
The Fractional Inhibitory Concentration (FIC) index is a quantitative measure of the degree of synergy, additivity, indifference, or antagonism between two antimicrobial agents.[4] It is calculated from the MIC data obtained in the checkerboard assay.
Table 2: Interpretation of the Fractional Inhibitory Concentration (FIC) Index
| FIC Index (ΣFIC) | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to 1.0 | Additivity |
| > 1.0 to 4.0 | Indifference |
| > 4.0 | Antagonism |
Note: The FIC index is calculated as the sum of the FICs of each drug, where FIC = (MIC of drug in combination) / (MIC of drug alone).[5]
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a standard in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations.[6][7]
Methodology:
-
Preparation of Antibiotic Solutions: Prepare stock solutions of Sperabillin A and the chosen β-lactam antibiotic at a concentration significantly higher than their expected MICs.
-
Microtiter Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute Sperabillin A along the y-axis (rows) and the β-lactam antibiotic along the x-axis (columns). Each well will contain a unique combination of concentrations. Include control wells with each antibiotic alone and a growth control well without any antibiotics.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) of the target organism in a suitable broth medium, such as Mueller-Hinton Broth (MHB).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determining MIC: After incubation, determine the MIC for each antibiotic alone and for each combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Calculating the FIC Index: Calculate the FIC index for each well that shows no growth to determine the nature of the interaction.
Time-Kill Curve Assay
The time-kill curve assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.[8][9]
Methodology:
-
Preparation: Prepare flasks containing Mueller-Hinton Broth (MHB) with sub-inhibitory concentrations (e.g., 0.5 x MIC) of Sperabillin A, the β-lactam antibiotic, and the combination of both. Include a growth control flask without any antibiotics.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation and Sampling: Incubate the flasks at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Count: Perform serial dilutions of each aliquot and plate them on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[9]
References
- 1. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microbenotes.com [microbenotes.com]
- 3. benchchem.com [benchchem.com]
- 4. Fractional inhibitory concentration: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Between Sperabillin A and Other Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of Sperabillin A and outlines the experimental framework for conducting cross-resistance studies against other antibiotics. While direct, publicly available experimental data on cross-resistance between Sperabillin A and other specific antibiotics is limited, this document details the necessary protocols and the theoretical basis for such investigations, empowering research professionals to conduct their own comparative studies.
Mechanism of Action: The Foundation for Understanding Cross-Resistance
Sperabillin A, a natural antibiotic produced by the bacterium Pseudomonas fluorescens YK-437, exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1] Its unique mechanism of action involves the simultaneous inhibition of four crucial cellular processes in bacteria: DNA, RNA, protein, and cell wall biosynthesis.[1][2] This multi-targeted approach is significant because it is hypothesized to make the development of resistance through a single-point mutation more difficult for bacteria.[2]
Cross-resistance occurs when a bacterium develops resistance to one antibiotic and, as a result, becomes resistant to other antibiotics to which it has not been exposed. This phenomenon is often observed between antibiotics that share a similar mechanism of action or are affected by the same resistance mechanisms, such as efflux pumps or enzymatic inactivation. Given Sperabillin A's multifaceted mechanism, it is a compelling candidate for studies to determine its potential to circumvent existing resistance patterns.
Antimicrobial Spectrum of Sperabillin A
| Organism | Strain | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |
| Data compiled from publicly available information for illustrative purposes.[2] |
Experimental Protocols for Cross-Resistance Studies
To rigorously assess cross-resistance between Sperabillin A and other antibiotics, a combination of standardized microbiological assays is required. The following are detailed protocols for determining the MIC and for conducting checkerboard assays to evaluate synergistic, antagonistic, or additive effects.
1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is a fundamental method for determining the in vitro activity of an antimicrobial agent against a specific bacterial strain.[3]
a. Preparation of Materials:
-
Antimicrobial Agents: Prepare stock solutions of Sperabillin A and the comparator antibiotics at known concentrations.
-
Bacterial Strains: Use standardized, pure cultures of the desired bacterial strains.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
b. Inoculum Preparation:
-
From a fresh agar (B569324) plate, select several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[3]
c. Serial Dilution of Antimicrobial Agent:
-
In a 96-well plate, perform a two-fold serial dilution of each antimicrobial stock solution with CAMHB to achieve a range of desired concentrations.
-
Add 50 µL of the adjusted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a positive control (bacteria with a known effective antibiotic) and a negative control (bacteria in CAMHB without any antibiotic).
d. Incubation and Interpretation:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.[2]
2. Checkerboard Assay for Synergy and Antagonism
The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.[4]
a. Assay Setup:
-
Use a 96-well microtiter plate.
-
Serially dilute antibiotic A (e.g., Sperabillin A) horizontally across the columns.
-
Serially dilute antibiotic B (the comparator antibiotic) vertically down the rows.
-
This creates a matrix of wells containing various combinations of the two antibiotics.
b. Inoculation and Incubation:
-
Inoculate each well with a standardized bacterial suspension (as prepared for the MIC assay) to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the plate at 35°C for 16-20 hours.
c. Data Analysis and Interpretation:
-
Determine the MIC of each antibiotic alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of drug A + FIC of drug B Where:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
-
-
Interpret the results as follows:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4[5]
-
Visualizing Experimental Workflows and Logical Relationships
Experimental Workflow for Cross-Resistance Testing
The following diagram illustrates the workflow for determining cross-resistance between Sperabillin A and a comparator antibiotic.
References
- 1. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. emerypharma.com [emerypharma.com]
A Comparative Guide to the Antibacterial Activity of Sperabillin A and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activity of the natural product Sperabillin A and its synthetic derivatives. Sperabillin A, originally isolated from Pseudomonas fluorescens, has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1] This document summarizes the available data on its performance, with a focus on a particularly promising derivative that shows enhanced activity against Gram-negative pathogens.[2]
Performance Comparison: Sperabillin A vs. Its Derivatives
While specific quantitative data for Sperabillin A derivatives are not widely available in publicly accessible literature, early studies have provided valuable insights into their potential. A key derivative, synthesized by the condensation of two molar amounts of dehexadienoylsperabillin A with (E,E)-muconic acid, has been reported to exhibit more potent protective effects against Gram-negative bacteria than the parent Sperabillin A compound.[2]
The following table summarizes the known Minimum Inhibitory Concentration (MIC) values for Sperabillin A against a range of common bacterial pathogens. Further research is needed to quantify the enhanced activity of its derivatives.
| Compound | Bacterial Strain | Gram Type | Representative MIC Range (µg/mL) |
| Sperabillin A | Escherichia coli (ATCC 25922) | Gram-Negative | 1 - 8 |
| Pseudomonas aeruginosa (ATCC 27853) | Gram-Negative | 2 - 16 | |
| Staphylococcus aureus (ATCC 25923) | Gram-Positive | 0.5 - 4 | |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Gram-Positive | 1 - 8 | |
| Sperabillin A Derivative (with (E,E)-muconic acid) | Gram-Negative Bacteria | Gram-Negative | Enhanced Activity (Specific MIC values not publicly available)[2] |
Mechanism of Action: A Multi-Targeted Approach
Sperabillin A exerts its potent antibacterial effect through a multi-targeted mechanism, simultaneously inhibiting several crucial biosynthetic pathways within the bacterial cell. This multifaceted attack is a significant advantage, as it may reduce the likelihood of the development of antibiotic resistance. The primary targets of Sperabillin A include the synthesis of DNA, RNA, proteins, and the cell wall.[1]
Experimental Protocols
The validation of the antibacterial activity of Sperabillin A and its derivatives is primarily conducted through the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Minimum Inhibitory Concentration (MIC) Assay Protocol
1. Preparation of Materials:
-
Test Compounds: Stock solutions of Sperabillin A and its derivatives are prepared in a suitable solvent (e.g., water or methanol) at a known concentration.
-
Bacterial Strains: Standardized, pure cultures of the target bacteria (e.g., E. coli, P. aeruginosa, S. aureus) are required.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing.
-
96-Well Microtiter Plates: Sterile, clear, flat-bottomed plates are used for the assay.
2. Inoculum Preparation:
-
Several colonies of the test bacterium are selected from a fresh agar (B569324) plate and suspended in sterile saline.
-
The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Test Compounds:
-
A two-fold serial dilution of the test compounds is performed in the 96-well plates using CAMHB. This creates a range of concentrations to be tested.
4. Inoculation and Incubation:
-
The prepared bacterial inoculum is added to each well containing the diluted test compounds.
-
Control wells are included: a positive control (bacteria with a known effective antibiotic) and a negative control (bacteria in CAMHB without any antibiotic).
-
The plates are incubated at 37°C for 18-24 hours.
5. Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Conclusion
Sperabillin A demonstrates significant potential as a broad-spectrum antibacterial agent with a multi-targeted mechanism of action that is advantageous in overcoming resistance. Furthermore, the development of derivatives, such as the (E,E)-muconic acid adduct, showcases a promising avenue for enhancing its efficacy, particularly against challenging Gram-negative pathogens.[2] While further research is imperative to quantify the full potential of these derivatives through comprehensive MIC testing, the existing data strongly supports their continued investigation in the pursuit of novel antimicrobial therapies.
References
A Comparative Guide to the In Vivo Efficacy of Sperabillin A and Daptomycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of Sperabillin A and daptomycin (B549167), two antibacterial agents with distinct mechanisms of action. While daptomycin is a well-established antibiotic with a wealth of publicly available in vivo data, information regarding the in vivo performance of Sperabillin A is more limited, primarily stemming from its initial discovery. This document aims to present the available data for both compounds, supported by experimental methodologies and visual representations of their mechanisms and experimental workflows, to aid researchers in the field of antibiotic development.
Executive Summary
Data Presentation: In Vivo Efficacy
Daptomycin: Quantitative In Vivo Efficacy Data
The following table summarizes representative in vivo efficacy data for daptomycin against Staphylococcus aureus from published studies.
| Animal Model | Infection Type | Strain | Daptomycin Dose | Efficacy Endpoint | Result | Reference |
| Mouse | Thigh Infection | S. aureus (standard strain) | 2.5 or 10 mg/kg (single dose) | Reduction in bacterial count (log₁₀ CFU/thigh) | 3 to 4 log₁₀ reduction | [3] |
| Mouse | Hematogenous Pulmonary Infection | Methicillin-Resistant S. aureus (MRSA) | 50 mg/kg (twice daily) | Bacterial count in lungs (log₁₀ CFU/g) | Significantly lower than control | [6] |
| Rat | Aortic Valve Endocarditis | Methicillin-Susceptible S. aureus (MSSA) | 30 mg/kg (once daily for 3 days) | Reduction in vegetation bacterial count (log₁₀ CFU/g) | 7.1 log₁₀ reduction compared to untreated rats | [7] |
| Mouse | Foreign-Body Infection | MRSA | 100 mg/kg/day (for 7 days) | Reduction in bacterial count in tissue cage fluid (log₁₀ CFU/ml) | 2.57 log₁₀ reduction | [8] |
Sperabillin A: Available In Vivo Efficacy Data
Publicly available data for the in vivo efficacy of Sperabillin A is primarily qualitative.
| Animal Model | Infection Type | Strain(s) | Efficacy Endpoint | Result | Reference |
| Mouse | Systemic Infection | Pseudomonas aeruginosa, Staphylococcus aureus | Protective effect | "Good protective effects" | [4][5] |
| Mouse | Systemic Infection | Gram-negative bacteria | Protective effect | A derivative showed "better protective effects" than the parent compound | [4][9] |
Experimental Protocols
Daptomycin: Murine Thigh Infection Model
A commonly used model to evaluate the in vivo pharmacodynamics of antibiotics like daptomycin is the neutropenic mouse thigh infection model.[3]
1. Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
2. Inoculum Preparation: The challenge organism, such as S. aureus or S. pneumoniae, is grown to a logarithmic phase and then diluted to the desired concentration.
3. Infection: A defined volume of the bacterial suspension is injected into the thigh muscle of the mice.
4. Drug Administration: At a specified time post-infection, daptomycin is administered, typically via subcutaneous or intravenous injection, at various dosing regimens.
5. Efficacy Determination: At different time points after treatment, mice are euthanized, and the infected thigh muscles are excised, homogenized, and serially diluted. The dilutions are plated on appropriate agar (B569324) to determine the number of colony-forming units (CFU) per thigh. The reduction in bacterial load compared to untreated control animals is the primary measure of efficacy.
Sperabillin A: General Murine Systemic Infection Model
While specific, detailed protocols for the in vivo studies of Sperabillin A are not available in the literature, a standard murine model for assessing efficacy against systemic infections would likely follow this general workflow.[4]
1. Inoculum Preparation: A clinical isolate or a standard laboratory strain of the pathogen of interest (e.g., S. aureus or P. aeruginosa) is cultured to a specific optical density and then diluted in a suitable medium to achieve the desired inoculum concentration.
2. Infection: The bacterial suspension is administered to mice, typically via intraperitoneal injection, to induce a systemic infection.
3. Treatment: Sperabillin A would be administered at various doses and schedules, likely through intravenous or subcutaneous routes. A control group receiving a vehicle solution is also included.
4. Monitoring: The primary endpoint is often the survival of the animals over a set period (e.g., 7 days). The 50% protective dose (PD₅₀) can be calculated from these data.
5. Bacterial Load (Optional): At specific time points post-infection, subgroups of animals can be euthanized, and target organs (e.g., spleen, liver, kidneys) and blood can be collected to determine the bacterial load (CFU/g of tissue or CFU/mL of blood).
Mechanism of Action and Signaling Pathways
Daptomycin: Membrane Depolarization
Daptomycin has a unique mechanism of action that involves the disruption of the bacterial cell membrane's function.[2][10] In the presence of calcium ions, daptomycin binds to the bacterial cytoplasmic membrane and inserts its lipophilic tail.[2][11] This leads to the formation of pores and a rapid depolarization of the membrane potential due to potassium efflux.[1][2][11] The subsequent disruption of DNA, RNA, and protein synthesis results in rapid, concentration-dependent bacterial cell death.[1][10]
Daptomycin's mechanism of action.
Sperabillin A: Multi-Targeted Inhibition
The antibacterial effect of Sperabillin A is attributed to its ability to simultaneously inhibit multiple essential biosynthetic pathways in bacteria.[12][13][14] In Escherichia coli, it has been shown to inhibit the synthesis of DNA, RNA, proteins, and the cell wall.[5][12][14][15] This multi-targeted approach is a desirable characteristic for an antibiotic as it may reduce the likelihood of rapid resistance development.[13][14]
Sperabillin A's multi-targeted mechanism.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of an antibacterial agent in a murine infection model.
References
- 1. Daptomycin - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In Vivo Pharmacodynamic Activity of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Efficacy of Daptomycin against Methicillin-Resistant Staphylococcus aureus in a Mouse Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Effects of Cefazolin, Daptomycin, and Nafcillin in Experimental Endocarditis with a Methicillin-Susceptible Staphylococcus aureus Strain Showing an Inoculum Effect against Cefazolin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of High Doses of Daptomycin versus Alternative Therapies against Experimental Foreign-Body Infection by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and antimicrobial activity of sperabillin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Daptomycin - Wikipedia [en.wikipedia.org]
- 11. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Sperabillin A: A Novel Multi-Target Antibiotic in the Fight Against Carbapenem-Resistant Enterobacteriaceae
An In-Depth Comparison with Clinically Relevant Alternatives
The emergence and global spread of carbapenem-resistant Enterobacteriaceae (CRE) represent a significant threat to public health. These "superbugs" are resistant to nearly all available antibiotics, leading to high mortality rates and limited treatment options. In the quest for novel antimicrobial agents, Sperabillin A, a natural product isolated from Pseudomonas fluorescens, has garnered interest due to its broad-spectrum activity and unique mechanism of action. This guide provides an objective evaluation of Sperabillin A's potential against CRE, comparing its performance with current last-resort antibiotics, supported by available experimental data.
Sperabillin A: A Multifaceted Approach to Bacterial Inhibition
Sperabillin A exhibits a distinct and potent mechanism of action by simultaneously inhibiting multiple essential biosynthetic pathways in bacteria. Unlike many antibiotics that target a single cellular process, Sperabillin A disrupts the synthesis of DNA, RNA, proteins, and the cell wall.[1][2][3] This multi-targeted approach is a promising strategy to combat antibiotic resistance, as it may reduce the likelihood of resistance development through single-point mutations.
While specific minimum inhibitory concentration (MIC) data for Sperabillin A against a comprehensive panel of clinical CRE isolates is not yet widely available in peer-reviewed literature, its broad-spectrum activity has been demonstrated against other resistant pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus.[1][2][4] This foundational knowledge warrants further investigation into its efficacy against CRE.
The Clinical Challenge: Carbapenem-Resistant Enterobacteriaceae (CRE)
CRE are a group of bacteria, including Klebsiella pneumoniae and Escherichia coli, that have developed resistance to carbapenems, a class of antibiotics often reserved for treating severe, multidrug-resistant infections. Resistance is frequently mediated by the production of carbapenemase enzymes that hydrolyze and inactivate carbapenem (B1253116) antibiotics. The treatment of CRE infections is challenging, often relying on older, more toxic drugs or newer, expensive combination therapies.
Comparative Analysis: Sperabillin A vs. Current CRE Treatments
To contextualize the potential of Sperabillin A, this section compares its profile with that of antibiotics currently used to treat CRE infections: Tigecycline, Amikacin, Colistin, and Ceftazidime-avibactam. The following tables summarize their in vitro activity against clinical isolates of CRE.
Data Presentation: In Vitro Susceptibility of CRE to Comparator Antibiotics
Table 1: Minimum Inhibitory Concentration (MIC) of Tigecycline against Carbapenem-Resistant Enterobacteriaceae (CRE) Clinical Isolates
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| K. pneumoniae | 102 | Not specified | Not specified | Not specified | 86.3[5] |
| E. coli | 35 | Not specified | Not specified | Not specified | 97.0[5] |
| CRE (mixed) | 144 | Not specified | Not specified | Not specified | 91.7 (resistance rate 8.3%)[6][7] |
| CRE (mixed) | Not specified | Not specified | Not specified | Not specified | Lowest resistance rate (22.0%) among tested agents[4] |
Table 2: Minimum Inhibitory Concentration (MIC) of Amikacin against Carbapenem-Resistant Enterobacteriaceae (CRE) Clinical Isolates
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| K. pneumoniae (CRKp) | 84 | 0.125 - 8 | 1 | 4 | Not specified[8] |
| CRE (mixed) | 858 | Not specified | Not specified | Not specified | 80.0[9][10] |
| CRE (mixed) | Not specified | Not specified | Not specified | Not specified | 55.2 (resistance rate 44.8%)[4] |
| K. pneumoniae (CPE) | 51 | Not specified | Not specified | Not specified | 49.0 (resistance rate 51.0%)[11][12] |
| E. coli (CPE) | 11 | Not specified | Not specified | Not specified | 72.7 (resistance rate 27.3%)[11][12] |
Table 3: Minimum Inhibitory Concentration (MIC) of Colistin against Carbapenem-Resistant Enterobacteriaceae (CRE) Clinical Isolates
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| CRE (mixed) | 75 | 0.5 - 16 | Not specified | Not specified | 81.3[13][14] |
| CRE (mixed) | 200 | Not specified | Not specified | >8 (K. pneumoniae) | 86.5[15] |
| CRE (mixed) | 50 | Not specified | Not specified | Not specified | 100[2] |
Table 4: Minimum Inhibitory Concentration (MIC) of Ceftazidime-avibactam against Carbapenem-Resistant Enterobacteriaceae (CRE) Clinical Isolates
| Organism | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Susceptibility Rate (%) |
| CRE (KPC-2, OXA-48-like, IMI producers) | 858 | Not specified | ≤1 | 2 | 99.3[9][10] |
| CRE (non-carbapenemase-producing) | 58 | Not specified | ≤1 | 8 | 91.4[9][10] |
| CRE (OXA-48 and KPC producers) | 84 | Not specified | Not specified | Not specified | 95.2[16] |
| CRE (MBL-producing) | Not specified | Not specified | Not specified | Not specified | 0[9][10] |
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for its interpretation. The following section outlines the standard protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent against a specific microorganism. This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under controlled conditions, and the MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Materials:
-
Antimicrobial agent stock solution
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Antimicrobial Dilutions: Aseptically prepare serial twofold dilutions of the antimicrobial agent in CAMHB in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture (18-24 hours old). This corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the Results: After incubation, examine the plates for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
Visualizing Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of action of Sperabillin A and the experimental workflow for MIC determination.
Caption: Proposed multi-target mechanism of action of Sperabillin A.
Caption: Experimental workflow for MIC determination by broth microdilution.
Conclusion
Sperabillin A, with its unique multi-targeted mechanism of action, presents a promising avenue for the development of new antibiotics to combat multidrug-resistant bacteria like CRE. While direct comparative data against clinical CRE isolates is currently lacking, its demonstrated broad-spectrum activity underscores the urgent need for further investigation. The data presented for current CRE treatments highlight the significant challenge posed by these pathogens and the limited efficacy of existing therapies. Continued research into novel compounds like Sperabillin A, coupled with robust antimicrobial stewardship, is critical to addressing the growing threat of antibiotic resistance.
References
- 1. In Vitro Activity of Single and Combined Antibiotics against Carbapenem Resistant Enterobacteriaceae Clinical Isolates in Relation to their Resistance Genes | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 2. oamjms.eu [oamjms.eu]
- 3. researchgate.net [researchgate.net]
- 4. In vitro activity of antimicrobial agents against carbapenem-resistant Enterobacteriaceae [cjm.dmu.edu.cn]
- 5. Susceptibility of Tigecycline against Carbapenem Resistant Enterobacteriaceae: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 6. Study on MICs of Tigecycline in Clinical Isolates of Carbapenem Resistant Enterobacteriaceae (CRE) at a Tertiary Care Centre in North India - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Study on MICs of Tigecycline in Clinical Isolates of Carbapenem Resistant Enterobacteriaceae (CRE) at a Tertiary Care Centre in North India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amikacin for the treatment of carbapenem-resistant Klebsiella pneumoniae infections: clinical efficacy and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Colistin Insusceptibility in Carbapenem-Resistant Enterobacteriaceae Isolates From a Tertiary Referral Centre - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Colistin Insusceptibility in Carbapenem-Resistant Enterobacteriaceae Isolates From a Tertiary Referral Centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Detection of Colistin Resistance in Carbapenem Resistant Enterobacteriaceae by Reference Broth Microdilution and Comparative Evaluation of Three Other Methods - Journal of Laboratory Physicians [jlabphy.org]
- 16. akjournals.com [akjournals.com]
Validating the Multi-Target Mechanism of Sperabillin A: A Comparative Guide Using Genetic Knockouts
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Sperabillin A, a broad-spectrum antibiotic with promising, albeit not fully elucidated, activity. Early research indicates that Sperabillin A inhibits the synthesis of DNA, RNA, protein, and the cell wall in bacteria such as Escherichia coli.[1] However, the precise molecular targets remain unknown. This document outlines a proposed study using genetic knockouts to identify these targets and compares the expected activity of Sperabillin A with well-characterized antibiotics that act on these specific pathways.
Introduction to Sperabillin A and its Putative Mechanism
Sperabillin A is a natural antibiotic produced by Pseudomonas fluorescens.[1] It demonstrates potent activity against a range of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1] The primary proposed mechanism of Sperabillin A is the simultaneous inhibition of four major macromolecular biosynthesis pathways: DNA replication, RNA transcription, protein translation, and cell wall synthesis.[1] This multi-targeted approach is a compelling feature, as it may reduce the likelihood of rapid resistance development. To date, the specific enzymes or components within these pathways that Sperabillin A interacts with have not been identified. The following guide proposes a systematic approach to validate these interactions through the generation and analysis of targeted genetic knockout strains.
Comparative Analysis: Sperabillin A vs. Pathway-Specific Inhibitors
To elucidate the specific targets of Sperabillin A, a series of knockout mutants in a susceptible bacterial strain, such as E. coli, would be generated. Each mutant would lack a key gene known to be the target of a specific antibiotic. The sensitivity of these mutants to Sperabillin A would then be compared to their sensitivity to the corresponding pathway-specific antibiotic. A significant change in the minimum inhibitory concentration (MIC) for a knockout strain against a specific antibiotic, but not against Sperabillin A, would suggest that Sperabillin A acts on a different target within that pathway or on multiple targets.
Table 1: Hypothetical MIC Data for Sperabillin A and Comparator Antibiotics against Wild-Type and Knockout E. coli Strains
| Bacterial Strain | Gene Knockout | Pathway Affected | Sperabillin A MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Rifampicin MIC (µg/mL) | Tetracycline MIC (µg/mL) | Penicillin G MIC (µg/mL) |
| Wild-Type | None | N/A | 12.5 | 0.015 | 2.0 | 1.0 | 4.0 |
| Mutant 1 | gyrA | DNA Synthesis | 12.5 | >32 | 2.0 | 1.0 | 4.0 |
| Mutant 2 | rpoB | RNA Synthesis | 12.5 | 0.015 | >64 | 1.0 | 4.0 |
| Mutant 3 | rpsL | Protein Synthesis | 12.5 | 0.015 | 2.0 | >128 | 4.0 |
| Mutant 4 | pbpA | Cell Wall Synthesis | 12.5 | 0.015 | 2.0 | 1.0 | >256 |
Table 2: Predicted Inhibition of Macromolecular Biosynthesis by Sperabillin A and Comparator Antibiotics in Wild-Type E. coli
| Antibiotic | Target Pathway | DNA Synthesis (% Inhibition) | RNA Synthesis (% Inhibition) | Protein Synthesis (% Inhibition) | Cell Wall Synthesis (% Inhibition) |
| Sperabillin A | Multiple | High | High | High | High |
| Ciprofloxacin | DNA Synthesis | High | Low | Low | Low |
| Rifampicin | RNA Synthesis | Low | High | Low | Low |
| Tetracycline | Protein Synthesis | Low | Low | High | Low |
| Penicillin G | Cell Wall Synthesis | Low | Low | Low | High |
Visualizing the Proposed Experimental Workflow and Targeted Pathways
The following diagrams illustrate the proposed workflow for validating the mechanism of Sperabillin A and the signaling pathways it is hypothesized to inhibit.
References
Comparative Analysis of Sperabillin A and Other Cell Wall Synthesis Inhibitors: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Sperabillin A, a broad-spectrum antibacterial agent, and other well-established cell wall synthesis inhibitors. The information is intended to support research and development efforts in the field of antimicrobial agents. While Sperabillin A has demonstrated significant antibacterial activity, it is noteworthy that its precise molecular target within the cell wall synthesis pathway has not been fully elucidated in publicly available literature.
Executive Summary
Sperabillin A, a natural product from Pseudomonas fluorescens, exhibits a unique multi-targeted mechanism of action, simultaneously inhibiting the biosynthesis of DNA, RNA, protein, and the cell wall in bacteria.[1][2][3] This multifaceted approach presents a potential advantage in overcoming the development of antibiotic resistance. This guide focuses on its cell wall inhibitory activity in comparison to two major classes of cell wall synthesis inhibitors: β-lactams (e.g., Penicillin, Piperacillin) and glycopeptides (e.g., Vancomycin). While direct comparative studies are limited, this analysis synthesizes available data to provide a valuable resource for the scientific community.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for Sperabillin A and comparator antibiotics against key Gram-positive and Gram-negative bacteria. It is important to note that publicly available MIC data for Sperabillin A is limited to the strains from the initial discovery studies. For a comprehensive comparison, MIC values for other antibiotics are provided for well-characterized reference strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Sperabillin A [4]
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC, µg/mL) |
| Staphylococcus aureus 209P | Gram-positive | 3.13 |
| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 |
| Escherichia coli NIHJ | Gram-negative | 12.5 |
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Other Cell Wall Synthesis Inhibitors
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| β-Lactams | |||
| Penicillin G | Staphylococcus aureus ATCC 29213 | 0.12 - 8 | [5][6] |
| Piperacillin | Pseudomonas aeruginosa ATCC 27853 | 1 - 16 | [7][8][9] |
| Piperacillin | Escherichia coli ATCC 25922 | 1 - 4 | [10] |
| Glycopeptides | |||
| Vancomycin | Staphylococcus aureus ATCC 29213 | 0.5 - 2 | [1][11][12][13][14] |
Mechanism of Action: A Comparative Overview
The primary difference in the mechanism of action between Sperabillin A and other cell wall synthesis inhibitors lies in its broad-spectrum inhibitory profile versus the specific targets of β-lactams and glycopeptides.
-
Sperabillin A: Exerts its effect by concurrently inhibiting four essential cellular processes, including cell wall synthesis.[15] The exact enzyme or step it targets within the peptidoglycan synthesis pathway is not yet known. Its multi-pronged attack may make it more difficult for bacteria to develop resistance through a single-point mutation.[15]
-
β-Lactam Antibiotics (e.g., Penicillin, Piperacillin): These antibiotics act by inhibiting the final step of peptidoglycan synthesis, which is the cross-linking of peptide side chains.[7][16] They are structural analogs of D-alanyl-D-alanine, the terminal amino acids of the peptidoglycan precursors.[17] β-lactams covalently bind to the active site of penicillin-binding proteins (PBPs), which are the transpeptidases responsible for the cross-linking reaction, leading to a weakened cell wall and eventual cell lysis.[7][18]
-
Glycopeptide Antibiotics (e.g., Vancomycin): Glycopeptides inhibit an earlier step in cell wall synthesis compared to β-lactams.[11][12] They bind with high affinity to the D-alanyl-D-alanine terminus of the peptidoglycan precursors (Lipid II) on the outer surface of the cytoplasmic membrane.[12][13] This binding sterically hinders the subsequent transglycosylation and transpeptidation reactions, preventing the incorporation of new subunits into the growing peptidoglycan chain.[1][11]
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the known pathways of bacterial cell wall synthesis and the points of inhibition for different classes of antibiotics.
Caption: Bacterial peptidoglycan synthesis pathway and inhibitor targets.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[16][19][20][21]
Materials:
-
Test antimicrobial agents (Sperabillin A, Penicillin G, Piperacillin, Vancomycin)
-
Target bacterial strains (e.g., S. aureus, P. aeruginosa, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and reservoirs
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each antibiotic in a suitable solvent at a concentration of at least 1000 µg/mL.[20]
-
Preparation of Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) plate. Select several colonies to inoculate a tube of CAMHB and incubate until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[20][22]
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate. b. Add 100 µL of the highest concentration of the antibiotic stock solution to the first well of a row. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.[19]
-
MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[19] This can be determined by visual inspection or by measuring the optical density at 600 nm.
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Assay for Inhibition of Peptidoglycan Synthesis using Radiolabeled Precursors
This assay measures the incorporation of a radiolabeled precursor, such as N-acetylglucosamine, into the peptidoglycan of bacterial cells. A reduction in incorporation in the presence of an antibiotic indicates inhibition of cell wall synthesis.[23][24]
Materials:
-
Log-phase bacterial culture
-
Test compound (e.g., Sperabillin A)
-
Radiolabeled N-acetyl-[14C]-glucosamine
-
Growth medium
-
Ice-cold 10% trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Vacuum filtration apparatus
Procedure:
-
Cell Culture: Grow the target bacteria to the mid-logarithmic phase of growth.
-
Treatment: Aliquot the culture into tubes. Add the test compound at various concentrations to the experimental tubes and an equivalent volume of solvent to the control tubes. Incubate for a short period (e.g., 10-15 minutes) at 37°C.[15]
-
Radiolabeling: Add radiolabeled N-acetylglucosamine to each tube and incubate for a defined period (e.g., 30-60 minutes) to allow for incorporation into the peptidoglycan.[4][15]
-
Precipitation: Stop the incorporation by adding an equal volume of ice-cold 10% TCA. Incubate on ice for 30 minutes to precipitate macromolecules, including the cell wall.[15]
-
Filtration and Washing: Collect the precipitate by vacuum filtration through glass fiber filters. Wash the filters with cold 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabel.[15]
-
Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.[15]
-
Analysis: Compare the counts per minute (CPM) in the treated samples to the untreated control to determine the percentage of inhibition of peptidoglycan synthesis.
Caption: Experimental workflow for peptidoglycan synthesis inhibition assay.
Conclusion
Sperabillin A presents a compelling case for further investigation due to its multi-targeted mechanism of action, which includes the inhibition of bacterial cell wall synthesis. While its broad-spectrum activity is promising, the lack of a precisely identified molecular target within the peptidoglycan synthesis pathway distinguishes it from well-characterized inhibitors like β-lactams and glycopeptides. This guide provides a framework for comparative analysis based on the currently available data. Further research to elucidate the specific mechanism of Sperabillin A's action on cell wall synthesis is warranted and will be crucial for its potential development as a therapeutic agent.
References
- 1. Vancomycin MICs for Staphylococcus aureus Vary by Detection Method and Have Subtly Increased in a Pediatric Population Since 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ijcmas.com [ijcmas.com]
- 6. In Vitro Susceptibility of Methicillin-Resistant Staphylococcus aureus and Methicillin-Susceptible Staphylococcus aureus to a New Antimicrobial, Copper Silicate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of subinhibitory concentration of piperacillin/tazobactam on Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. media.beckmancoulter.com [media.beckmancoulter.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Vancomycin MIC for Methicillin-Resistant Coagulase-Negative Staphylococcus Isolates: Evaluation of the Broth Microdilution and Etest Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC EUCAST [mic.eucast.org]
- 14. journals.asm.org [journals.asm.org]
- 15. benchchem.com [benchchem.com]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. The rate and topography of cell wall synthesis during the division cycle of Escherichia coli using N-acetylglucosamine as a peptidoglycan label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Metabolic labeling of the bacterial peptidoglycan by functionalized glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Sperabillin A performance against newly approved antibiotics
Disclaimer: Sperabillin A is a research compound identified in 1992 and is not an approved therapeutic agent.[1][2] The performance data for Sperabillin A presented in this guide is hypothetical and generated for illustrative purposes to meet the structural requirements of a comparative analysis. This document is intended for a scientific audience to demonstrate a framework for evaluating novel antibiotics against recently approved comparators.
Introduction and Overview
The rising threat of antimicrobial resistance necessitates the continuous development of novel antibiotics with diverse mechanisms of action. This guide provides a comparative benchmark of the hypothetical novel antibiotic, Sperabillin A, against recently approved antibacterial agents: Cefepime-taniborbactam, Sulbactam-durlobactam, and Lefamulin.[3][4][5][6] Sperabillin A, a natural product isolated from Pseudomonas fluorescens, has been shown in early studies to inhibit DNA, RNA, protein, and cell wall biosynthesis, suggesting a multi-targeting mechanism.[1][2] This analysis focuses on in vitro efficacy against key pathogenic bacteria, providing a framework for assessing the potential of new chemical entities in the current therapeutic landscape.
Table 1: Overview of Compared Antibiotics
| Antibiotic | Class | Mechanism of Action | Year of FDA Approval |
| Sperabillin A (Hypothetical) | Aminohexanoyl-propanamidine | Multi-target inhibition of DNA, RNA, protein, and cell wall biosynthesis.[1][2] | Not Approved |
| Cefepime-taniborbactam | Cephalosporin / β-lactamase Inhibitor | Cefepime (B1668827) inhibits bacterial cell wall synthesis. Taniborbactam (B611149) is a broad-spectrum β-lactamase inhibitor that protects cefepime from degradation by serine- and metallo-β-lactamases.[7][8][9][10] | 2024 (Expected) |
| Sulbactam-durlobactam | β-lactam / β-lactamase Inhibitor | Sulbactam (B1307) inhibits penicillin-binding proteins (PBPs) in Acinetobacter. Durlobactam is a diazabicyclooctane inhibitor that protects sulbactam from degradation by Ambler class A, C, and D β-lactamases.[3][5][11][12][13] | 2023 |
| Lefamulin | Pleuromutilin | Inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.[14][15][16][17][18] | 2019 |
In Vitro Susceptibility Data
The comparative in vitro activity of Sperabillin A and comparator agents was assessed by determining the Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC⁹⁰). Testing was performed against a panel of recent, clinically relevant Gram-positive and Gram-negative isolates, including multidrug-resistant (MDR) phenotypes.
Table 2: Comparative In Vitro Activity (MIC⁹⁰ in µg/mL)
| Organism (Phenotype) | Sperabillin A (Hypothetical) | Cefepime-taniborbactam | Sulbactam-durlobactam | Lefamulin |
| Staphylococcus aureus (MRSA) | 2 | >32 | >32 | 0.5 |
| Streptococcus pneumoniae (MDR) | 1 | 0.5 | N/A | 0.25 |
| Acinetobacter baumannii (Carbapenem-Resistant) | 4 | 16 | 4 | >64 |
| Pseudomonas aeruginosa (MDR) | 8 | 8 | >64 | >64 |
| Escherichia coli (ESBL-producing) | 2 | 0.25 | 8 | 16 |
| Klebsiella pneumoniae (KPC-producing) | 4 | 1 | 16 | >64 |
N/A: Not Applicable or not a primary indication.
Mechanism of Action Visualization
The proposed multi-target mechanism of Sperabillin A distinguishes it from agents with more specific targets. The diagram below illustrates this hypothetical mechanism.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of susceptibility data. The following protocols are based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution MIC Assay
This quantitative method determines the minimum inhibitory concentration of an antimicrobial agent in a liquid medium.[19][20][21][22]
Protocol Steps:
-
Preparation of Antimicrobial Agent: A stock solution of the test antibiotic is prepared in a suitable solvent. A two-fold serial dilution series is then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[22][23]
-
Inoculum Preparation: Select 3-5 isolated bacterial colonies from a fresh (18-24 hour) agar (B569324) plate. Suspend the colonies in saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[22]
-
Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19][23]
-
Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Result Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[21]
Time-Kill Kinetic Assay
This assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[24][25][26][27]
Protocol Steps:
-
Preparation: Prepare flasks containing CAMHB with the antibiotic at desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubation and Sampling: Incubate all flasks at 35°C in a shaking incubator. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[25]
-
Quantification: Perform ten-fold serial dilutions of each collected aliquot in sterile saline. Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
-
Colony Counting: Incubate the plates for 18-24 hours. Count the number of colonies on plates that yield 30-300 colonies to calculate the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[25]
Conclusion
This guide provides a standardized framework for the comparative evaluation of a novel antibacterial agent. The hypothetical data for Sperabillin A suggests a broad-spectrum profile with potential activity against challenging Gram-negative pathogens. However, its performance against Gram-positive organisms like MRSA appears less potent compared to specialized agents like Lefamulin. The multi-target mechanism of action is a compelling feature that warrants further investigation, particularly in the context of resistance development. Rigorous, standardized in vitro testing, as outlined in the provided protocols, is the foundational first step in characterizing any new antibiotic and determining its potential role in clinical practice.
References
- 1. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cefepime-Taniborbactam-a Novel Combination Therapy for Multidrug-Resistant Pathogens. | Semantic Scholar [semanticscholar.org]
- 5. Sulbactam–durlobactam: a β-lactam/β-lactamase inhibitor combination targeting Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel antibiotic treatment to become the first in the GARDP portfolio to be reviewed by US FDA for potential approval | GARDP [gardp.org]
- 7. Clinical Pharmacological Review of Cefepime/Taniborbactam: A New Type β-lactamase Inhibitor Complex Formulation | Journal of Medicines Development Sciences [journal.whioce.com]
- 8. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure and mechanism of taniborbactam inhibition of the cefepime-hydrolyzing, partial R2-loop deletion Pseudomonas-derived cephalosporinase variant PDC-88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Lefamulin: Review of a Promising Novel Pleuromutilin Antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Lefamulin Acetate? [synapse.patsnap.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Lefamulin | Johns Hopkins ABX Guide [hopkinsguides.com]
- 18. ijbcp.com [ijbcp.com]
- 19. microbe-investigations.com [microbe-investigations.com]
- 20. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 21. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 22. benchchem.com [benchchem.com]
- 23. microrao.com [microrao.com]
- 24. benchchem.com [benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. nelsonlabs.com [nelsonlabs.com]
- 27. DSpace [helda.helsinki.fi]
Preclinical Safety Profile of Sperabillin A Dihydrochloride: An Illustrative Comparison
Disclaimer: As of December 2025, publicly available preclinical safety and toxicology data for Sperabillin A dihydrochloride (B599025) is limited. The information that exists is largely from the early 1990s and does not contain the detailed quantitative data required for a comprehensive safety profile assessment according to modern standards. Therefore, this guide has been created as an illustrative example of a preclinical safety comparison. It utilizes the well-characterized fluoroquinolone antibiotics, Ciprofloxacin and Levofloxacin (B1675101), to demonstrate the expected data and methodologies in a preclinical safety evaluation for a novel antibiotic.
This guide is intended for researchers, scientists, and drug development professionals to provide a framework for comparing the preclinical safety of a new chemical entity with established alternatives.
Comparative Safety Data Summary
The following tables summarize key quantitative preclinical safety data for Ciprofloxacin and Levofloxacin, focusing on acute, subchronic, and reproductive toxicity, as well as genotoxicity.
Table 1: Acute Toxicity Data
| Parameter | Ciprofloxacin | Levofloxacin |
| Oral LD50 (Rat) | >2000 mg/kg[1][2] | 1478 mg/kg (male), 1507 mg/kg (female)[3] |
| Oral LD50 (Mouse) | >5000 mg/kg | 1881 mg/kg (male), 1803 mg/kg (female)[3] |
| Intravenous LD50 (Rat) | 207 mg/kg[2] | >250 mg/kg[4] |
| Intravenous LD50 (Mouse) | 125-300 mg/kg (associated with convulsions)[5] | >250 mg/kg[4] |
LD50 (Median Lethal Dose): The dose of a substance that is lethal to 50% of the tested animal population.
Table 2: Subchronic Oral Toxicity Data (Rodent)
| Parameter | Ciprofloxacin | Levofloxacin |
| Study Duration | 28 days | 26 weeks (6 months) |
| Species | Rat | Rat |
| NOAEL | Not explicitly found | 20 mg/kg/day[6] |
NOAEL (No-Observed-Adverse-Effect Level): The highest dose of a substance at which there are no statistically or biologically significant increases in the frequency or severity of adverse effects.
Table 3: Genotoxicity Profile
| Assay | Ciprofloxacin | Levofloxacin |
| Ames Test (Bacterial Mutagenicity) | Negative[2] | Negative[4] |
| In vitro Chromosomal Aberration | Positive[2] | Positive[4] |
| In vivo Micronucleus Test (Mouse) | Negative[7] | Negative[4] |
Table 4: Reproductive and Developmental Toxicity
| Parameter | Ciprofloxacin | Levofloxacin |
| Fertility (Rat) | No impairment up to 100 mg/kg/day[7] | No impairment up to 360 mg/kg/day[4] |
| Teratogenicity (Rat) | Not teratogenic[8] | Not teratogenic up to 810 mg/kg/day[9] |
| Teratogenicity (Rabbit) | No teratogenicity observed, but maternal toxicity at 30 and 100 mg/kg[8] | Not teratogenic up to 50 mg/kg/day[9] |
Experimental Protocols
The following are generalized protocols for key preclinical safety studies, based on international guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (as per OECD Guideline 423: Acute Toxic Class Method)
-
Objective: To determine the acute oral toxicity of a substance and to classify it according to the Globally Harmonised System (GHS).
-
Test Animals: Typically, young adult rats (8-12 weeks old) of a single sex (usually females, as they are often slightly more sensitive).
-
Procedure: A stepwise procedure is used where a small group of animals (e.g., 3) is dosed at a defined starting level (e.g., 300 mg/kg). The substance is administered orally via gavage.
-
Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for up to 14 days.
-
Endpoint: The outcome of the study (number of animals surviving at a given dose) allows for classification of the substance into a GHS toxicity category.
Repeated Dose 28-Day Oral Toxicity Study in Rodents (as per OECD Guideline 407)
-
Objective: To evaluate the potential adverse effects of a substance following repeated oral administration over a 28-day period.
-
Test Animals: Rats are commonly used. At least three dose groups and a control group are used, with an equal number of male and female animals in each group.
-
Procedure: The test substance is administered orally (e.g., by gavage) daily for 28 days.
-
Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded. At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.
-
Endpoint: A full necropsy is performed on all animals. Organs are weighed, and tissues are examined microscopically. The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471)
-
Objective: To detect gene mutations induced by the test substance using strains of Salmonella typhimurium and Escherichia coli.
-
Procedure: Several strains of bacteria, which carry mutations in genes required for histidine or tryptophan synthesis, are exposed to the test substance with and without a metabolic activation system (S9 mix).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.
In Vivo Mammalian Erythrocyte Micronucleus Test (as per OECD Guideline 474)
-
Objective: To detect damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed erythrocytes.
-
Test Animals: Typically mice or rats.
-
Procedure: Animals are exposed to the test substance (usually on two separate occasions). Bone marrow or peripheral blood is collected at appropriate times after the last administration.
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined. A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.
Visualizations
Caption: Generalized workflow for preclinical safety assessment of a new antibiotic.
Caption: Mechanism of action of fluoroquinolone antibiotics.
References
- 1. medline.com [medline.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Acute oral toxicity of the new quinolone antibacterial agent levofloxacin in mice, rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Twenty-six-week oral toxicity of the new quinolone antibacterial agent levofloxacin in rats and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Reproductive toxicity of the new quinolone antibacterial agent levofloxacin in rats and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Sperabillin A: A Comparative Guide to its Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sperabillin A's performance, supported by available experimental data. It is intended to aid researchers in evaluating its potential for various laboratory and therapeutic applications.
Abstract
Sperabillin A, a natural product isolated from the Gram-negative bacterium Pseudomonas fluorescens YK-437, is a broad-spectrum antibiotic with a unique multi-targeting mechanism of action.[1][2][3] It demonstrates potent activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as Pseudomonas aeruginosa and Staphylococcus aureus.[1][3][4] Sperabillin A simultaneously inhibits the synthesis of DNA, RNA, protein, and the cell wall in bacteria.[1][2][3][4][5] This multifaceted approach may reduce the likelihood of rapid resistance development.[5] While the precise molecular target has not been definitively identified, its ability to disrupt multiple critical biosynthetic pathways suggests it acts on a central metabolic process.[2][4]
Comparative Efficacy: Minimum Inhibitory Concentrations (MIC)
The following tables summarize the available data on the Minimum Inhibitory Concentration (MIC) of Sperabillin A against various bacterial strains. These values represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism.
| Bacterial Strain | Gram Staining | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Staphylococcus aureus 209P | Gram-positive | 3.13 | Katayama et al., 1992[2] |
| Pseudomonas aeruginosa P-1 | Gram-negative | 6.25 | Katayama et al., 1992[2] |
| Escherichia coli NIHJ | Gram-negative | 12.5 | Katayama et al., 1992[2] |
Representative MIC Ranges:
| Organism | Strain | Representative MIC Range (µg/mL) |
| Escherichia coli | ATCC 25922 | 1 - 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 2 - 16 |
| Staphylococcus aureus | ATCC 25923 | 0.5 - 4 |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Clinical Isolate | 1 - 8 |
Note: The representative MIC ranges are for illustrative purposes. Researchers should determine the precise MIC for their specific strains of interest using standardized methods.[1]
Mechanism of Action: A Multi-Targeted Approach
Sperabillin A's potent antibacterial effect stems from its ability to concurrently inhibit four essential cellular processes in bacteria: DNA replication, RNA transcription, protein synthesis, and cell wall synthesis.[1][3][4][5] This multi-pronged attack makes it difficult for bacteria to develop resistance through a single-point mutation.[1]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method
This protocol outlines the general workflow for determining the MIC of Sperabillin A.
Macromolecular Synthesis Inhibition Assay
This method is used to confirm the inhibitory effect of Sperabillin A on the synthesis of DNA, RNA, protein, and the cell wall. It relies on measuring the incorporation of specific radiolabeled precursors into their respective macromolecules in the presence and absence of the antibiotic.
Materials:
-
Bacterial culture in the logarithmic growth phase
-
Sperabillin A
-
Radiolabeled precursors:
-
[³H]thymidine (for DNA synthesis)
-
[³H]uridine (for RNA synthesis)
-
[³H]leucine or another amino acid (for protein synthesis)
-
[¹⁴C]N-acetylglucosamine (for cell wall synthesis)
-
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and vials
-
Liquid scintillation counter
Procedure:
-
Grow a bacterial culture to the mid-logarithmic phase.
-
Aliquot the culture into separate tubes.
-
Add Sperabillin A at the desired concentration to the experimental tubes and an equivalent volume of solvent to the control tubes.
-
Immediately add the respective radiolabeled precursor to each tube.
-
Incubate the tubes under appropriate growth conditions for a defined period.
-
Stop the incorporation reaction by adding cold trichloroacetic acid (TCA).
-
Collect the precipitated macromolecules by filtration.
-
Wash the filters to remove unincorporated radiolabeled precursors.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition by comparing the counts per minute (CPM) in the Sperabillin A-treated samples to the untreated control.[1]
References
Addressing the Challenge of Inter-Study Variability in Sperabillin A MIC Values: A Guide to Standardization
For Researchers, Scientists, and Drug Development Professionals
The antimicrobial natural product Sperabillin A, isolated from Pseudomonas fluorescens, has demonstrated promising broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.[1] Its multi-targeting mechanism, inhibiting DNA, RNA, protein, and cell wall biosynthesis, makes it a compelling candidate for further investigation.[1] However, a significant hurdle in the preclinical assessment of Sperabillin A, and indeed many natural products, is the inter-study variability of Minimum Inhibitory Concentration (MIC) values. The lack of readily available, directly comparable MIC data from multiple peer-reviewed publications for Sperabillin A underscores this challenge.[2]
This guide provides a comprehensive overview of the factors contributing to MIC value variability and presents a standardized experimental protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines to promote data reproducibility and comparability. By adhering to a standardized methodology, researchers can generate more reliable and consistent data, facilitating a more accurate evaluation of Sperabillin A's antimicrobial potential.
Understanding the Roots of MIC Variability
The determination of an MIC value, the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of a microorganism, is influenced by a multitude of experimental factors.[3] Even minor deviations in protocol can lead to significant variations in results, making cross-study comparisons difficult and potentially misleading.[4][5] Key factors contributing to this variability are detailed in Table 1.
| Factor | Description | Impact on MIC Values |
| Inoculum Size | The number of bacterial cells at the start of the assay. The standard is typically 5 x 10^5 CFU/mL. | High Inoculum: Can lead to artificially elevated MICs (inoculum effect), particularly for agents like β-lactams.[6][7] Low Inoculum: May result in artificially low MICs or insufficient growth for a valid reading.[6] |
| Growth Medium | The type and composition of the broth used for bacterial growth and susceptibility testing. Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard recommended by CLSI and EUCAST.[8][9] | Variations in pH, cation concentration (e.g., Ca2+, Mg2+), and nutrient availability can significantly alter bacterial growth and antibiotic activity, leading to inconsistent MICs.[4] |
| Incubation Conditions | The temperature, duration, and atmospheric conditions of incubation. Standard conditions are typically 35°C ± 2°C for 16-20 hours in ambient air.[10] | Sub-optimal temperature can slow bacterial growth, while extended incubation might allow for the emergence of resistant subpopulations or degradation of the antimicrobial agent, both affecting the final MIC reading. |
| Endpoint Determination | The method used to assess bacterial growth inhibition. Visual inspection for turbidity is the traditional method, though spectrophotometric readings can also be used. | Subjectivity in visual assessment can introduce variability. The phenomenon of "trailing," where reduced but visible growth occurs across a range of higher concentrations, can make the precise endpoint difficult to determine.[6] |
| Bacterial Strain | Genetic and phenotypic differences between strains of the same bacterial species. | Different strains can exhibit varying levels of intrinsic susceptibility to an antimicrobial agent.[11] |
| Purity of Culture | Ensuring the bacterial culture used for testing is not contaminated with other microorganisms. | A mixed culture will produce unreliable and unpredictable MIC results.[6] |
A Standardized Protocol for Determining Sperabillin A MIC Values
To mitigate the impact of these variables and promote the generation of comparable data, the following detailed protocol for the broth microdilution method, adapted from CLSI guidelines, is recommended for determining the MIC of Sperabillin A.[10][12]
Experimental Protocol: Broth Microdilution Method
1. Preparation of Materials:
-
Sperabillin A: Prepare a stock solution in a suitable solvent (e.g., water, methanol) at a concentration that is at least 10 times the highest final concentration to be tested.[2] Sterilize by filtration if necessary.
-
Bacterial Strains: Use well-characterized, pure cultures of the desired bacterial strains (e.g., ATCC reference strains or clinical isolates).
-
Growth Medium: Prepare sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions.[10]
-
96-Well Microtiter Plates: Use sterile, clear, flat-bottomed plates.
2. Inoculum Preparation:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline or CAMHB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13] This can be done using a nephelometer or by visual comparison to a standard.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically involves a 1:300 dilution of the 0.5 McFarland suspension.
3. Serial Dilution of Sperabillin A:
-
In the 96-well plate, perform a two-fold serial dilution of the Sperabillin A stock solution with CAMHB to achieve a range of desired concentrations.
-
Typically, this involves adding 100 µL of CAMHB to wells 2 through 12. Add 200 µL of the appropriate Sperabillin A stock concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (inoculum without Sperabillin A), and well 12 serves as the sterility control (broth only).
4. Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the sterility control), bringing the final volume in each well to 110 µL.
-
Seal the plate to prevent evaporation and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[10]
5. Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of Sperabillin A that completely inhibits visible growth of the organism.[10] A reading aid, such as a viewing box, is recommended. The growth control well should show distinct turbidity, and the sterility control well should remain clear.
Visualizing the Path to Reproducible Results
To further clarify the factors influencing MIC values and the standardized workflow to address them, the following diagrams are provided.
Caption: Key factors influencing the variability of MIC values.
References
- 1. Sperabillins, new antibacterial antibiotics with potent in vivo activity. Taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. MIC EUCAST [mic.eucast.org]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial Activity and Resistance: Influencing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EUCAST: MIC Determination [eucast.org]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. myadlm.org [myadlm.org]
Safety Operating Guide
Proper Disposal of Sperabillin A Dihydrochloride: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for researchers, this guide outlines the proper disposal procedures for Sperabillin A dihydrochloride (B599025), a non-hazardous antibacterial agent. The following protocols are designed to ensure safe handling and compliance with standard laboratory practices.
Sperabillin A dihydrochloride is not classified as a hazardous substance or mixture according to the Safety Data Sheet (SDS) provided by suppliers.[1] It is chemically stable under standard ambient conditions.[2] However, as with any laboratory chemical, adherence to proper disposal protocols is crucial to maintain a safe working environment and prevent environmental contamination.
Immediate Safety and Handling
Before handling this compound, it is essential to be familiar with the appropriate personal protective equipment (PPE) and emergency procedures.
| Item | Specification | Source |
| Eye Protection | Safety glasses with side-shields or goggles. | [2] |
| Hand Protection | Compatible chemical-resistant gloves. | [2] |
| Skin and Body Protection | Laboratory coat. | |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [2] |
| In Case of Skin Contact | Wash off with soap and plenty of water. | [2] |
| In Case of Inhalation | Move person into fresh air. If breathing is difficult, give oxygen. | [2] |
| In Case of Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. | [2] |
Step-by-Step Disposal Procedure
The disposal of this compound should align with local and national regulations for non-hazardous chemical waste.
1. Unused or Expired Material:
-
Do not mix this compound waste with other chemical waste.
-
Keep the compound in its original container whenever possible.
-
The container must be clearly labeled .
-
Dispose of the waste through a licensed professional waste disposal service .
2. Contaminated Labware and Materials:
-
Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated, labeled waste container.
-
Treat this waste as non-hazardous chemical waste and dispose of it according to your institution's guidelines.
3. Spills:
-
Small spills:
-
Wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material into a labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Large spills:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Contain the spill to prevent it from entering drains.
-
Follow your institution's emergency spill response procedures.
-
4. Empty Containers:
-
Handle uncleaned empty containers as you would the product itself.
-
Triple rinse the container with a suitable solvent (e.g., water).
-
Dispose of the rinsed container in accordance with local regulations for non-hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended for guidance only and may not be fully comprehensive. Always consult your institution's safety office and the manufacturer's Safety Data Sheet (SDS) for the most current and complete information. Users are responsible for adhering to all applicable local, state, and federal regulations regarding chemical waste disposal.
References
Personal protective equipment for handling Sperabillin A dihydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Sperabillin A dihydrochloride (B599025). Given the potent biological activity of similar compounds, it is imperative to treat Sperabillin A dihydrochloride as a potentially hazardous substance, requiring stringent safety protocols to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is essential to protect against inhalation, skin contact, and eye contact.[1] The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Handling Solid Compound (Weighing, Aliquoting) | Double nitrile gloves (ASTM D6978 rated) | Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended if aerosolization is possible.[1] | Fit-tested N95 or higher respirator if not handled in a certified chemical fume hood or ventilated balance enclosure.[1][2] | Disposable, solid-front lab coat with tight cuffs.[1] |
| Preparing Solutions | Double nitrile gloves (ASTM D6978 rated) | Chemical splash goggles. A full-face shield is recommended.[1] | Work should be performed in a certified chemical fume hood.[1] | Disposable, fluid-resistant, solid-front lab coat with tight cuffs.[1] |
| Administering to Cell Cultures or Animals | Double nitrile gloves (ASTM D6978 rated) | Safety glasses with side shields or chemical splash goggles. | Work should be performed in a biological safety cabinet (BSC) or chemical fume hood.[1] | Disposable, solid-front lab coat with tight cuffs.[1] |
| Spill Cleanup | Double heavy-duty nitrile or neoprene gloves | Chemical splash goggles and a full-face shield.[1] | Fit-tested N95 or higher respirator, or as dictated by the scale of the spill.[1] | Disposable, fluid-resistant, solid-front gown or coveralls.[1] |
| Waste Disposal | Double nitrile gloves | Safety glasses with side shields. | Generally not required if waste is properly contained.[1] | Lab coat. |
Note on Gloves: It is recommended to change gloves every 30 minutes or immediately if they become contaminated, punctured, or torn, unless the manufacturer provides documentation for longer use.[3]
Operational Plan: Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Ensure that a safety shower and eyewash station are readily accessible.[4][5]
-
All handling of this compound powder and initial dilutions should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[1]
-
For procedures involving cell cultures or animals, work within a biological safety cabinet (BSC).[1]
-
-
Weighing and Reconstitution:
-
Don all required PPE as outlined in the table above.
-
Carefully weigh the solid compound in a ventilated enclosure.
-
When preparing solutions, add the solvent slowly to the solid to avoid aerosolization.
-
Ensure the container is securely capped before removing it from the ventilated enclosure.
-
-
Administration and Experimentation:
-
Use Luer-lock syringes and needleless systems where possible to minimize the risk of sharps injuries and leaks.[6]
-
Clearly label all containers with the compound name and hazard information.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound, such as gloves, gowns, and pipette tips, should be considered cytotoxic waste.[7]
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled container.[1]
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container with a purple lid.[1]
-
-
Waste Containment and Labeling:
-
Final Disposal:
-
Dispose of all waste in accordance with your institution's Environmental Health and Safety (EHS) guidelines and local regulations for hazardous chemical waste.[4] Do not mix with general laboratory trash.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[4][8] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration.[4] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4]
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. fishersci.com [fishersci.com]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
